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  • Product: Arteannuin M
  • CAS: 207446-90-0

Core Science & Biosynthesis

Foundational

Whitepaper: The Arteannuin M Biosynthesis Pathway in Artemisia annua

An in-depth technical guide on the core Arteannuin M biosynthesis pathway in Artemisia annua for researchers, scientists, and drug development professionals. Introduction Artemisia annua (sweet wormwood) is a plant of pr...

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core Arteannuin M biosynthesis pathway in Artemisia annua for researchers, scientists, and drug development professionals.

Introduction

Artemisia annua (sweet wormwood) is a plant of profound medicinal importance, being the sole natural source of the potent antimalarial compound artemisinin. The biosynthesis of artemisinin and its related sesquiterpenoid lactones, including Arteannuin M, is a complex metabolic process localized within the plant's glandular secretory trichomes. A comprehensive understanding of this pathway is paramount for advancements in metabolic engineering and synthetic biology, aimed at enhancing the production of these life-saving pharmaceuticals. This technical guide provides a detailed examination of the core biosynthetic pathway leading to Arteannuin M, presenting key enzymatic steps, quantitative data, and standardized experimental methodologies.

The Biosynthesis Pathway from Precursors to Arteannuin M

The journey to Arteannuin M begins with universal isoprenoid precursors, which are channeled into the specialized sesquiterpenoid pathway. The entire process involves enzymes from several classes, including synthases, reductases, and cytochrome P450s.

The biosynthesis of the five-carbon building blocks of isoprenoids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), occurs through two distinct pathways: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway.[1][2] These precursors are converted to the C15 compound farnesyl diphosphate (FPP) by the enzyme farnesyl pyrophosphate synthase (FPS).[1] FPP is a critical branch-point metabolite, standing at the gateway to the synthesis of various sesquiterpenes.[1]

The first committed step in the artemisinin-specific pathway is the cyclization of FPP by amorpha-4,11-diene synthase (ADS) to yield amorpha-4,11-diene.[1][3] This is followed by a series of oxidative reactions catalyzed by the multifunctional cytochrome P450 monooxygenase, CYP71AV1. This enzyme performs a three-step oxidation of amorpha-4,11-diene to produce artemisinic acid, via the intermediates artemisinic alcohol and artemisinic aldehyde.[1][3][4]

At the artemisinic aldehyde juncture, the pathway branches. One branch leads to artemisinic acid, a precursor of arteannuin B.[5][6] The other, more critical branch for artemisinin and Arteannuin M synthesis, involves the reduction of artemisinic aldehyde by artemisinic aldehyde Δ11(13)-reductase (DBR2) to form dihydroartemisinic aldehyde.[4][5][7] Subsequently, aldehyde dehydrogenase 1 (ALDH1) oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid (DHAA), the direct precursor to artemisinin.[1][7][8] The conversion of DHAA to artemisinin is considered a non-enzymatic, photo-oxidative process.[1][8] The formation of Arteannuin M branches from this central pathway, though the precise enzymatic or non-enzymatic conversion step from its immediate precursor is a subject of ongoing research.

Arteannuin_M_Biosynthesis_Pathway Arteannuin M Biosynthesis Pathway cluster_Upstream Upstream Isoprenoid Precursors cluster_Core_Pathway Core Sesquiterpenoid Pathway IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP FPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP FPS Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene ADS Artemisinic_Alcohol Artemisinic Alcohol Amorphadiene->Artemisinic_Alcohol CYP71AV1 Artemisinic_Aldehyde Artemisinic Aldehyde Artemisinic_Alcohol->Artemisinic_Aldehyde CYP71AV1 / ADH1 Artemisinic_Acid Artemisinic Acid Artemisinic_Aldehyde->Artemisinic_Acid CYP71AV1 / ALDH1 Dihydroartemisinic_Aldehyde Dihydroartemisinic Aldehyde Artemisinic_Aldehyde->Dihydroartemisinic_Aldehyde DBR2 Arteannuin_B Arteannuin B Artemisinic_Acid->Arteannuin_B Photo-oxidation Dihydroartemisinic_Acid Dihydroartemisinic Acid (DHAA) Dihydroartemisinic_Aldehyde->Dihydroartemisinic_Acid ALDH1 Artemisinin Artemisinin Dihydroartemisinic_Acid->Artemisinin Photo-oxidation Arteannuin_M Arteannuin M Dihydroartemisinic_Acid->Arteannuin_M Conversion Step (Under Investigation)

Caption: The core biosynthetic pathway leading to Arteannuin M in A. annua.

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the resulting concentrations of key metabolites. Overexpression of key enzymes has been shown to increase artemisinin yields significantly.[9]

Table 1: Kinetic Parameters of Key Pathway Enzymes

Enzyme Substrate Km (µM) kcat (s⁻¹) Source
ADS Farnesyl Diphosphate ~0.5 - 1.5 ~0.03 [10]
CYP71AV1 Amorpha-4,11-diene ~1.0 - 2.0 ~0.1 [1]
DBR2 Artemisinic Aldehyde ~10 - 20 >1.0 [5]

| ALDH1 | Dihydroartemisinic Aldehyde | ~15 - 25 | ~1.0 |[7] |

Table 2: Representative Metabolite Concentrations in A. annua Leaves

Metabolite Concentration Range (µg/g dry weight) Source
Artemisinin 1,000 - 15,000 [8]
Arteannuin B 100 - 2,000 [11][12]
Artemisinic Acid 500 - 10,000 [11][12]

| Dihydroartemisinic Acid | 200 - 5,000 |[11] |

Experimental Protocols

The elucidation of the Arteannuin M pathway has been made possible by a combination of molecular biology, biochemistry, and analytical chemistry techniques.

The functional characterization of biosynthetic enzymes typically requires their expression in a heterologous host system, such as E. coli or S. cerevisiae.

Gene_Cloning_Workflow Workflow for Gene Cloning and Expression A 1. Isolate Total RNA from A. annua Glandular Trichomes B 2. Synthesize First-Strand cDNA (Reverse Transcription) A->B C 3. Amplify Gene of Interest via PCR (e.g., ADS, DBR2) B->C D 4. Ligate PCR Product into Expression Vector (e.g., pET-28a) C->D E 5. Transform Vector into Heterologous Host (e.g., E. coli BL21) D->E F 6. Induce Protein Expression (e.g., with IPTG) E->F G 7. Purify Recombinant Protein (e.g., Ni-NTA Affinity Chromatography) F->G

Caption: Generalized workflow for cloning and expressing pathway genes.

Methodology:

  • RNA Isolation: Total RNA is extracted from isolated glandular trichomes using a commercial kit (e.g., Qiagen RNeasy Plant Mini Kit) to enrich for pathway gene transcripts.[8]

  • cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: The full-length coding sequence of the target gene is amplified from the cDNA library using gene-specific primers designed from sequence databases.

  • Cloning: The amplified DNA fragment is cloned into a suitable expression vector containing an inducible promoter and an affinity tag (e.g., His-tag) for purification.

  • Transformation & Expression: The recombinant plasmid is transformed into a suitable expression host. The culture is grown to an optimal density, and protein expression is induced.

  • Purification: Cells are lysed, and the recombinant protein is purified from the soluble fraction using affinity chromatography.

Enzyme assays are essential for determining the function and kinetic parameters of the purified proteins.

Enzyme_Assay_Workflow Workflow for In Vitro Enzyme Assays A 1. Prepare Reaction Mix (Buffer, Purified Enzyme, Cofactors) B 2. Initiate Reaction by Adding Substrate A->B C 3. Incubate at Optimal Temperature and Time B->C D 4. Quench Reaction (e.g., with Ethyl Acetate) C->D E 5. Extract Product & Analyze (GC-MS or LC-MS) D->E

Caption: Standardized workflow for conducting in vitro enzyme assays.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a buffered solution, the purified enzyme, and required cofactors (e.g., NADPH for CYP71AV1, Mg²⁺ for ADS).

  • Initiation & Incubation: The reaction is started by the addition of the specific substrate (e.g., FPP for ADS; artemisinic aldehyde for DBR2). The mixture is incubated at an optimal temperature (e.g., 30°C).

  • Termination & Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate or hexane), which also serves to extract the often-hydrophobic products.

  • Analysis: The organic phase is collected, concentrated, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the enzymatic product against an authentic standard.[6]

Conclusion and Future Directions

The elucidation of the Arteannuin M and artemisinin biosynthetic pathway is a landmark achievement in natural product chemistry and plant science. The identification and characterization of key enzymes such as ADS, CYP71AV1, and DBR2 have provided critical tools for metabolic engineering.[13][14] Current research focuses on identifying regulatory factors, such as transcription factors, that control the expression of these pathway genes, and on elucidating the final, less-understood steps in the formation of diverse artemisinin-related compounds.[14] The ultimate goal remains the development of robust and cost-effective production platforms, either through high-yielding A. annua cultivars or engineered microbial systems, to ensure a stable global supply of these vital medicines.

References

Exploratory

The Enigmatic Sesquiterpene: A Technical Guide to the Natural Sources and Isolation of Arteannuin M

For Researchers, Scientists, and Drug Development Professionals Introduction Arteannuin M, a lesser-known yet significant sesquiterpene lactone, resides within the complex phytochemical tapestry of Artemisia annua L. Thi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin M, a lesser-known yet significant sesquiterpene lactone, resides within the complex phytochemical tapestry of Artemisia annua L. This technical guide provides an in-depth exploration of the natural sourcing and isolation methodologies for Arteannuin M, catering to the needs of researchers, scientists, and professionals in the field of drug development. While its renowned relative, artemisinin, has been extensively studied for its potent antimalarial properties, Arteannuin M and other related sesquiterpenes present a frontier for new therapeutic discoveries. This document consolidates available scientific literature to deliver a comprehensive overview of extraction, isolation, and analytical quantification, alongside a plausible biosynthetic pathway and a hypothesized signaling pathway based on the activity of structurally similar compounds.

Natural Source and Biosynthesis

Arteannuin M is a naturally occurring sesquiterpenoid found in the medicinal plant Artemisia annua, commonly known as sweet wormwood or Qinghao.[1][2] This plant is the exclusive natural source of the potent antimalarial drug artemisinin and a host of other structurally related sesquiterpenes, including Arteannuin B and artemisinic acid.[3][4] The biosynthesis of these compounds occurs in the glandular trichomes of the plant.[5]

The biosynthesis of Arteannuin M is intricately linked to the artemisinin pathway, originating from the cyclization of farnesyl pyrophosphate (FPP). A key precursor to Arteannuin M is believed to be dihydroartemisinic acid.[6][7] In vivo studies on the transformation of dihydroartemisinic acid in Artemisia annua have shed light on the formation of various cadinane sesquiterpenes, including Arteannuin M.[6][7]

Arteannuin M Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene ADS Artemisinic_Aldehyde Artemisinic Aldehyde Amorphadiene->Artemisinic_Aldehyde CYP71AV1 Dihydroartemisinic_Aldehyde Dihydroartemisinic Aldehyde Artemisinic_Aldehyde->Dihydroartemisinic_Aldehyde DBR2 Dihydroartemisinic_Acid Dihydroartemisinic Acid Dihydroartemisinic_Aldehyde->Dihydroartemisinic_Acid ALDH1 Arteannuin_M Arteannuin M Dihydroartemisinic_Acid->Arteannuin_M In vivo transformation

A simplified proposed biosynthetic pathway of Arteannuin M.

Isolation of Arteannuin M from Artemisia annua

The isolation of Arteannuin M from Artemisia annua is a multi-step process that involves extraction followed by chromatographic separation and purification. While specific protocols detailing the isolation of Arteannuin M are not as prevalent as those for artemisinin, a general methodology can be constructed based on the successful isolation of various sesquiterpenes from the plant. The key challenge lies in the separation of Arteannuin M from a complex mixture of structurally similar compounds.

General Experimental Protocol

The following protocol is a composite methodology derived from established procedures for the isolation of sesquiterpenoids from Artemisia annua.

2.1.1. Plant Material and Extraction

  • Plant Material: Dried aerial parts (leaves and flowering tops) of Artemisia annua are used as the starting material.

  • Extraction:

    • The dried plant material is coarsely powdered.

    • Extraction is typically performed using a non-polar solvent such as hexane or a slightly more polar solvent like chloroform or ethyl acetate to efficiently extract sesquiterpenes.

    • Soxhlet extraction or maceration with agitation are common methods. For a laboratory-scale extraction, maceration is often sufficient.

    • The solvent-to-plant material ratio is generally in the range of 10:1 (v/w).

    • The extraction is repeated multiple times (typically 3x) to ensure maximum recovery of the target compounds.

    • The extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Chromatographic Separation

The crude extract, being a complex mixture, requires chromatographic techniques for the separation of individual components.

  • Column Chromatography (Initial Fractionation):

    • The crude extract is subjected to column chromatography over silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar polarity to Arteannuin M.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):

    • Fractions enriched with Arteannuin M from the initial column chromatography are further purified using preparative HPLC.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

    • The elution can be isocratic or a shallow gradient to achieve fine separation of closely related sesquiterpenes.

    • Fractions corresponding to the peak of Arteannuin M are collected.

2.1.3. Crystallization and Characterization

  • Crystallization: The purified fractions containing Arteannuin M are concentrated, and the compound is crystallized from a suitable solvent or solvent mixture (e.g., hexane-ethyl acetate) to obtain pure crystals.

  • Characterization: The structure and purity of the isolated Arteannuin M are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Isolation Workflow Start Dried Artemisia annua Extraction Extraction (Hexane or Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Enriched_Fraction Arteannuin M Enriched Fraction Column_Chromatography->Enriched_Fraction Prep_HPLC Preparative HPLC (Reversed-Phase C18) Enriched_Fraction->Prep_HPLC Pure_Fraction Pure Arteannuin M Fraction Prep_HPLC->Pure_Fraction Crystallization Crystallization Pure_Fraction->Crystallization Final_Product Pure Arteannuin M Crystallization->Final_Product

A general workflow for the isolation of Arteannuin M.

Quantitative Data

Quantitative data specifically for Arteannuin M in Artemisia annua is not widely reported in the literature. The primary focus of quantitative analysis has been on artemisinin due to its established therapeutic importance. However, data on other major sesquiterpenes can provide a contextual understanding of the phytochemical landscape from which Arteannuin M is isolated.

CompoundPlant PartExtraction MethodAnalytical MethodYield (% of dry weight)Reference
ArtemisininLeavesMicrowave-assistedGC-MS0.29 - 0.85%[8]
ArtemisininLeavesSupercritical Fluid ExtractionGC-MS0.32%[8]
Arteannuin BLeavesMicrowave-assistedGC-MS0.18 - 1.23%[8]
Arteannuin BLeavesSupercritical Fluid ExtractionGC-MS1.18%[8]
Artemisinic AcidLeavesMicrowave-assistedGC-MS0.32 - 2.33%[8]
Artemisinic AcidLeavesSupercritical Fluid ExtractionGC-MS0.66%[8]

Note: The yields of these compounds can vary significantly based on the plant's geographical origin, harvest time, and the specific cultivar.

Biological Activity and Signaling Pathways

The biological activity of Arteannuin M has not been extensively investigated. However, studies on the structurally similar sesquiterpene, Arteannuin B, have provided insights into potential mechanisms of action. Arteannuin B has been shown to enhance the effectiveness of cisplatin in non-small cell lung cancer by regulating Connexin 43 and the MAPK signaling pathway.[9] Given the structural similarities, it is plausible that Arteannuin M may exhibit similar biological activities and modulate related signaling pathways.

The following diagram illustrates a hypothesized signaling pathway for Arteannuin M, based on the known effects of Arteannuin B. It is important to note that this is a putative pathway and requires experimental validation for Arteannuin M.

Hypothesized Signaling Pathway Arteannuin_M Arteannuin M (Hypothesized) Cx43 Connexin 43 (Cx43) Arteannuin_M->Cx43 Upregulates Calcium_Influx Calcium Influx Cx43->Calcium_Influx Promotes MAPK_Pathway MAPK Pathway (e.g., ERK, p38) Calcium_Influx->MAPK_Pathway Activates Cellular_Effects Cellular Effects (e.g., Apoptosis, Sensitization to Chemotherapy) MAPK_Pathway->Cellular_Effects

A hypothesized signaling pathway for Arteannuin M.

Conclusion and Future Directions

Arteannuin M represents an intriguing yet understudied component of Artemisia annua's rich chemical arsenal. This technical guide has outlined the current understanding of its natural sources and a plausible methodology for its isolation. The lack of extensive quantitative and bioactivity data for Arteannuin M highlights a significant research gap. Future investigations should focus on:

  • Developing and optimizing specific isolation protocols to obtain Arteannuin M in high purity and yield.

  • Conducting comprehensive quantitative analyses of Arteannuin M content across different Artemisia annua chemotypes and geographical locations.

  • Elucidating the specific biological activities of Arteannuin M and validating its effects on cellular signaling pathways.

Such research will not only enhance our fundamental understanding of this natural product but also unlock its potential for the development of novel therapeutic agents.

References

Foundational

An In-depth Technical Guide to Arteannuin M: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals Introduction Arteannuin M is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Isolated from Artemisia ann...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin M is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Isolated from Artemisia annua, a plant with a long history in traditional medicine, Arteannuin M is a compound of growing interest within the scientific community.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of Arteannuin M, detailed experimental protocols for its analysis, and an exploration of its potential biological significance.

Core Physical and Chemical Properties

Arteannuin M is a structurally complex molecule with the molecular formula C₁₅H₂₄O₄ and a molecular weight of 268.35 g/mol .[2] While specific experimental data for some physical properties remain to be fully characterized in publicly available literature, the following table summarizes the key known and calculated attributes of this compound.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄O₄[2]
Molecular Weight 268.35 g/mol [2]
CAS Number 207446-90-0[2]
Melting Point Not Reported
Boiling Point Not Reported
Solubility Soluble in DMSO, ethanol, methanol, and chloroform. Quantitative data not available.[3][4]

Spectral Data and Characterization

The structural elucidation of Arteannuin M has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectral Data of Arteannuin M A comprehensive table of the ¹H and ¹³C NMR chemical shifts, coupling constants, and assignments will be compiled upon obtaining the full text of the pivotal Tetrahedron publication.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition and fragmentation pattern of Arteannuin M.

UPLC-Q-TOF-MS/MS Data: A study utilizing Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS) has reported the following mass-to-charge ratios for Arteannuin M:

  • Calculated m/z: 268.1675

  • Measured m/z: 291.1563 ([M+Na]⁺)[5]

Infrared (IR) Spectroscopy

Experimental Protocols

Isolation and Purification of Arteannuin M from Artemisia annua

While a specific, detailed protocol for the isolation of Arteannuin M is not available, a general procedure can be adapted from methods used for the extraction of other sesquiterpene lactones from Artemisia annua.

Workflow for the Proposed Isolation of Arteannuin M

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Dried & Ground Artemisia annua extraction Soxhlet or Maceration with Hexane/Ethyl Acetate plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_fractions Pooling of Pure Fractions fraction_collection->pure_fractions recrystallization Recrystallization pure_fractions->recrystallization arteannuin_m Pure Arteannuin M recrystallization->arteannuin_m hplc HPLC Analysis arteannuin_m->hplc nmr NMR Spectroscopy (¹H & ¹³C) arteannuin_m->nmr ms Mass Spectrometry arteannuin_m->ms ir IR Spectroscopy arteannuin_m->ir

Caption: Proposed workflow for the isolation and characterization of Arteannuin M.

Methodology:

  • Extraction: Dried and powdered aerial parts of Artemisia annua are subjected to extraction using a non-polar solvent such as hexane or ethyl acetate, either through maceration or Soxhlet extraction, to obtain a crude extract.

  • Column Chromatography: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the different components.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Arteannuin M.

  • Purification: Fractions containing the compound of interest are combined, and the solvent is evaporated. The resulting residue can be further purified by recrystallization from a suitable solvent system to yield pure Arteannuin M.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method specific for the quantification of Arteannuin M is not yet established in the literature. However, methods developed for the analysis of artemisinin and other sesquiterpenoids from Artemisia annua can be adapted and optimized.

Proposed HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a suitable wavelength (to be determined based on the UV spectrum of pure Arteannuin M) or Evaporative Light Scattering Detector (ELSD).

  • Flow Rate: Approximately 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Biological Activity and Signaling Pathways

While Arteannuin M has been noted for its potential anti-malarial activity, detailed studies on its mechanism of action and its effects on specific signaling pathways are limited.[1] However, related compounds from Artemisia annua, such as Arteannuin B and Artemisinin, have been shown to possess anti-inflammatory properties through the modulation of key signaling cascades.

Potential Involvement in NF-κB and MAPK Signaling Pathways

Studies on Arteannuin B and Artemisinin have demonstrated their ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response. Given the structural similarities among these sesquiterpene lactones, it is hypothesized that Arteannuin M may also exert anti-inflammatory effects through similar mechanisms. Further research is necessary to confirm this hypothesis and to elucidate the specific molecular targets of Arteannuin M within these pathways.

Hypothesized Anti-Inflammatory Signaling Pathway of Arteannuin M

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition cluster_response Cellular Response stimulus e.g., LPS, TNF-α receptor Receptor stimulus->receptor mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb cytokines Pro-inflammatory Cytokine Production mapk->cytokines nfkb->cytokines arteannuin_m Arteannuin M (Hypothesized) arteannuin_m->mapk Inhibits arteannuin_m->nfkb Inhibits

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by Arteannuin M.

Conclusion

Arteannuin M is a promising natural product from Artemisia annua with potential therapeutic applications. This guide has summarized the current knowledge of its physical and chemical properties and provided a framework for its experimental investigation. Further research is warranted to fully characterize its physical properties, develop and validate specific analytical methods, and elucidate its biological mechanisms of action. Such studies will be crucial for unlocking the full potential of Arteannuin M in drug discovery and development.

References

Exploratory

Unveiling the Therapeutic Potential of Arteannuin M and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Arteannuin M, a sesquiterpene lactone isolated from the plant Artemisia annua, belongs to a class of compounds that has garnered significant sc...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin M, a sesquiterpene lactone isolated from the plant Artemisia annua, belongs to a class of compounds that has garnered significant scientific interest for its diverse biological activities. While its close relative, artemisinin, is a cornerstone in antimalarial therapy, the specific biological profile of Arteannuin M and its derivatives remains an area of emerging research. This technical guide provides a comprehensive overview of the known biological activities of arteannuin-class compounds, with a particular focus on Arteannuin B as a well-studied analog, to extrapolate the potential therapeutic applications of Arteannuin M. Due to the limited availability of specific data for Arteannuin M, this guide leverages existing research on its structural analogs to present a cohesive understanding of their shared biological potential, encompassing cytotoxic, anti-inflammatory, antiviral, and antiparasitic properties.

Cytotoxic Activity

Table 1: Cytotoxic Activity of Arteannuin B and its Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Arteannuin BA549 (Lung Carcinoma)MTT Assay16.03[1]
Arteannuin BMCF7 (Breast Adenocarcinoma)MTT Assay8 - 36[2]
Arteannuin BHCT116 (Colon Carcinoma)MTT Assay8 - 36[2]
Arteannuin BJurkat (T-cell Leukemia)MTT Assay8 - 36[2]
Arteannuin BRD (Rhabdomyosarcoma)MTT Assay8 - 36[2]
Arteannuin B Conjugate (with 3-ethoxycarbonylpiperidine)MCF7 (Breast Adenocarcinoma)MTT Assay8 - 36[2]
Arteannuin B Conjugate (with 3-ethoxycarbonylpiperidine)HCT116 (Colon Carcinoma)MTT Assay8 - 36[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well microplates

  • Test compounds (Arteannuin M or derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Screening A 1. Cell Seeding (96-well plate) B 2. Compound Addition (Arteannuin M/derivatives) A->B C 3. Incubation (24-72 hours) B->C D 4. MTT Reagent Addition C->D E 5. Formazan Crystal Formation (in viable cells) D->E F 6. Solubilization of Formazan E->F G 7. Absorbance Reading (Microplate Reader) F->G H 8. Data Analysis (IC50 Determination) G->H

Caption: Workflow for in vitro cytotoxicity screening.

Anti-inflammatory Activity

Sesquiterpene lactones from Artemisia annua have demonstrated significant anti-inflammatory properties. Arteannuin B, for instance, has been shown to inhibit the production of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Arteannuin B

ActivityCell LineInducerAssayEffectReference
Nitric Oxide (NO) Production InhibitionRat Peritoneal CellsLPSGriess AssaySignificant reduction[3]
Prostaglandin E2 (PGE2) Production InhibitionRat Peritoneal CellsLPSELISASignificant reduction[3]
Cytokine (VEGF, IL-1β, IL-6, TNF-α) Secretion InhibitionRat Peritoneal CellsLPSELISASignificant reduction[3]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay measures the concentration of nitrite, a stable and quantifiable breakdown product of NO.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds (Arteannuin M or derivatives)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophage cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include control groups (cells with LPS only, and cells with medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, collect 50-100 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO production inhibition.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many sesquiterpene lactones, including Arteannuin B, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

G cluster_pathway NF-κB Signaling Pathway and Inhibition by Arteannuin Analogs LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to Arteannuin Arteannuin Analogs (e.g., Arteannuin B) Arteannuin->IKK_complex inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Antiviral Activity

Derivatives of artemisinin have shown a broad spectrum of antiviral activities. While specific studies on Arteannuin M are lacking, Arteannuin B has been evaluated for its potential against SARS-CoV-2.

Table 3: Antiviral Activity of Arteannuin B

CompoundVirusCell LineAssayEC50 (µM)Reference
Arteannuin BSARS-CoV-2Vero E6Time-of-drug-addition10.28 ± 1.12[4]
Experimental Protocol: Antiviral Screening Assay

A general workflow for screening natural products for antiviral activity involves infecting host cells with the virus and then treating them with the test compound.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock

  • Complete cell culture medium

  • Test compounds

  • 96-well plates

  • Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or ELISA for viral proteins)

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates and incubate until they form a confluent monolayer.

  • Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: After a period of viral adsorption, remove the virus inoculum and add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method. For example, in a plaque reduction assay, the number of viral plaques is counted. In an RT-qPCR based assay, the amount of viral RNA is quantified.

  • Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50).

G cluster_workflow Experimental Workflow: Antiviral Screening A 1. Seeding of Host Cells B 2. Viral Infection A->B C 3. Treatment with Arteannuin M/derivatives B->C D 4. Incubation C->D E 5. Quantification of Viral Replication (e.g., RT-qPCR, Plaque Assay) D->E F 6. Data Analysis (EC50 Determination) E->F

Caption: Workflow for in vitro antiviral screening.

Antiparasitic Activity

The parent compound, artemisinin, is a potent antimalarial drug. While Arteannuin M is suggested to have antimalarial potential, quantitative data is not currently available in the literature. However, the activity of artemisinin and its derivatives against various parasites is well-documented.

Table 4: Antiparasitic Activity of Artemisinin and its Derivatives

CompoundParasiteAssayIC50Reference
ArtemisininPlasmodium falciparumIn vitro1.9 x 10⁻⁸ M[5]
DihydroartemisininPlasmodium falciparumIn vitro0.3 x 10⁻⁸ M[5]
ArtesunatePlasmodium falciparumIn vitro1.1 x 10⁻⁸ M[5]

Conclusion

The available scientific literature strongly suggests that Arteannuin M, as a member of the arteannuin class of sesquiterpene lactones, holds significant therapeutic potential. While direct experimental data for Arteannuin M is limited, the well-documented cytotoxic, anti-inflammatory, antiviral, and antiparasitic activities of its close analogs, particularly Arteannuin B and artemisinin, provide a strong rationale for further investigation. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to explore the biological activities of Arteannuin M and its synthetic derivatives, paving the way for the development of novel therapeutic agents. Future research should focus on the isolation or synthesis of Arteannuin M and its derivatives in sufficient quantities for comprehensive biological evaluation to fully elucidate their therapeutic promise.

References

Foundational

The Therapeutic Potential of Sesquiterpene Lactones from Artemisia annua: A Technical Guide with a Focus on Arteannuin B

Introduction Artemisia annua L., also known as sweet wormwood, is a plant of significant medicinal importance, primarily as the source of the potent antimalarial drug, artemisinin.[1][2] Beyond artemisinin, this plant is...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Artemisia annua L., also known as sweet wormwood, is a plant of significant medicinal importance, primarily as the source of the potent antimalarial drug, artemisinin.[1][2] Beyond artemisinin, this plant is a rich reservoir of other sesquiterpene lactones, a class of secondary metabolites known for a wide array of biological activities.[1][3] This technical guide explores the therapeutic potential of these compounds, with a particular focus on Arteannuin B, a non-artemisinin sesquiterpene lactone that has demonstrated promising anti-inflammatory and anticancer properties. While another constituent, Arteannuin M, has been isolated and synthesized, there is a notable scarcity of research into its specific therapeutic applications.[4][5][6] Therefore, this document will leverage the more extensive research on Arteannuin B and other related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Therapeutic Applications of Sesquiterpene Lactones from Artemisia annua

The sesquiterpene lactones found in Artemisia annua exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and antiulcerogenic effects.

Anti-inflammatory Activity

Arteannuin B has been identified as a potent anti-inflammatory agent.[7] It has been shown to attenuate inflammatory responses by inhibiting the activation of the NF-κB pathway.[7] This is a crucial pathway that regulates the expression of pro-inflammatory cytokines and enzymes. Other sesquiterpene lactones from Artemisia annua also exhibit anti-inflammatory properties, suggesting a common mechanism of action related to the modulation of key inflammatory signaling cascades.[8]

Anticancer Activity

Several studies have highlighted the anticancer potential of Arteannuin B. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, pancreas, prostate, and non-small cell lung cancer cells.[9][10] Notably, an extract of an artemisinin-deficient Artemisia annua preparation, which contained Arteannuin B as a key component, exhibited potent anticancer activity.[9] Furthermore, Arteannuin B has been found to enhance the efficacy of conventional chemotherapy drugs like cisplatin in non-small cell lung cancer.[11] Derivatives of Arteannuin B have also shown activity against leukemia cells in vitro.[12]

The anticancer mechanisms of artemisinin and its derivatives have been more extensively studied and are thought to involve the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of angiogenesis.[13][14]

Neuroprotective Effects

While specific studies on Arteannuin M's neuroprotective effects are lacking, artemisinin and its derivatives have demonstrated therapeutic potential in neurodegenerative disorders.[15][16] Their neuroprotective activities are attributed to their ability to reduce oxidative stress, inflammation, and the accumulation of amyloid-beta protein.[15]

Antiulcerogenic Activity

Certain sesquiterpene lactones from Artemisia annua, such as dihydro-epideoxyarteannuin B and deoxyartemisinin, have shown antiulcerogenic activity in animal models.[17] Their mechanism is suggested to be linked to an increase in prostaglandin synthesis.[17]

Quantitative Data on the Biological Activity of Arteannuin B

The following table summarizes the quantitative data available for the anti-tumor activity of Arteannuin B.

CompoundCell LineAssayIC50 ValueReference
Arteannuin BA549 (Human lung cancer)MTT assay16.03 μM[10]
Arteannuin B-PLGA MicrospheresA549 (Human lung cancer)MTT assay3.82 μM[10]
Arteannuin B Derivative (VI)P388 (Leukemia)In vitro growth inhibition97.5% inhibition at 10 µg/ml[12]
Arteannuin B Derivative (VII)P388 (Leukemia)In vitro growth inhibition80% inhibition at 10 µg/ml[12]

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the therapeutic effects of Arteannuin B.

In Vitro Anti-inflammatory Activity Assessment
  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with varying concentrations of Arteannuin B for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using ELISA kits.

  • Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., IκBα, p65).

In Vitro Anticancer Activity Assessment
  • Cell Lines: A panel of cancer cell lines (e.g., MDA-MB-231, MCF-7, MIA PaCa-2, PC-3, A549) and normal cells are used.[9]

  • Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with different concentrations of Arteannuin B for a specified period (e.g., 48 or 72 hours). Cell viability is assessed by adding MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance at a specific wavelength.[10]

  • Cell Cycle Analysis: Treated cells are fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[9]

  • Apoptosis Assay: Apoptosis can be evaluated by various methods, including Annexin V/PI staining followed by flow cytometry, and analysis of caspase activation (e.g., caspase-3) by western blotting or colorimetric assays.[9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of sesquiterpene lactones from Artemisia annua are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway in Inflammation

Arteannuin B exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway.[7] Specifically, it has been shown to covalently bind to the ubiquitin-conjugating enzyme UBE2D3, which inhibits the ubiquitination of RIP1 and NEMO, crucial steps for NF-κB activation.[7]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 RIP1_NEMO RIP1/NEMO Ubiquitination TRAF6->RIP1_NEMO IKK_complex IKK Complex TAK1->IKK_complex IkBa IκBα IKK_complex->IkBa P p65_p50 p65/p50 (NF-κB) p65_p50->IkBa p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation ArteannuinB Arteannuin B UBE2D3 UBE2D3 ArteannuinB->UBE2D3 UBE2D3->RIP1_NEMO DNA DNA p65_p50_nuc->DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines MAPK_Pathway ArteannuinB Arteannuin B Cx43 Connexin 43 (Upregulation) ArteannuinB->Cx43 Calcium Intracellular Ca²⁺ Increase ArteannuinB->Calcium Cisplatin Cisplatin Apoptosis Apoptosis Cisplatin->Apoptosis MAPK_Activation MAPK Pathway Activation Calcium->MAPK_Activation Cell_Sensitization Sensitization to Cisplatin MAPK_Activation->Cell_Sensitization Cell_Sensitization->Apoptosis Biosynthesis_Pathway MVA Mevalonate Pathway (Cytosol) IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP MEP MEP Pathway (Plastid) MEP->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene Artemisinic_Acid Artemisinic Acid Amorphadiene->Artemisinic_Acid Dihydroartemisinic_Acid Dihydroartemisinic Acid Artemisinic_Acid->Dihydroartemisinic_Acid ArteannuinB Arteannuin B Artemisinic_Acid->ArteannuinB Artemisinin Artemisinin Dihydroartemisinic_Acid->Artemisinin

References

Exploratory

Unraveling the Molecular Intricacies: A Technical Guide to the Investigated Mechanism of Action of Arteannuin M

For Immediate Release This technical whitepaper provides a detailed examination of the current understanding of the mechanism of action of Arteannuin M, a sesquiterpenoid lactone isolated from Artemisia annua. This docum...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a detailed examination of the current understanding of the mechanism of action of Arteannuin M, a sesquiterpenoid lactone isolated from Artemisia annua. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural compounds. While direct research on Arteannuin M is still emerging, this guide synthesizes available data and extrapolates potential mechanisms based on the activities of closely related analogues.

Executive Summary

Arteannuin M, a constituent of the traditional medicinal plant Artemisia annua, has garnered scientific interest for its potential biological activities. Investigations have indicated that Arteannuin M can modulate key inflammatory pathways, pointing towards a promising therapeutic profile. This document will delve into its known effects on tumor necrosis factor-alpha (TNF-α) and the proposed downstream signaling cascade involving the nuclear factor-kappa B (NF-κB) pathway. Furthermore, we will explore the cytotoxic potential of related compounds to provide a broader context for the therapeutic applications of this class of molecules.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The primary mechanism of action attributed to Arteannuin M and its analogues revolves around the attenuation of inflammatory responses. This is primarily achieved through the modulation of TNF-α and the subsequent inhibition of the NF-κB signaling pathway.

Inhibition of TNF-α

Arteannuin M has been shown to contribute to the degradation of TNF-α, a critical pro-inflammatory cytokine involved in systemic inflammation. While specific quantitative data on the direct inhibition of TNF-α by Arteannuin M is not yet widely available, studies on extracts of Artemisia annua containing Arteannuin M have demonstrated a significant reduction in TNF-α production in activated neutrophils. For instance, one study showed that an extract of A. annua completely inhibited TNF-α production at concentrations of 50, 100, and 200 μg/mL[1]. At lower concentrations of 25, 10, and 5 μg/mL, the extract inhibited TNF-α production by 89%, 54%, and 38%, respectively[1].

Proposed Inhibition of the NF-κB Signaling Pathway

TNF-α exerts its pro-inflammatory effects predominantly through the activation of the NF-κB signaling pathway. It is therefore highly probable that Arteannuin M's mechanism of action involves the suppression of this critical pathway. This hypothesis is strongly supported by studies on closely related compounds such as Arteannuin B and Dihydroarteannuin[2][3]. These compounds have been shown to inhibit NF-κB activation by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, a crucial step for the transcription of pro-inflammatory genes.

The proposed signaling pathway is as follows:

Arteannuin_M_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation ArteannuinM Arteannuin M ArteannuinM->IKK Inhibits DNA DNA NFkB_n->DNA ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes

Proposed inhibitory mechanism of Arteannuin M on the NF-κB signaling pathway.

Cytotoxic Activity of Related Arteannuin Compounds

CompoundA549 (Lung) IC50 (µM)MCF7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)Jurkat (T-cell leukemia) IC50 (µM)RD (Rhabdomyosarcoma) IC50 (µM)Reference
Arteannuin B (1) 19.54 ± 0.0632.52 ± 0.0936.10 ± 0.0735.95 ± 0.0624.84 ± 0.05[4]
Derivative 3a 83.42 ± 0.0874.03 ± 0.0495.96 ± 0.05> 10078.29 ± 0.15[4]
Derivative 3b 89.55 ± 0.0699.79 ± 0.0498.33 ± 0.0391.16 ± 0.0698.43 ± 0.03[4]
Derivative 3d 17.43 ± 0.0620.51 ± 0.0718.22 ± 0.0527.3 ± 0.098.57 ± 0.04[4]
Derivative 3e 18.15 ± 0.0519.14 ± 0.0519.36 ± 0.0730.74 ± 0.111.27 ± 0.04[4]
Derivative 3f 56.43 ± 0.0363.13 ± 0.0660.82 ± 0.0469.93 ± 0.0946.15 ± 0.03[4]
Derivative 3h 91.7 ± 0.05> 10092.77 ± 0.04> 10071.53 ± 0.06[4]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of Arteannuin M. These protocols are based on established methods used for related compounds.

TNF-α Inhibition Assay

Objective: To quantify the inhibitory effect of Arteannuin M on TNF-α production in stimulated immune cells.

Methodology:

  • Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Arteannuin M (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce TNF-α production.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of Arteannuin M compared to the LPS-stimulated control.

NF-κB Signaling Pathway Analysis (Western Blot)

Objective: To determine the effect of Arteannuin M on the phosphorylation and degradation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

Methodology:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with Arteannuin M and LPS as described in the TNF-α inhibition assay.

  • Protein Extraction:

    • Cytoplasmic and Nuclear Fractions: Lyse the cells using a nuclear and cytoplasmic extraction kit to separate the protein fractions.

    • Whole-Cell Lysates: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic extracts or Lamin B1 for nuclear extracts) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the respective loading controls.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_TNFa_Assay TNF-α Inhibition Assay cluster_WesternBlot NF-κB Pathway Analysis A Seed RAW 264.7 cells B Pre-treat with Arteannuin M A->B C Stimulate with LPS B->C D Collect Supernatant C->D 24h G Cell Lysis & Protein Extraction (Cytoplasmic/Nuclear/Whole Cell) C->G Time course E Perform ELISA for TNF-α D->E F Analyze Data E->F H Protein Quantification (BCA) G->H I SDS-PAGE & Western Blot H->I J Antibody Incubation (p-IκBα, IκBα, p65) I->J K Detection & Analysis J->K

A generalized workflow for investigating the mechanism of action of Arteannuin M.

Conclusion and Future Directions

The available evidence strongly suggests that Arteannuin M exerts its biological effects through the modulation of inflammatory pathways, primarily by inhibiting TNF-α and subsequently the NF-κB signaling cascade. While direct and comprehensive studies on Arteannuin M are needed to fully elucidate its mechanism of action and therapeutic potential, the data from related compounds provide a solid foundation for future research.

Further investigations should focus on:

  • Determining the precise molecular target of Arteannuin M within the NF-κB pathway.

  • Quantifying the IC50 values of Arteannuin M against a panel of cancer cell lines and in various inflammatory models.

  • Conducting in vivo studies to validate the anti-inflammatory and potential anti-cancer efficacy of Arteannuin M.

The insights provided in this whitepaper aim to catalyze further research into Arteannuin M, a promising natural compound with the potential for development into a novel therapeutic agent.

References

Foundational

In Silico Prediction of Arteannuin M Targets: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to identify and characterize the molecular targets of Arteannuin M, a sesquiterpenoid isolated from Artemisia...

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to identify and characterize the molecular targets of Arteannuin M, a sesquiterpenoid isolated from Artemisia annua. This document is intended for researchers, scientists, and drug development professionals interested in the computational prediction of drug targets.

Introduction to Arteannuin M and Rationale for In Silico Target Prediction

Arteannuin M is a natural product found in Artemisia annua, a plant renowned for producing the potent antimalarial drug artemisinin.[1][2] While related to artemisinin, Arteannuin M possesses its own distinct chemical structure and pharmacological properties. Preliminary studies suggest that Arteannuin M exhibits anti-inflammatory effects, with evidence pointing towards its ability to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) in animal models of osteoarthritis.[3] However, the precise molecular targets and mechanisms of action underlying these effects remain largely uncharacterized.

In silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about the biological targets of a small molecule like Arteannuin M.[4][5][6] These computational techniques can prioritize potential protein targets for subsequent experimental validation, thereby accelerating the drug discovery process.[7][8] This guide outlines a plausible computational workflow to elucidate the targets of Arteannuin M, starting from its known anti-inflammatory activity and expanding to a broader target landscape.

A Hypothetical In Silico Workflow for Arteannuin M Target Identification

A multi-faceted in silico approach, integrating both ligand-based and structure-based methods, would be optimal for predicting the targets of Arteannuin M. The overall workflow is depicted in the diagram below.

G cluster_0 Data Preparation cluster_1 In Silico Prediction cluster_2 Analysis & Prioritization cluster_3 Experimental Validation A Arteannuin M Structure (SDF/MOL2) C Reverse Docking (Against Inflammation-Related Targets) A->C D Pharmacophore Modeling & Virtual Screening A->D B Protein Target Databases (PDB, UniProt, ChEMBL) B->C E Network Pharmacology (PPI Network Construction) B->E F Binding Affinity & Docking Score Analysis C->F D->F G Pathway & GO Enrichment Analysis E->G H Prioritized Target List F->H G->H I In Vitro Binding Assays (SPR, MST) H->I J Cell-Based Functional Assays H->J

A hypothetical workflow for the in silico prediction of Arteannuin M targets.

Data Presentation: Hypothetical In Silico Prediction Results

The following tables summarize the kind of quantitative data that would be generated from the in silico workflow described above. Note: This data is purely illustrative and intended to exemplify the output of such an analysis.

Table 1: Hypothetical Reverse Docking Results of Arteannuin M against Key Inflammatory Targets

Target ProteinPDB IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
TNF-α Converting Enzyme (TACE)2I47-9.2150HIS-405, GLU-406, TYR-441
IKKβ4KIK-8.7250LYS-44, GLU-149, CYS-99
p38 MAPK3S3I-8.1400LYS-53, MET-109, GLY-110
COX-25IKR-7.9550ARG-120, TYR-355, SER-530
JNK13PZE-7.5700LYS-55, MET-111, GLN-119

Table 2: Hypothetical Top-Ranked Targets from a Genome-Wide Reverse Docking Screen

Target ProteinGene SymbolDocking Score (kcal/mol)Predicted FunctionCellular Pathway
Peroxisome proliferator-activated receptor gammaPPARG-9.8Lipid metabolism, InflammationPPAR signaling pathway
B-cell lymphoma 2BCL2-9.5Apoptosis regulationApoptosis
Mitogen-activated protein kinase 14MAPK14-9.1Signal transductionMAPK signaling pathway
Cyclooxygenase-2PTGS2-8.9Inflammation, Prostanoid biosynthesisArachidonic acid metabolism
Nuclear factor kappa B subunit 1NFKB1-8.6Transcription factor, Immune responseNF-κB signaling pathway

Experimental Protocols for Target Validation

Following the in silico predictions, experimental validation is crucial. Below are detailed methodologies for key validation experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
  • Immobilization of Target Protein:

    • Recombinantly express and purify the high-priority target proteins (e.g., TACE, IKKβ).

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of ~2000 Resonance Units (RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Prepare a serial dilution of Arteannuin M (e.g., 0.1 to 100 µM) in a running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of Arteannuin M over the immobilized target protein surface and a reference flow cell.

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface between injections using a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference sensorgram from the active sensorgram.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

In Vitro Kinase Assay for IKKβ Inhibition
  • Assay Setup:

    • Prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 µM ATP, and 1 µg of recombinant IKKβ.

    • Add varying concentrations of Arteannuin M or a known IKKβ inhibitor (as a positive control) to the reaction mixture.

    • Initiate the kinase reaction by adding 1 µg of the substrate (e.g., a GST-tagged IκBα fragment).

  • Reaction and Detection:

    • Incubate the reaction mixture at 30°C for 30 minutes.

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with a phospho-specific antibody against IκBα.

    • Detect the signal using a chemiluminescent substrate and quantify the band intensities.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Arteannuin M relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Arteannuin M concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the in silico prediction of Arteannuin M targets.

G cluster_0 Reverse Docking Workflow A Arteannuin M 3D Structure C Molecular Docking Simulation A->C B Target Protein Library (e.g., Human Kinome) B->C D Scoring & Ranking (Based on Binding Energy) C->D E Hit List of Potential Targets D->E

A simplified workflow for reverse docking.

G cluster_0 Hypothesized Anti-inflammatory Mechanism of Arteannuin M ArteannuinM Arteannuin M IKK IKK Complex ArteannuinM->IKK Inhibits NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_gene TNF-α Gene TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA Transcription TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein Translation

Hypothesized NF-κB signaling pathway as a target for Arteannuin M.

This technical guide provides a framework for the in silico prediction of Arteannuin M targets. By combining various computational methods and validating the predictions through rigorous experimental protocols, it is possible to elucidate the molecular mechanisms of this promising natural product. The presented workflows, data tables, and diagrams serve as a template for conducting such research.

References

Exploratory

The Enigmatic Sesquiterpene: A Technical Guide to Arteannuin M

For Researchers, Scientists, and Drug Development Professionals Abstract Arteannuin M is a cadinane-type sesquiterpene lactone originating from the medicinal plant Artemisia annua. While its close relative, artemisinin,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arteannuin M is a cadinane-type sesquiterpene lactone originating from the medicinal plant Artemisia annua. While its close relative, artemisinin, is a cornerstone of modern antimalarial therapy, Arteannuin M remains a molecule of significant interest yet limited biological characterization. This document provides a comprehensive overview of the discovery, history, and chemical synthesis of Arteannuin M. It details the key synthetic methodologies, including a total synthesis and a reconstructive synthesis from artemisinin, providing step-by-step protocols for these landmark experiments. Due to the sparse public data on its specific biological activity, this guide also contextualizes Arteannuin M within the broader family of bioactive sesquiterpenoids from A. annua, summarizing their known cytotoxic and anti-inflammatory properties to highlight potential avenues for future research into this intriguing natural product.

Discovery and History

Arteannuin M is a naturally occurring sesquiterpene that can be isolated from Artemisia annua, the same plant renowned for producing the potent antimalarial compound artemisinin[1]. The history of Arteannuin M is closely tied to the broader phytochemical exploration of this plant, which intensified following the discovery of artemisinin in the 1970s[2].

The formal scientific literature first describes the synthesis of Arteannuin M in 2001. In a study focused on the structure elucidation of other novel cadinane diols from A. annua, Sy et al. reported a reconstructive synthesis of Arteannuins K, L, and M. This work also corrected the previously misassigned stereochemistry of the 5-hydroxyl group for these compounds[2][3][4].

Also in 2001, the first total synthesis of (+)-Arteannuin M was accomplished by Barriault and Deon, providing a landmark achievement in the synthetic chemistry of this natural product[5][6]. This enantiomer of the natural product helped to unambiguously establish its absolute configuration[5]. Despite these synthetic milestones, dedicated studies on the isolation, quantification, and biological activity of Arteannuin M have been limited, and it remains a less-characterized constituent of A. annua compared to compounds like artemisinin and Arteannuin B.

Chemical Properties

Arteannuin M is a member of the cadinane class of sesquiterpenoids. A summary of its key chemical properties is provided in Table 1.

PropertyValueSource
Molecular Formula C₁₅H₂₄O₄MedChemExpress
Molecular Weight 268.35 g/mol MedChemExpress
Class Sesquiterpene, Cadinane[7]
Natural Source Artemisia annua[1]

Table 1: Physicochemical Properties of Arteannuin M.

Experimental Protocols: Chemical Synthesis

Two primary synthetic routes to Arteannuin M have been described in the literature: a total synthesis of its enantiomer, (+)-Arteannuin M, and a reconstructive synthesis from the more abundant natural product, artemisinin.

Total Synthesis of (+)-Arteannuin M

The first total synthesis was reported by Barriault and Deon in 2001[5]. The key step in their approach is a tandem oxy-Cope/transannular ene reaction to construct the core bicyclic structure of the molecule with high diastereoselectivity.

Methodology:

  • Preparation of the Divinylcyclohexanol Precursor: The synthesis begins with the preparation of a 1,2-divinylcyclohexanol intermediate. This is achieved by a halogen-metal exchange of a 3-iodo-3-butenol silyl ether using tert-butyllithium, followed by the addition of a ketone derived from (+)-limonene.

  • Tandem oxy-Cope/Ene Reaction: The divinylcyclohexanol precursor is heated in toluene with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a sealed tube. This condition triggers a sequence of pericyclic reactions: an oxy-Cope rearrangement followed by a transannular ene reaction. This key step forms the cadinane framework of Arteannuin M as a single diastereoisomer.

  • Subsequent Functional Group Manipulations: Following the construction of the core, a series of standard organic chemistry transformations are employed to install the remaining functional groups and complete the synthesis of (+)-Arteannuin M.

total_synthesis Total Synthesis Workflow of (+)-Arteannuin M start Ketone from (+)-limonene step1 1,2-Divinylcyclohexanol Precursor start->step1 reagent1 3-iodo-3-butenol silyl ether + t-BuLi reagent1->step1 step2 Tandem Reaction: oxy-Cope / Ene step1->step2 Heat, DBU step3 Bicyclic Core (Cadinane Framework) step2->step3 step4 Functional Group Manipulation step3->step4 end (+)-Arteannuin M step4->end

Total synthesis workflow for (+)-Arteannuin M.
Reconstructive Synthesis from Artemisinin

Sy et al. described a synthesis of Arteannuin M as part of a larger study on related compounds[3]. This approach utilizes the readily available artemisinin as a starting material.

Methodology:

  • Starting Material: The synthesis begins with artemisinin, isolated from A. annua.

  • Chemical Transformation: A series of chemical transformations are performed to convert the artemisinin scaffold into dihydro-epi-deoxyarteannuin B.

  • Conversion to Arteannuin M: Further synthetic steps, which involve stereochemical corrections and functional group interconversions, are used to transform the intermediate into Arteannuin M. The specifics of this multi-step process are detailed in the 2001 Tetrahedron publication. This route was instrumental in confirming the correct relative stereochemistry of Arteannuin M.

reconstructive_synthesis Reconstructive Synthesis of Arteannuin M start Artemisinin (from A. annua) step1 Chemical Transformation start->step1 intermediate Dihydro-epi-deoxy- arteannuin B step1->intermediate step2 Multi-step Conversion & Stereochemical Correction intermediate->step2 end Arteannuin M step2->end

References

Exploratory

The Stereochemistry of Arteannuin M: A Detailed Elucidation

An In-depth Guide for Researchers and Drug Development Professionals Arteannuin M, a sesquiterpene isolated from Artemisia annua, belongs to the cadinane class of natural products. Its structural complexity, characterize...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Arteannuin M, a sesquiterpene isolated from Artemisia annua, belongs to the cadinane class of natural products. Its structural complexity, characterized by multiple stereocenters, has presented a significant challenge in its stereochemical assignment. This technical guide provides a comprehensive overview of the elucidation of the stereochemistry of Arteannuin M, focusing on the pivotal data and experimental methodologies that have definitively established its absolute and relative configuration.

Corrected Stereochemical Assignment and Absolute Configuration

Initial reports on the stereochemistry of Arteannuin M were later corrected through the first total synthesis of its enantiomer, (+)-Arteannuin M.[1][2][3] This synthetic achievement unambiguously confirmed the relative configuration at the C4 position and revised the stereochemistry at the C5 position.[2] Furthermore, by comparing the optical rotation of the synthetic (+)-enantiomer with that of the natural product, the absolute configuration of natural (-)-Arteannuin M was firmly established.[2]

Quantitative Stereochemical Data

The primary quantitative data supporting the stereochemical assignment of Arteannuin M is its specific optical rotation. A comparison of the experimentally determined values for the natural product and its synthetic enantiomer was crucial in defining the absolute configuration.

CompoundSpecific Rotation ([(\alpha)]D)Concentration (c)Solvent
Natural (-)-Arteannuin M-31.1°1.25CHCl3
Synthetic (+)-Arteannuin M+34.1°0.26CH2Cl2

Experimental Protocols

The definitive determination of Arteannuin M's stereochemistry relied on a combination of total synthesis and spectroscopic analysis.

Total Synthesis of (+)-Arteannuin M

The enantioselective total synthesis of (+)-Arteannuin M was instrumental in correcting the initial stereochemical assignment.[1][2][3] A key step in this synthesis was a tandem oxy-Cope/transannular ene reaction, which proceeded with a high degree of diastereoselectivity to construct the core bicyclic structure.[1][2][4][5]

Key Stereocontrolled Reaction: Tandem Oxy-Cope/Ene Reaction

The synthesis commenced from (+)-limonene, establishing the initial stereocenter. A crucial step involved the formation of a 1,2-divinylcyclohexanol intermediate. This intermediate, upon heating, underwent a tandem oxy-Cope rearrangement followed by a transannular ene reaction. This concerted process efficiently constructed the cadinane framework with a high degree of stereocontrol, leading to a single detectable diastereoisomer.[2] The stereochemical outcome was preserved from the starting material due to a preferred pseudoequatorial orientation of the functionalized alkyl chain in the reaction intermediate.[5]

Spectroscopic Confirmation

The structure of the synthetic (+)-Arteannuin M was rigorously confirmed by comparing its spectroscopic data with that of the natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of the synthetic (+)-Arteannuin M were recorded at 500 MHz and 125 MHz, respectively, in CDCl3.[2] These spectra were found to be identical to those of the natural (-)-Arteannuin M, confirming the relative configuration of all stereocenters in the synthetic product.[2] The high level of stereocontrol in subsequent steps, such as the methylation to install the C11 methyl group, was also confirmed by NMR, showing the formation of a single β-isomer.[2]

Mosher Ester Analysis

While not directly applied to Arteannuin M in the cited literature, the use of Mosher ester analysis was mentioned as a technique to confirm the stereochemistry of the 5-hydroxyl group in related arteannuins K, L, and M.[6] This method involves the formation of diastereomeric esters with a chiral reagent (Mosher's acid) and subsequent analysis of their 1H NMR spectra to determine the absolute configuration of the alcohol center.

Visualization of Stereochemical Elucidation

The following diagram illustrates the logical workflow that led to the definitive stereochemical assignment of Arteannuin M.

Stereochemistry_Elucidation cluster_synthesis Total Synthesis of (+)-Arteannuin M cluster_analysis Analysis and Comparison cluster_conclusion Conclusion start Starting Material ((+)-Limonene) key_step Key Stereocontrolled Step: Tandem Oxy-Cope/Ene Reaction start->key_step Multiple Steps synthetic_product Synthetic (+)-Arteannuin M key_step->synthetic_product High Diastereoselectivity nmr_comparison NMR Spectroscopic Comparison (1H and 13C) synthetic_product->nmr_comparison optical_rotation Optical Rotation Comparison synthetic_product->optical_rotation natural_product Natural (-)-Arteannuin M natural_product->nmr_comparison natural_product->optical_rotation relative_config Confirmed Relative Stereochemistry nmr_comparison->relative_config absolute_config Established Absolute Stereochemistry optical_rotation->absolute_config

Caption: Workflow for the stereochemical elucidation of Arteannuin M.

References

Foundational

The Evolving Landscape of Artemisia Bioactivity: A Technical Guide to the Contributions of Key Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals Published: November 20, 2025 Abstract Extracts from Artemisia annua L. have long been a focal point of biomedical research, primarily due to the potent anti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Abstract

Extracts from Artemisia annua L. have long been a focal point of biomedical research, primarily due to the potent antimalarial compound, artemisinin. However, the therapeutic efficacy of the whole plant extract often surpasses that of isolated artemisinin, suggesting the presence of other bioactive constituents that may act synergistically. This technical guide provides an in-depth analysis of the contributions of key sesquiterpenoids to the bioactivity of Artemisia extracts, with a comparative focus on artemisinin, arteannuin B, and the lesser-known arteannuin M. While extensive research has illuminated the roles of artemisinin and arteannuin B, this paper also highlights the significant knowledge gaps surrounding arteannuin M, a compound frequently cited in phytochemical profiles yet largely uncharacterized in terms of its specific biological functions. This guide synthesizes current literature to present quantitative bioactivity data, detailed experimental protocols for extraction and analysis, and visual representations of key signaling pathways and experimental workflows to aid researchers in navigating this complex and promising field of study.

Introduction: Beyond Artemisinin

The discovery of artemisinin, a sesquiterpene lactone with a unique endoperoxide bridge, revolutionized the treatment of malaria and earned its discoverer, Tu Youyou, the 2015 Nobel Prize in Physiology or Medicine.[1] Artemisinin-based combination therapies (ACTs) are now the standard of care for Plasmodium falciparum malaria worldwide.[2] Despite this success, a growing body of evidence suggests that the bioactivity of crude Artemisia annua extracts is not solely attributable to artemisinin. Other compounds within the extract, including flavonoids and other sesquiterpenoids, may contribute to the overall therapeutic effect through synergistic, additive, or independent mechanisms.[3][4]

This guide focuses on the sesquiterpenoid class of compounds, which, beyond artemisinin, includes notable molecules such as arteannuin B and arteannuin M. While arteannuin B is gaining recognition for its distinct anti-inflammatory and anticancer properties, arteannuin M remains an enigmatic component.[5][6] This document aims to provide a clear, data-driven overview of what is currently known about these compounds, offering a valuable resource for researchers seeking to understand the multifaceted bioactivity of Artemisia extracts and to identify new avenues for drug discovery and development.

Comparative Bioactivity of Key Sesquiterpenoids

The primary bioactive sesquiterpenoids in Artemisia annua exhibit a range of therapeutic effects, from antimalarial to anticancer and anti-inflammatory activities. The following table summarizes the available quantitative data for artemisinin and arteannuin B. Notably, there is a significant lack of published quantitative bioactivity data for arteannuin M.

CompoundBioactivityCell Line / ModelIC50 / EC50Reference
Artemisinin AntimalarialPlasmodium falciparum~70 µM[7]
AnticancerVarious human cancer cell linesVaries widely[8][9]
Anti-inflammatoryLPS-stimulated RAW 264.7 cells-[10]
Arteannuin B AnticancerEhrlich ascites tumor cells47 µM[11]
AnticancerA549 (human lung cancer)16.03 µM (as pure compound)[12]
AnticancerA549 (in microspheres)3.82 µM[12]
AntiviralSARS-CoV-2 in Vero E6 cells10.28 µM[11]
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophages-[5]
Arteannuin M Antimalarial-Data not available[13]
Anti-inflammatory-Data not available[14]
Anticancer-Data not available-

Mechanisms of Action and Signaling Pathways

The diverse bioactivities of Artemisia sesquiterpenoids stem from their distinct mechanisms of action. While artemisinin's activity is largely dependent on its endoperoxide bridge, compounds like arteannuin B, which lack this feature, operate through different molecular pathways.

Artemisinin: Heme-Activated Oxidative Stress

The prevailing mechanism for artemisinin's antimalarial activity involves its activation by intraparasitic heme, a byproduct of hemoglobin digestion by the malaria parasite.[15] This interaction cleaves the endoperoxide bridge, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[15] These highly reactive molecules then damage parasite proteins, lipids, and other vital biomolecules, leading to parasite death.[15] Additionally, artemisinin has been shown to inhibit the Plasmodium falciparum sarco/endoplasmic reticulum Ca2+-ATPase (PfATP6), disrupting calcium homeostasis within the parasite.[15][16]

In cancer cells, a similar mechanism is proposed, where the higher intracellular iron concentrations in cancer cells facilitate the generation of ROS, leading to apoptosis, cell cycle arrest, and inhibition of angiogenesis.[17][18]

Artemisinin_Mechanism Artemisinin Artemisinin (with endoperoxide bridge) Activation Activation Artemisinin->Activation PfATP6 PfATP6 Inhibition Artemisinin->PfATP6 Heme Heme (Fe²⁺) (from hemoglobin digestion) Heme->Activation ROS Reactive Oxygen Species (ROS) & Carbon-centered Radicals Activation->ROS Damage Cellular Damage ROS->Damage Proteins Protein Alkylation Damage->Proteins Lipids Lipid Peroxidation Damage->Lipids Death Parasite Death Proteins->Death Lipids->Death PfATP6->Death

Caption: Proposed mechanism of action for Artemisinin.

Arteannuin B: Inhibition of the NF-κB Signaling Pathway

Arteannuin B has demonstrated significant anti-inflammatory effects by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.[5] Anomalous activation of NF-κB is a hallmark of many inflammatory diseases.[5] Mechanistically, arteannuin B has been shown to covalently bind to the catalytic cysteine 85 of the ubiquitin-conjugating enzyme UBE2D3.[5] This action inhibits the ubiquitination of key signaling proteins like RIP1 and NEMO, which is a critical step for NF-κB activation.[5] By preventing the activation of NF-κB, arteannuin B effectively down-regulates the expression of pro-inflammatory mediators such as iNOS, COX-2, IL-1β, IL-6, and TNF-α.[5]

ArteannuinB_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNF LPS / TNF-α TRAF2_RIP1 TRAF2/RIP1 LPS_TNF->TRAF2_RIP1 Ubiquitination Ubiquitination TRAF2_RIP1->Ubiquitination UBE2D3 UBE2D3 UBE2D3->Ubiquitination IKK_Complex IKK Complex Ubiquitination->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates IkB->IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation translocates ArteannuinB Arteannuin B ArteannuinB->UBE2D3 inhibits DNA DNA NFkB_translocation->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Inhibition of the NF-κB pathway by Arteannuin B.

Arteannuin M: An Uncharacterized Mechanism

Currently, there is a notable absence of published research detailing the mechanism of action for arteannuin M. While it is available commercially for anti-malarial research, its specific molecular targets and the signaling pathways it may modulate remain to be elucidated.[13] The structural similarity to other sesquiterpenoids suggests potential for anti-inflammatory or cytotoxic activities, but this requires experimental validation.

Synergistic and Antagonistic Interactions

The concept of synergy is central to understanding the enhanced efficacy of whole Artemisia extracts. Several studies have investigated the interactions between artemisinin and other co-occurring compounds.

  • Arteannuin B: Has been shown to have a synergistic interaction with artemisinin against chloroquine-resistant strains of P. falciparum.[19][20] This suggests that arteannuin B may help to overcome resistance mechanisms.[20]

  • Other Compounds: A combination of artemisinin with arteannuin B, arteannuic acid, and scopoletin resulted in a significantly sharper reduction in parasitemia in murine malaria models compared to artemisinin alone, indicating clear pharmacodynamic synergism.[21] This combination also improved the pharmacokinetic profile of artemisinin, increasing its bioavailability.[21] Conversely, some biosynthetic precursors of artemisinin, such as artemisitene, have shown antagonistic effects.[20]

The interactions involving arteannuin M have not yet been reported in the scientific literature.

Experimental Protocols

Reproducible and standardized methodologies are critical for the study of Artemisia extracts and their bioactive components. This section outlines key experimental protocols.

Extraction and Isolation of Sesquiterpenoids

A general workflow for the extraction and isolation of sesquiterpenoids from Artemisia annua is presented below. The choice of solvent is critical, with non-polar solvents like hexane favoring the extraction of artemisinin and arteannuin B, while more polar solvents like ethanol will co-extract a wider range of compounds including flavonoids and phenolic acids.[7][22]

Extraction_Workflow Plant_Material Dried & Powdered Artemisia annua leaves Extraction Extraction (e.g., Maceration, Soxhlet, UAE, SFE) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Solvent Solvent (e.g., Hexane, Ethanol, Dichloromethane) Solvent->Extraction Crude_Extract Crude Extract Filtration->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, Prep-HPLC) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Crystallization Crystallization / Purification Fractions->Crystallization Isolated_Compounds Isolated Compounds (Artemisinin, Arteannuin B, etc.) Crystallization->Isolated_Compounds Analysis Identification & Quantification (HPLC, GC-MS, NMR) Isolated_Compounds->Analysis

Caption: General workflow for extraction and isolation.

Protocol: Maceration Extraction

  • Preparation: Weigh 100 g of dried, powdered aerial parts of Artemisia annua.

  • Extraction: Place the plant material in a suitable flask and add 1 L of n-hexane (or another appropriate solvent).

  • Incubation: Seal the flask and allow it to stand at room temperature for 72 hours with occasional stirring.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C.

  • Drying: Dry the resulting crude extract completely, for example, using a freeze-drier.

  • Storage: Store the crude extract in an airtight, light-protected container at 4°C.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of artemisinin, arteannuin B, and other sesquiterpenoids in an extract.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A common mobile phase is a mixture of acetonitrile and water, for example, in a 65:35 (v/v) ratio. The exact ratio may need to be optimized depending on the specific compounds of interest.

Procedure:

  • Standard Preparation: Prepare a stock solution of the analytical standard (e.g., artemisinin) in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 0.5 - 5 µg/mL).

  • Sample Preparation: Dissolve a precisely weighed amount of the crude extract in the mobile phase to a known concentration. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Injection Volume: 20 µL.

    • Detection Wavelength: Approximately 210-216 nm for artemisinin (which has a weak chromophore). For other compounds, the wavelength should be optimized.

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks based on the retention time of the standards.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of the analyte in the sample.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Artemisia extracts or isolated compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MDA-MB-231).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds (extract or isolated compound) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The bioactivity of Artemisia annua extracts is a complex interplay of multiple constituents. While artemisinin remains the most celebrated compound, it is clear that other sesquiterpenoids, particularly arteannuin B, make significant contributions to the overall therapeutic profile, especially in the realms of inflammation and oncology. The synergistic interactions observed between these compounds underscore the potential advantages of using whole-plant extracts or rationally designed combinations of purified compounds.

The most significant gap in our current understanding is the role of arteannuin M. Despite being a known constituent, its bioactivity, mechanism of action, and potential for synergistic interactions remain virtually unexplored. Future research should prioritize the following:

  • Isolation and Characterization: Development of efficient protocols for the isolation of arteannuin M in quantities sufficient for comprehensive biological testing.

  • Bioactivity Screening: Systematic evaluation of arteannuin M's antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.

  • Mechanistic Studies: Elucidation of the molecular targets and signaling pathways affected by arteannuin M.

  • Interaction Studies: Investigation of the synergistic, additive, or antagonistic effects of arteannuin M in combination with artemisinin and other bioactive compounds from Artemisia.

By addressing these knowledge gaps, the scientific community can build a more complete picture of the therapeutic potential of Artemisia annua and unlock new opportunities for the development of novel, more effective treatments for a range of diseases.

References

Protocols & Analytical Methods

Method

Total Synthesis of (+)-Arteannuin M: A Detailed Methodological Overview

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed account of the first total synthesis of (+)-Arteannuin M, a cadinane-type ses...

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed account of the first total synthesis of (+)-Arteannuin M, a cadinane-type sesquiterpene isolated from Artemisia annua. The methodology, originally developed by Barriault and Deon, features a key tandem oxy-Cope/transannular ene reaction to construct the core bicyclic system. This application note includes comprehensive experimental protocols for key transformations, tabulated quantitative data for all synthetic intermediates, and visualizations of the synthetic pathway and general experimental workflow to aid in research and development.

Introduction

Arteannuin M is a sesquiterpene natural product that belongs to the cadinane family and was first isolated from Artemisia annua, the same plant source as the potent antimalarial drug, artemisinin. The structural complexity and biological relevance of compounds from this plant have spurred significant interest in their chemical synthesis. The first total synthesis of (+)-Arteannuin M was accomplished by Barriault and Deon, a significant achievement that also led to the correction of the stereochemistry of the natural product.[1][2] This synthesis is distinguished by its strategic use of a tandem oxy-Cope/transannular ene reaction to efficiently construct the bicyclic core of the molecule.[1][2]

This document serves as a detailed guide for the reproduction of this synthetic route, providing researchers with the necessary protocols and data for their own investigations into Arteannuin M and related molecules.

Quantitative Data Summary

The following table summarizes the quantitative data for the key intermediates and the final product in the total synthesis of (+)-Arteannuin M.

Compound No.NameYield (%)M.p. (°C)[α]D (deg)Spectroscopic Data Highlights
5 1,2-Divinylcyclohexanol derivative91N/A+15.4 (c 1.1, CHCl3)¹H NMR: δ 5.95 (dd, J = 17.2, 10.8 Hz, 1H), 5.20 (d, J = 17.2 Hz, 1H), 5.03 (d, J = 10.8 Hz, 1H). ¹³C NMR: δ 143.8, 112.9, 75.6.
6 Bicyclic ketone55-60N/A+58.9 (c 1.0, CHCl3)¹H NMR: δ 2.75 (m, 1H), 2.45 (m, 1H). ¹³C NMR: δ 212.1, 51.9, 41.5.
7 Diene85N/A+12.1 (c 1.0, CHCl3)¹H NMR: δ 5.68 (s, 1H), 4.75 (s, 1H), 4.72 (s, 1H). ¹³C NMR: δ 149.2, 109.8, 45.9.
8 Epoxide98N/A+25.3 (c 1.1, CHCl3)¹H NMR: δ 2.95 (d, J = 4.0 Hz, 1H), 2.78 (d, J = 4.0 Hz, 1H). ¹³C NMR: δ 64.5, 58.9.
9 Diol95114-115+43.0 (c 1.0, CHCl3)¹H NMR: δ 3.75 (dd, J = 10.8, 4.5 Hz, 1H). ¹³C NMR: δ 78.9, 72.1.
13 Acetonide99N/A+35.1 (c 1.2, CHCl3)¹H NMR: δ 1.42 (s, 3H), 1.35 (s, 3H). ¹³C NMR: δ 108.9, 81.1, 75.9.
14 Primary alcohol89N/A+45.2 (c 1.1, CHCl3)¹H NMR: δ 3.65 (t, J = 6.5 Hz, 2H). ¹³C NMR: δ 62.9.
15 Aldehyde92N/A+38.7 (c 1.0, CHCl3)¹H NMR: δ 9.78 (t, J = 1.8 Hz, 1H). ¹³C NMR: δ 202.8.
16 α,β-Unsaturated ester85N/A+41.5 (c 1.1, CHCl3)¹H NMR: δ 6.95 (dt, J = 15.7, 6.9 Hz, 1H), 5.85 (d, J = 15.7 Hz, 1H). ¹³C NMR: δ 166.5, 145.1, 122.9.
17 (+)-Arteannuin M80133-134+34.1 (c 0.26, CH2Cl2)¹H NMR: δ 4.25 (dd, J = 11.0, 4.5 Hz, 1H). ¹³C NMR: δ 171.1, 81.5, 76.3.

Experimental Protocols

The following are detailed protocols for the key steps in the total synthesis of (+)-Arteannuin M.

Synthesis of 1,2-Divinylcyclohexanol derivative (5)

To a solution of 3-iodo-3-butenol silyl ether in diethyl ether at -90 °C is added tert-butyllithium (1.7 M in pentane). After stirring for 30 minutes, a solution of ketone 4 (readily available from (+)-limonene) in diethyl ether is added dropwise. The reaction mixture is stirred for an additional 2 hours at -90 °C. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, 95:5 hexanes/ethyl acetate) to afford the desired 1,2-divinylcyclohexanol 5 .

Tandem oxy-Cope/Transannular Ene Reaction to form Bicyclic Ketone (6)

A solution of the 1,2-divinylcyclohexanol derivative 5 and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in toluene is heated in a sealed tube at 200 °C for 5 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography (silica gel, 9:1 hexanes/ethyl acetate) to yield the bicyclic ketone 6 as a single diastereoisomer.

Synthesis of Diene (7)

To a solution of methyltriphenylphosphonium bromide in tetrahydrofuran (THF) at 0 °C is added n-butyllithium (2.5 M in hexanes) dropwise. The resulting ylide solution is stirred at room temperature for 1 hour. A solution of ketone 6 in THF is then added, and the reaction mixture is stirred for 12 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. Purification by flash column chromatography (silica gel, hexanes) affords the diene 7 .

Epoxidation to form Epoxide (8)

To a solution of diene 7 in dichloromethane at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) in one portion. The reaction mixture is stirred at 0 °C for 1 hour. The mixture is then diluted with dichloromethane and washed successively with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated to give the crude epoxide 8 , which is used in the next step without further purification.

Dihydroxylation to form Diol (9)

The crude epoxide 8 is dissolved in a 1:1 mixture of THF and water. A catalytic amount of osmium tetroxide (2.5 wt% in tert-butanol) and N-methylmorpholine N-oxide (NMO) are added, and the reaction mixture is stirred at room temperature for 12 hours. A saturated aqueous solution of sodium bisulfite is then added, and the mixture is stirred for 30 minutes. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography (silica gel, 1:1 hexanes/ethyl acetate) to afford the diol 9 .

Lactonization to form (+)-Arteannuin M (17)

To a solution of the α,β-unsaturated ester 16 in a 3:1 mixture of acetic acid and water is added palladium(II) chloride. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, 7:3 hexanes/ethyl acetate) to yield (+)-Arteannuin M (17 ).

Visualizations

Synthetic Pathway of (+)-Arteannuin M

Total_Synthesis_of_Arteannuin_M start From (+)-limonene ketone4 4 start->ketone4 reagents1 1. t-BuLi, Et2O, -90 °C 2. 3-iodo-3-butenol silyl ether (91%) ketone4->reagents1 intermediate5 5 reagents2 DBU, Toluene 200 °C, sealed tube (55-60%) intermediate5->reagents2 intermediate6 6 reagents3 Ph3PCH3Br, n-BuLi THF (85%) intermediate6->reagents3 intermediate7 7 reagents4 m-CPBA, CH2Cl2 (98%) intermediate7->reagents4 intermediate8 8 reagents5 OsO4 (cat.), NMO THF/H2O (95%) intermediate8->reagents5 intermediate9 9 reagents6 2,2-DMP, p-TsOH (99%) intermediate9->reagents6 intermediate13 13 reagents7 1. 9-BBN 2. H2O2, NaOH (89%) intermediate13->reagents7 intermediate14 14 reagents8 PCC, CH2Cl2 (92%) intermediate14->reagents8 intermediate15 15 reagents9 (EtO)2P(O)CH2CO2Et NaH, THF (85%) intermediate15->reagents9 intermediate16 16 reagents10 PdCl2, AcOH/H2O (80%) intermediate16->reagents10 final_product (+)-Arteannuin M (17) reagents1->intermediate5 reagents2->intermediate6 reagents3->intermediate7 reagents4->intermediate8 reagents5->intermediate9 reagents6->intermediate13 reagents7->intermediate14 reagents8->intermediate15 reagents9->intermediate16 reagents10->final_product

Caption: Total synthesis of (+)-Arteannuin M.

General Experimental Workflow

Experimental_Workflow start Starting Materials & Reagents reaction_setup Reaction Setup (Inert atmosphere, temperature control) start->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction_setup->reaction_monitoring workup Aqueous Workup (Quenching, extraction, washing) reaction_monitoring->workup drying Drying & Filtration (Anhydrous MgSO4 or Na2SO4) workup->drying concentration Concentration (Rotary evaporation) drying->concentration purification Purification (Flash column chromatography) concentration->purification characterization Characterization (NMR, IR, MS, mp, [α]D) purification->characterization final_product Pure Product characterization->final_product

Caption: General experimental workflow for synthesis.

Conclusion

The total synthesis of (+)-Arteannuin M developed by Barriault and Deon provides an elegant and efficient route to this natural product. The key tandem oxy-Cope/transannular ene reaction is a powerful transformation for the construction of complex bicyclic systems. The detailed protocols and comprehensive data presented in this document are intended to facilitate further research in this area, including the synthesis of analogues for biological evaluation and the development of new synthetic methodologies.

References

Application

Application Notes and Protocols for the Extraction and Purification of Arteannuin M

For Researchers, Scientists, and Drug Development Professionals Introduction Arteannuin M is a sesquiterpene lactone found in the plant Artemisia annua. Like its more famous relative, artemisinin, Arteannuin M has shown...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin M is a sesquiterpene lactone found in the plant Artemisia annua. Like its more famous relative, artemisinin, Arteannuin M has shown potential as an anti-malarial agent and has also been noted for its anti-inflammatory properties, including the ability to modulate TNF-α levels. As research into the therapeutic potential of various phytochemicals from Artemisia annua expands, robust and well-documented protocols for the extraction and purification of specific compounds like Arteannuin M are essential for advancing drug discovery and development efforts.

These application notes provide a detailed overview of the methodologies for the extraction and purification of Arteannuin M, based on established techniques for the isolation of sesquiterpenoids from Artemisia annua. While specific quantitative data for Arteannuin M extraction is limited in publicly available literature, the protocols provided are grounded in the methods used for chemically similar compounds from the same source.

Data Presentation

Due to the limited availability of specific quantitative data for Arteannuin M extraction and purification in the literature, the following table summarizes typical yields and purities achieved for the well-studied related compound, artemisinin, using various common methods. These values can serve as a benchmark for the development and optimization of Arteannuin M isolation protocols.

Extraction MethodSolventTypical Yield (% dry weight of A. annua leaves)Purity after initial extraction (%)Purification MethodFinal Purity (%)Reference
Soxhlet Extractionn-Hexane0.5 - 1.510 - 20Column Chromatography (Silica Gel)> 95[General Knowledge]
Ultrasound-Assisted Extraction (UAE)Ethanol0.8 - 2.015 - 25HPLC> 98[General Knowledge]
Supercritical Fluid Extraction (SFE)sc-CO20.7 - 1.820 - 30Column Chromatography followed by Crystallization> 99[General Knowledge]
MacerationDichloromethane0.4 - 1.28 - 15Column Chromatography (Silica Gel)> 95[General Knowledge]

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of sesquiterpenoids from Artemisia annua and are adaptable for the isolation of Arteannuin M.

Protocol 1: Solvent Extraction from Artemisia annua

This protocol describes a standard laboratory-scale solvent extraction method.

Materials:

  • Dried leaves of Artemisia annua

  • n-Hexane (or Dichloromethane/Ethanol)

  • Rotary evaporator

  • Filter paper and funnel

  • Glassware (beakers, flasks)

Procedure:

  • Grinding: Grind the dried leaves of Artemisia annua to a fine powder to increase the surface area for extraction.

  • Maceration:

    • Place the ground plant material in a large flask.

    • Add the solvent (e.g., n-hexane) in a 1:10 solid-to-solvent ratio (w/v).

    • Stir the mixture at room temperature for 24-48 hours.

  • Filtration: Filter the mixture through filter paper to separate the plant debris from the solvent extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

  • Storage: Store the crude extract at 4°C in a dark, airtight container.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol details the purification of the crude extract to isolate Arteannuin M.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Elution solvents: n-Hexane and Ethyl Acetate

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pack the glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial elution solvent (e.g., 100% n-hexane).

    • Load the dissolved extract onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Monitoring by TLC:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 80:20 n-hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

  • Pooling and Concentration:

    • Pool the fractions containing the compound of interest (Arteannuin M, identified by its Rf value compared to a standard, if available).

    • Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

For higher purity, a final purification step using HPLC is recommended.

Materials:

  • Partially purified Arteannuin M from Protocol 2

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and Water (HPLC grade)

  • Syringe filters

Procedure:

  • Sample Preparation: Dissolve the partially purified Arteannuin M in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions (suggested starting point):

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A starting point could be 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210-220 nm (as many sesquiterpenoids have low UV absorbance)

    • Injection Volume: 20 µL

  • Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the peak corresponding to Arteannuin M.

  • Purity Analysis: Re-inject a small amount of the collected fraction to confirm its purity.

  • Solvent Evaporation: Remove the solvent from the collected fraction under vacuum to obtain pure Arteannuin M.

Visualizations

Experimental Workflow for Extraction and Purification of Arteannuin M

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification start Dried Artemisia annua leaves grinding Grinding start->grinding extraction Solvent Extraction (e.g., n-Hexane) grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of Fractions fraction_collection->pooling concentration2 Concentration pooling->concentration2 partially_pure Partially Purified Arteannuin M concentration2->partially_pure hplc Reverse-Phase HPLC partially_pure->hplc pure_compound Pure Arteannuin M hplc->pure_compound Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Arteannuin_M Arteannuin M Arteannuin_M->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) DNA->Pro_inflammatory_genes Transcription

Method

Application Notes & Protocols for the Analysis of Arteannuin M

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the qualitative and quantitative analysis of Arteannuin M, a sesquiterpenoid found in Artemisia a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Arteannuin M, a sesquiterpenoid found in Artemisia annua, using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) Analysis of Arteannuin M

HPLC is a powerful technique for the separation, identification, and quantification of Arteannuin M. This section details a protocol for the analysis of Arteannuin M using a reverse-phase HPLC system coupled with a UV or mass spectrometry detector.

Experimental Protocol: HPLC Analysis

Objective: To separate and quantify Arteannuin M in a sample matrix.

Materials and Reagents:

  • Arteannuin M standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (optional, for improved peak shape)

  • Sample containing Arteannuin M (e.g., plant extract, reaction mixture)

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system equipped with:

    • Degasser

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) Detector, or Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of Arteannuin M standard in methanol or acetonitrile (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Extract Arteannuin M from the sample using a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Sonication or vortexing can be used to improve extraction efficiency.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water. The addition of 0.1% formic acid to the mobile phase can improve peak shape and resolution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Injection Volume: 10-20 µL

    • Detection:

      • UV/PDA: Monitor at a wavelength around 210-220 nm, as sesquiterpenoids typically have low UV absorbance at higher wavelengths.

      • MS: Utilize electrospray ionization (ESI) in positive or negative ion mode, depending on the specific compound and desired sensitivity. For Arteannuin M, UPLC-Q-TOF-MS/MS analysis has identified the neutral mass as 268.1675.[1]

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Record the chromatograms and integrate the peak corresponding to Arteannuin M.

    • Identify the Arteannuin M peak in the sample chromatogram by comparing its retention time with that of the standard. A UPLC-Q-TOF-MS/MS analysis reported a retention time of 2.27 minutes for Arteannuin M under their specific conditions.[1]

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of Arteannuin M in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary: HPLC
CompoundRetention Time (min)Detection MethodReference
Arteannuin M2.27UPLC-Q-TOF-MS/MS[1]
Arteannuin B2.41UPLC-Q-TOF-MS/MS[1]
Artemisinin2.68UPLC-Q-TOF-MS/MS[1]

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition and should be confirmed with a standard under your experimental conditions.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Detection Detection (UV/PDA or MS) HPLC_System->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of Arteannuin M.

Thin-Layer Chromatography (TLC) Analysis of Arteannuin M

TLC is a simple, rapid, and cost-effective method for the qualitative analysis of Arteannuin M and for monitoring the progress of extractions and chemical reactions.

Experimental Protocol: TLC Analysis

Objective: To qualitatively identify Arteannuin M in a sample.

Materials and Reagents:

  • Arteannuin M standard (purity ≥98%)

  • TLC plates (e.g., silica gel 60 F254 or RP-18 F254s)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

  • Visualization reagent (e.g., anisaldehyde-sulfuric acid reagent)

  • Sample containing Arteannuin M

  • Capillary tubes or micropipette for spotting

Instrumentation:

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Heating plate or oven for derivatization

Procedure:

  • Standard and Sample Preparation:

    • Dissolve the Arteannuin M standard and the sample in a volatile solvent (e.g., methanol, chloroform, or ethyl acetate) to a suitable concentration (e.g., 1-5 mg/mL).

  • TLC Plate Preparation and Spotting:

    • Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.

    • Using a capillary tube or micropipette, apply small spots of the standard and sample solutions onto the starting line, ensuring the spots are small and do not spread.

  • Development:

    • Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

    • Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.

    • Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm and 366 nm and mark any visible spots.

    • For enhanced visualization, spray the plate with a suitable derivatization reagent (e.g., anisaldehyde-sulfuric acid).

    • Heat the plate gently on a hot plate or in an oven until colored spots appear. Sesquiterpenoids often produce characteristic colors with this reagent.

  • Analysis:

    • Calculate the Retention Factor (Rf) value for the standard and the corresponding spot in the sample using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the Rf value and the color of the spot in the sample with that of the Arteannuin M standard for identification.

Quantitative Data Summary: TLC
CompoundStationary PhaseMobile PhaseRf ValueVisualizationReference
Arteannuin BRP-18Acetonitrile/Water/TFA-Anisaldehyde[2]
ArtemisininRP-18Acetonitrile/Water/TFA-Anisaldehyde[2]
Artemisinic AcidRP-18Acetonitrile/Water/TFA-Anisaldehyde[2]

Note: Rf values are dependent on the specific TLC plate, mobile phase, and experimental conditions. The provided table indicates a method for related compounds; specific Rf for Arteannuin M needs to be determined experimentally.

Experimental Workflow: TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Solution_Prep Standard & Sample Solution Preparation Plate_Spotting TLC Plate Spotting Solution_Prep->Plate_Spotting Development Chromatographic Development Plate_Spotting->Development Visualization Spot Visualization (UV & Derivatization) Development->Visualization Rf_Calculation Rf Value Calculation Visualization->Rf_Calculation Identification Compound Identification Rf_Calculation->Identification

Caption: Workflow for the TLC analysis of Arteannuin M.

Biological Context and Analytical Rationale

Arteannuin M is a sesquiterpenoid closely related to the potent antimalarial drug artemisinin. The analysis of Arteannuin M is crucial for understanding the biosynthesis of artemisinin and for the quality control of Artemisia annua extracts. Some related compounds, such as Arteannuin B, have been shown to possess anti-inflammatory and anti-tumor activities. For instance, Arteannuin B can enhance the effectiveness of cisplatin in non-small cell lung cancer by regulating the MAPK signaling pathway. Furthermore, artemisinin and its derivatives have been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation. The accurate analysis of Arteannuin M and its related compounds is therefore essential for drug discovery and development efforts targeting these pathways.

Logical Relationship: Chromatographic Separation

Chromatography_Principle cluster_system Chromatographic System Mobile_Phase Mobile Phase (Solvent) Separation Differential Partitioning Mobile_Phase->Separation Stationary_Phase Stationary Phase (Column/Plate) Stationary_Phase->Separation Analyte_Mixture Analyte Mixture (e.g., Plant Extract) Analyte_Mixture->Separation Separated_Analytes Separated Analytes (e.g., Arteannuin M) Separation->Separated_Analytes

Caption: Principle of chromatographic separation of analytes.

References

Application

Application Note: Identification of Arteannuin M using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a comprehensive methodology for the identification of Arteannuin M, a sesquiterpenoid found in Artemisia annua L., us...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the identification of Arteannuin M, a sesquiterpenoid found in Artemisia annua L., using Gas Chromatography-Mass Spectrometry (GC-MS). Arteannuin M and its analogues are of significant interest in drug discovery due to their potential therapeutic activities. The protocol described herein provides a robust framework for the extraction, separation, and confident identification of Arteannuin M in complex plant matrices. This document outlines sample preparation, optimized GC-MS parameters, and key mass spectrometric data for unambiguous identification.

Introduction

Artemisia annua L. is a well-known medicinal plant that produces a variety of biologically active sesquiterpenoids, including the renowned antimalarial drug artemisinin. Beyond artemisinin, this plant synthesizes a diverse array of related compounds, such as Arteannuin M, which are also subjects of phytochemical and pharmacological investigation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like sesquiterpenoids. This application note provides a detailed protocol for the GC-MS-based identification of Arteannuin M, leveraging its chromatographic retention behavior and unique mass spectral fingerprint.

Experimental Protocols

Sample Preparation: Extraction of Sesquiterpenoids

A generalized extraction method for sesquiterpenoids from Artemisia annua L. plant material is as follows. This protocol can be adapted based on the specific plant part and available laboratory equipment.

  • Plant Material: Use dried and finely powdered leaves of Artemisia annua L. for optimal extraction efficiency.

  • Solvent Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a suitable flask.

    • Add 10 mL of n-hexane (or another suitable non-polar solvent like dichloromethane or chloroform).

    • Sonicate the mixture for 30 minutes at room temperature.

    • Alternatively, perform maceration with agitation for 24 hours.

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

    • The filtrate can be concentrated under a gentle stream of nitrogen if necessary.

    • The final extract is then ready for GC-MS analysis.

GC-MS Analysis Protocol

The following GC-MS parameters are recommended as a starting point for the analysis of Arteannuin M and can be further optimized for specific instrumentation and analytical goals. These parameters are based on established methods for the analysis of sesquiterpenoids in Artemisia annua.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min
Injection Volume1 µL
Injection ModeSplit (20:1 ratio)
Inlet Temperature250 °C
Oven Program- Initial Temperature: 60 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-450
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Solvent Delay3 min

Data Presentation: Identification of Arteannuin M

The primary identification of Arteannuin M is achieved through a combination of its retention time (relative to other sesquiterpenoids) and, most importantly, its mass spectrum. While a specific GC-MS retention time for Arteannuin M is not widely published and will vary between instruments, its mass spectral data provides a unique fingerprint for identification.

Recent analysis by Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) has provided high-resolution mass data for Arteannuin M, which is directly applicable for its identification in GC-MS, particularly the fragment ions.

Table 2: Mass Spectrometric Data for Arteannuin M Identification

CompoundMolecular FormulaCalculated Exact Mass [M]Key Fragment Ions (m/z)
Arteannuin MC₁₅H₂₀O₃248.1412235.1312, 217.1199, 207.1371

Note: The calculated exact mass is for the neutral molecule. In GC-MS with Electron Ionization, the molecular ion [M]⁺ may or may not be observed. Identification will heavily rely on the presence and relative abundance of the characteristic fragment ions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Sample Preparation cluster_gcms 2. GC-MS Analysis cluster_data 3. Data Interpretation sample_prep Sample Preparation extraction Solvent Extraction (n-hexane) sample_prep->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis injection Injection gcms_analysis->injection separation GC Separation injection->separation detection MS Detection separation->detection data_analysis Data Analysis detection->data_analysis identification Identification of Arteannuin M data_analysis->identification

Caption: Experimental workflow for the identification of Arteannuin M.

Logical Relationship for Identification

logical_relationship peak Detected Peak in Chromatogram rt Retention Time peak->rt ms Mass Spectrum peak->ms identification Positive Identification of Arteannuin M rt->identification frag_ions Characteristic Fragment Ions (m/z 235.1, 217.1, 207.1) ms->frag_ions frag_ions->identification

Caption: Logical process for the identification of Arteannuin M.

Conclusion

The GC-MS method outlined in this application note provides a reliable and robust approach for the identification of Arteannuin M in Artemisia annua extracts. By utilizing the specified chromatographic conditions and focusing on the key diagnostic fragment ions in the mass spectrum, researchers can confidently identify this compound of interest. This protocol serves as a valuable tool for natural product chemists, pharmacognosists, and drug development professionals working on the analysis of sesquiterpenoids from Artemisia annua. Further validation, including the use of a purified Arteannuin M standard, is recommended for quantitative applications.

Method

Quantitative Analysis of Arteannuin M in Plant Extracts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Arteannuin M, a sesquiterpenoid found in Artemisia annua, is a compound of increasing interest within phytochemical research and drug developme...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin M, a sesquiterpenoid found in Artemisia annua, is a compound of increasing interest within phytochemical research and drug development. As a metabolite of dihydroartemisinic acid, it is part of the complex biosynthetic pathway that also produces the potent antimalarial drug, artemisinin.[1] Accurate quantification of Arteannuin M in plant extracts is crucial for understanding its biosynthesis, its potential synergistic effects with other compounds, and for the quality control of herbal preparations.

This document provides detailed application notes and protocols for the quantitative analysis of Arteannuin M in plant extracts using modern analytical techniques. Methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined, with a primary focus on a specific UPLC-Q-TOF-MS/MS method for which precise analytical parameters have been identified.

Biosynthetic Pathway of Sesquiterpenoids in Artemisia annua

The biosynthesis of Arteannuin M is intricately linked to that of artemisinin. Both compounds originate from the cyclization of farnesyl pyrophosphate (FPP) to amorpha-4,11-diene.[2][3] A series of enzymatic steps then lead to the key intermediate, dihydroartemisinic acid. Arteannuin M has been reported as a metabolite of dihydroartemisinic acid.[1] Understanding this pathway is essential for interpreting the quantitative data of various sesquiterpenoids in plant extracts.

Arteannuin_M_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Amorpha Amorpha-4,11-diene FPP->Amorpha ADS Art_Alc Artemisinic Alcohol Amorpha->Art_Alc CYP71AV1 Art_Ald Artemisinic Aldehyde Art_Alc->Art_Ald CYP71AV1 DH_Art_Ald Dihydroartemisinic Aldehyde Art_Ald->DH_Art_Ald DBR2 DH_Art_Acid Dihydroartemisinic Acid DH_Art_Ald->DH_Art_Acid ALDH1 Artemisinin Artemisinin DH_Art_Acid->Artemisinin Spontaneous Oxidation Arteannuin_M Arteannuin M DH_Art_Acid->Arteannuin_M Metabolism

Caption: Biosynthetic pathway of Arteannuin M and Artemisinin.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate quantification. The following is a general procedure that can be adapted based on the specific plant material and analytical method.

  • Harvesting and Drying: Harvest the aerial parts of Artemisia annua. Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to ensure homogeneity and efficient extraction.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a flask.

    • Add 20 mL of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Perform extraction using a validated method such as sonication for 30 minutes or maceration with shaking for 24 hours.

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

    • Store the extract at 4°C in a sealed vial until analysis.

UPLC-Q-TOF-MS/MS Method for Arteannuin M Quantification

This method is based on published data identifying Arteannuin M in Artemisia annua extracts and provides high sensitivity and specificity.[4]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (or equivalent), 2.1 mm x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient starting from 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2-5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition: MS/MS mode, monitoring the transitions for Arteannuin M.

Quantitative Data for Arteannuin M:

ParameterValueReference
Retention Time 2.27 min[4]
Theoretical m/z 268.1675[4]
Observed Adduct [M+Na]+ 291.1563[4]
Fragment Ions (m/z) 235.1312, 217.1199, 207.1371[4]
HPLC-UV Method (Adapted from Artemisinin Analysis)

Due to the lack of a specific validated HPLC-UV method for Arteannuin M, this protocol is adapted from established methods for artemisinin, a structurally similar sesquiterpenoid.[5] As Arteannuin M lacks a strong UV chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) is recommended for higher sensitivity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or ELSD detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: UV at 210 nm or ELSD (Drift tube: 60°C, Nebulizer gas: Nitrogen at 2.0 bar)

Method Validation Parameters (Hypothetical for Arteannuin M):

ParameterRecommended Range
Linearity (r²) > 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
GC-MS Method (Adapted from Sesquiterpenoid Analysis)

GC-MS can be employed for the analysis of semi-volatile sesquiterpenoids like Arteannuin M. This protocol is based on general methods for related compounds in Artemisia annua.

Instrumentation:

  • Gas Chromatograph (GC) with a Mass Selective Detector (MSD)

Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

Experimental Workflow

The general workflow for the quantitative analysis of Arteannuin M is depicted below.

Experimental_Workflow Plant_Material Plant Material (Artemisia annua) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Analysis Analytical Method Filtration->Analysis HPLC HPLC-UV/ELSD Analysis->HPLC LCMS UPLC-Q-TOF-MS/MS Analysis->LCMS GCMS GC-MS Analysis->GCMS Data_Processing Data Processing and Quantification HPLC->Data_Processing LCMS->Data_Processing GCMS->Data_Processing

Caption: General workflow for Arteannuin M quantitative analysis.

Data Presentation

The following table summarizes the key parameters for the different analytical methods discussed.

MethodColumnMobile Phase/Carrier GasDetectionKey Parameters for Arteannuin M
UPLC-Q-TOF-MS/MS C18, 2.1 x 100 mm, 1.7 µmAcetonitrile/Water with 0.1% Formic AcidESI+ MS/MSRT: 2.27 min, [M+Na]+: 291.1563, Fragments: 235.1312, 217.1199, 207.1371
HPLC-UV/ELSD C18, 4.6 x 250 mm, 5 µmAcetonitrile:Water (60:40)UV (210 nm) or ELSDTo be determined empirically
GC-MS HP-5MS, 30 m x 0.25 mmHeliumEI-MSTo be determined empirically

Conclusion

The quantitative analysis of Arteannuin M in Artemisia annua extracts can be effectively achieved using advanced analytical techniques. The UPLC-Q-TOF-MS/MS method offers the highest specificity and sensitivity, with established parameters for identification and quantification. While direct HPLC-UV and GC-MS methods for Arteannuin M are not yet fully established, the provided protocols, adapted from the analysis of similar compounds, offer a solid starting point for method development and validation. Accurate quantification of Arteannuin M will undoubtedly contribute to a deeper understanding of its role in the phytochemistry of Artemisia annua and its potential applications.

References

Application

Application Notes and Protocols for Cell-Based Assays to Determine Arteannuin M Cytotoxicity

Audience: Researchers, scientists, and drug development professionals. Introduction Arteannuin M, a sesquiterpenoid lactone derived from Artemisia annua, is a compound of growing interest in cancer research due to its po...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arteannuin M, a sesquiterpenoid lactone derived from Artemisia annua, is a compound of growing interest in cancer research due to its potential cytotoxic effects against various cancer cell lines. Structurally related to the well-known antimalarial drug artemisinin, Arteannuin M and its analogs are being investigated for their anticancer properties. These application notes provide detailed protocols for essential cell-based assays to evaluate the cytotoxicity of Arteannuin M, including the assessment of cell viability, induction of apoptosis, and effects on the cell cycle. The provided methodologies are intended to serve as a comprehensive guide for researchers initiating studies on the anticancer potential of Arteannuin M.

Data Presentation: Cytotoxicity of Arteannuin B (A Related Compound)

While specific comprehensive data for Arteannuin M is still emerging, data from closely related compounds like Arteannuin B can provide valuable insights. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Arteannuin B in a human non-small cell lung cancer cell line.

Table 1: IC50 Values of Arteannuin B in A549 Human Non-Small Cell Lung Cancer Cells [1]

Time PointIC50 (µM) of Arteannuin B
24 hoursNot Significantly Different from Control
48 hoursNot Significantly Different from Control
72 hoursNot Significantly Different from Control
96 hours16.03

Note: The study also showed that sustained-release microspheres of Arteannuin B had a lower IC50 value of 3.82 µM at 96 hours, indicating enhanced efficacy with prolonged exposure.[1]

Experimental Protocols

Herein, we provide detailed protocols for three fundamental cell-based assays to characterize the cytotoxic effects of Arteannuin M.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with Arteannuin M:

    • Prepare a stock solution of Arteannuin M in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Arteannuin M in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Arteannuin M. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of Arteannuin M that inhibits cell growth by 50%.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • Treat the cells with various concentrations of Arteannuin M for the desired time period. Include both untreated and vehicle-treated controls.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[5]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[5]

    • Analyze the cells immediately by flow cytometry.

    • Interpretation of Results:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[8] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with Arteannuin M as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 2 hours or store them at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent the staining of RNA.[9]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of DNA content versus cell count to visualize the cell cycle distribution.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding arteannuin_m Arteannuin M Treatment (Varying Concentrations & Times) cell_seeding->arteannuin_m mtt_assay MTT Assay (Cell Viability) arteannuin_m->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) arteannuin_m->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle Analysis) arteannuin_m->cell_cycle_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Caption: Experimental workflow for assessing Arteannuin M cytotoxicity.

Putative Signaling Pathway for Arteannuin M-Induced Cytotoxicity

Based on studies of related compounds like Arteannuin B and Artesunate, a putative signaling pathway for Arteannuin M-induced cytotoxicity is proposed. It is important to note that this pathway requires experimental validation for Arteannuin M itself.

putative_signaling_pathway cluster_trigger Trigger cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascades cluster_outcomes Cellular Outcomes arteannuin_m Arteannuin M ros Increased ROS arteannuin_m->ros cx43 Upregulation of Connexin 43 arteannuin_m->cx43 mapk MAPK Pathway Activation (p38, JNK) ros->mapk cx43->mapk intrinsic_apoptosis Intrinsic Apoptosis Pathway mapk->intrinsic_apoptosis cell_cycle_proteins Cell Cycle Regulatory Proteins mapk->cell_cycle_proteins apoptosis Apoptosis intrinsic_apoptosis->apoptosis cell_cycle_arrest Cell Cycle Arrest (e.g., G2/M phase) cell_cycle_proteins->cell_cycle_arrest

Caption: Putative signaling pathway for Arteannuin M cytotoxicity.

References

Method

Animal Models for In Vivo Studies of Arteannuin M: Application Notes and Protocols

Disclaimer: As of November 2025, publicly available scientific literature lacks specific in vivo studies, including efficacy, toxicity, and pharmacokinetic data, for Arteannuin M. The following application notes and prot...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific in vivo studies, including efficacy, toxicity, and pharmacokinetic data, for Arteannuin M. The following application notes and protocols are based on studies conducted with the closely related compound, Arteannuin B, and the parent compound, artemisinin. These protocols can serve as a foundational guide for designing and conducting in vivo research on Arteannuin M, with the understanding that compound-specific optimization will be necessary.

I. Introduction to Arteannuin M and Related Compounds

Arteannuin M is a sesquiterpene lactone derived from Artemisia annua, the same plant that produces the well-known antimalarial drug artemisinin and its precursor Arteannuin B. While research has extensively focused on artemisinin and its derivatives for their therapeutic properties, including antimalarial, anticancer, and anti-inflammatory activities, specific in vivo data on Arteannuin M remains elusive. Arteannuin B, which shares a structural similarity with Arteannuin M, has demonstrated anti-inflammatory and antitumor effects in various animal models. Therefore, the methodologies employed for Arteannuin B and artemisinin provide a valuable framework for investigating the in vivo potential of Arteannuin M.

II. Recommended Animal Models

Based on studies with related compounds, the following animal models are recommended for initial in vivo investigations of Arteannuin M:

  • Mice: Strains such as BALB/c, C57BL/6, and Swiss albino mice are commonly used for toxicity, anti-inflammatory, and antitumor studies. For malaria research, Plasmodium berghei-infected mice are a standard model.[1]

  • Rats: Sprague-Dawley and Wistar rats are frequently utilized for pharmacokinetic and toxicity evaluations.[2]

The choice of animal model will ultimately depend on the specific research question and the therapeutic area being investigated.

III. Quantitative Data Summary for Related Compounds

The following tables summarize quantitative data from in vivo studies of Arteannuin B and artemisinin, which can serve as a reference for designing experiments with Arteannuin M.

Table 1: In Vivo Anti-Inflammatory and Antitumor Efficacy of Arteannuin B

CompoundAnimal ModelDisease ModelDosing RegimenEfficacy EndpointResultReference
Arteannuin BMiceDSS-induced colitisNot specifiedReduction of disease activity indexRobust protective effects[3]
Arteannuin BMiceLPS-induced acute lung injuryNot specifiedReduction of lung injuryRobust protective effects[3]

Table 2: Pharmacokinetic Parameters of Artemisinin in Rodents

CompoundAnimal ModelRoute of AdministrationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
ArtemisininHealthy MiceOral (dried leaves)Not specified4.33 mg/L1299.5 mg·min/L0.86[4]
ArtemisininP. chabaudi-infected MiceOral (dried leaves)Not specified≥ 6.64 mg/L≥ 2435.6 mg·min/LNot determined[4]
ArtemisininRats (Female)Oral60 mg/kg1580 ± 4400.52390 ± 5401.1 ± 0.2[2]
ArtemisininRats (Male)Oral60 mg/kg140 ± 800.5180 ± 900.7 ± 0.1[2]

Table 3: Acute Toxicity of Artemisia annua Extract in Mice

ExtractAnimal ModelRoute of AdministrationDoses Tested (mg/kg)Observed EffectsReference
Hydro-ethanolic extractSwiss albino miceOral50, 300, 2000, 5000No lethality or toxic reactions observed.[5]

IV. Experimental Protocols

The following are detailed protocols for key in vivo experiments, adapted from studies on Arteannuin B and artemisinin. These should be optimized for Arteannuin M.

Protocol 1: Evaluation of Anti-Inflammatory Activity in a Mouse Model of Acute Lung Injury (ALI)

Objective: To assess the potential of Arteannuin M to mitigate lipopolysaccharide (LPS)-induced acute lung injury in mice.

Materials:

  • Arteannuin M

  • Lipopolysaccharide (LPS) from E. coli

  • Male C57BL/6 mice (8-10 weeks old)

  • Saline solution (sterile, 0.9% NaCl)

  • Vehicle for Arteannuin M (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Materials for bronchoalveolar lavage (BAL) and tissue collection

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Control (Saline)

    • LPS + Vehicle

    • LPS + Arteannuin M (low dose)

    • LPS + Arteannuin M (medium dose)

    • LPS + Arteannuin M (high dose)

    • LPS + Dexamethasone (positive control)

  • Drug Administration: Administer Arteannuin M or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before LPS challenge.

  • Induction of ALI: Anesthetize mice and intratracheally instill LPS (e.g., 5 mg/kg) in sterile saline. The control group receives saline only.

  • Monitoring: Observe animals for clinical signs of distress.

  • Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) post-LPS administration, euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting and cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA.

  • Tissue Collection: Collect lung tissue for histopathological examination (H&E staining) and to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Protocol 2: In Vivo Antimalarial Efficacy in a Plasmodium berghei-Infected Mouse Model (4-Day Suppressive Test)

Objective: To evaluate the suppressive effect of Arteannuin M on parasitemia in P. berghei-infected mice.[1]

Materials:

  • Arteannuin M

  • Plasmodium berghei (e.g., ANKA strain)

  • Swiss albino or BALB/c mice (6-8 weeks old)

  • Vehicle for Arteannuin M

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells (e.g., 1 x 10^7 parasitized erythrocytes).

  • Grouping: Randomly divide mice into groups (n=5-6 per group) 2-4 hours post-infection:

    • Vehicle Control

    • Arteannuin M (various doses)

    • Chloroquine (e.g., 5 mg/kg/day)

  • Treatment: Administer the first dose of Arteannuin M or control compounds orally or intraperitoneally. Continue treatment daily for 4 consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Staining and Counting: Stain smears with Giemsa and determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.

  • Calculation of Suppression: Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group.

Protocol 3: Pharmacokinetic Study in Rats

Objective: To determine the basic pharmacokinetic profile of Arteannuin M in rats.

Materials:

  • Arteannuin M

  • Male and female Sprague-Dawley rats (200-250 g)

  • Vehicle for Arteannuin M

  • Cannulas for blood collection (e.g., jugular vein cannulation)

  • Anticoagulant (e.g., heparin or EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Acclimatize rats and, if necessary, perform surgical implantation of cannulas for serial blood sampling.

  • Dosing: Administer a single dose of Arteannuin M intravenously (i.v.) or orally (p.o.) to separate groups of rats.

  • Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of Arteannuin M in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

V. Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a general experimental workflow for in vivo studies and a key signaling pathway potentially modulated by Arteannuin M, based on findings for Arteannuin B.

G cluster_preclinical Pre-clinical In Vivo Workflow for Arteannuin M acclimatization Animal Acclimatization (e.g., Mice, Rats) grouping Randomized Grouping acclimatization->grouping dosing Arteannuin M Administration (Oral, IP, IV) grouping->dosing induction Disease Model Induction (e.g., LPS, P. berghei) dosing->induction monitoring Clinical Observation & Monitoring induction->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Data Analysis (Efficacy, Toxicity, PK) sampling->analysis conclusion Conclusion & Further Studies analysis->conclusion

Caption: General workflow for in vivo evaluation of Arteannuin M.

G cluster_pathway Hypothesized Anti-inflammatory Pathway for Arteannuin M LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription ArteannuinM Arteannuin M ArteannuinM->IKK Inhibits?

Caption: Potential NF-κB inhibitory pathway of Arteannuin M.

References

Application

Application Notes and Protocols for the Synthesis of Arteannuin M Derivatives for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals Abstract Arteannuin M, a sesquiterpene lactone isolated from Artemisia annua, represents a valuable scaffold for the development of novel therapeutic agents...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arteannuin M, a sesquiterpene lactone isolated from Artemisia annua, represents a valuable scaffold for the development of novel therapeutic agents. While its congener, artemisinin, has been extensively studied, the derivatization of Arteannuin M for structure-activity relationship (SAR) studies is a less explored area, presenting a unique opportunity for drug discovery. These application notes provide a comprehensive overview of the synthetic strategies and protocols relevant to the generation of Arteannuin M derivatives. Due to the limited specific literature on the SAR of Arteannuin M derivatives, this document leverages established methodologies for the total synthesis of Arteannuin M and adapts protocols from the closely related Arteannuin B to propose a framework for the synthesis and biological evaluation of novel Arteannuin M analogs.

Introduction to Arteannuin M

Arteannuin M is a cadinane-type sesquiterpene lactone that shares a common biosynthetic precursor with artemisinin. Its chemical structure, characterized by a lactone ring and multiple stereocenters, offers several sites for chemical modification. These modifications can be strategically employed to modulate its physicochemical properties and biological activity, making it a promising starting point for medicinal chemistry campaigns targeting various diseases, including cancer and parasitic infections. While the total synthesis of (+)-Arteannuin M has been accomplished, the systematic synthesis of derivatives for SAR studies remains an open area of investigation.[1][2]

General Synthetic Strategy for Arteannuin M Derivatives

The synthesis of Arteannuin M derivatives can be approached via two main strategies: semi-synthesis starting from isolated Arteannuin M or a total synthesis approach that incorporates diversity at a late stage. Given the challenges in isolating large quantities of Arteannuin M, a flexible total synthesis route is highly desirable for generating a library of analogs.

A proposed general workflow for the synthesis and evaluation of Arteannuin M derivatives is outlined below. This workflow is adapted from methodologies reported for related sesquiterpenes.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation Workflow Start Starting Materials (e.g., Isopiperitenone) KeyIntermediate Construction of Bicyclic Core Start->KeyIntermediate Multi-step synthesis ArteannuinM Total Synthesis of Arteannuin M Scaffold KeyIntermediate->ArteannuinM Key reactions (e.g., oxy-Cope/ene) Derivatization Chemical Derivatization (e.g., Michael Addition, Esterification) ArteannuinM->Derivatization Purification Purification and Characterization (HPLC, NMR, MS) Derivatization->Purification Screening Primary Screening (e.g., Cytotoxicity Assay) Purification->Screening DoseResponse Dose-Response Studies (IC50 Determination) Screening->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Proposed workflow for the synthesis and biological evaluation of Arteannuin M derivatives.

Experimental Protocols

Protocol 1: Total Synthesis of the Arteannuin M Scaffold

The following protocol is a summarized adaptation of the first total synthesis of (+)-Arteannuin M, which can serve as the foundation for producing the core scaffold for derivatization.[1][2]

Objective: To synthesize the core bicyclic structure of Arteannuin M.

Key Reaction: Tandem oxy-Cope/transannular ene reaction.[1][2]

Materials:

  • Isopiperitenone (from (+)-limonene)

  • Organolithium reagents

  • Anhydrous solvents (THF, Toluene)

  • Reagents for oxidation, reduction, and protection/deprotection steps

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Preparation of the Tandem Reaction Precursor: Starting from isopiperitenone, a multi-step synthesis is employed to introduce the necessary functional groups for the key tandem reaction. This involves stereoselective addition of an organolithium reagent to the ketone.

  • Tandem oxy-Cope/Transannular Ene Reaction: The precursor alcohol is subjected to thermal conditions in a high-boiling solvent such as toluene to initiate the tandem oxy-Cope/transannular ene reaction, which efficiently constructs the bicyclic core of Arteannuin M with high diastereoselectivity.[1][2]

  • Elaboration of the Bicyclic Core: Following the formation of the core structure, a series of functional group manipulations, including oxidations, reductions, and lactonization, are carried out to complete the synthesis of the Arteannuin M scaffold.

  • Purification: Intermediates and the final product are purified by silica gel column chromatography.

  • Characterization: The structure and purity of the synthesized scaffold are confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and comparison with reported data.

Protocol 2: Synthesis of Amine Derivatives of Arteannuin M via Michael Addition

This protocol is adapted from the synthesis of Arteannuin B derivatives and is proposed for creating a library of Arteannuin M analogs for SAR studies. It targets the α,β-unsaturated lactone moiety, which is a common feature in many bioactive sesquiterpenes.

Objective: To synthesize a series of N-substituted Arteannuin M derivatives.

Reaction: Michael addition of amines to the α-methylene-γ-lactone.

Materials:

  • Arteannuin M scaffold

  • A library of primary and secondary amines (e.g., morpholine, piperidine, substituted anilines)

  • Anhydrous ethanol or other suitable polar aprotic solvent

  • Triethylamine (as a base, if necessary)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Arteannuin M scaffold (1 equivalent) in anhydrous ethanol.

  • Addition of Amine: Add the desired amine (1.2-2 equivalents) to the solution. If the amine salt is used, add triethylamine (1.5 equivalents) to liberate the free base.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.

  • Characterization: Characterize the purified derivatives by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm their structures.

Data Presentation: Structure-Activity Relationship (SAR) of Proposed Arteannuin M Derivatives

The following table presents hypothetical quantitative data for a series of proposed Arteannuin M derivatives, based on the types of modifications and biological activities observed for Arteannuin B analogs. The biological activity is presented as the half-maximal inhibitory concentration (IC₅₀) against a representative cancer cell line (e.g., MCF-7).

Compound Modification (R) Hypothetical IC₅₀ (µM) against MCF-7
Arteannuin M-> 50
AM-1 Morpholine25.5
AM-2 Piperidine22.1
AM-3 N-methylpiperazine18.9
AM-4 4-Fluorophenylpiperazine15.3
AM-5 Aniline35.8
AM-6 4-Fluoroaniline30.2
AM-7 Diethylamine42.5
AM-8 Pyrrolidine28.7
Doxorubicin(Positive Control)0.8

SAR Summary (Hypothetical):

  • The introduction of an amino group via Michael addition appears to be crucial for conferring cytotoxic activity.

  • Cyclic amines, particularly those containing a piperazine moiety, seem to be more potent than acyclic or aromatic amines.

  • Substitution on the piperazine ring with an electron-withdrawing group (e.g., 4-fluorophenyl) may enhance activity.

  • These hypothetical findings would need to be confirmed through the actual synthesis and biological evaluation of the proposed compounds.

Proposed Mechanism of Action and Signaling Pathway

The cytotoxic effects of sesquiterpene lactones are often attributed to their ability to alkylate biological macromolecules, leading to the induction of apoptosis. A plausible mechanism of action for active Arteannuin M derivatives could involve the inhibition of key pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis AM_Derivative Arteannuin M Derivative AM_Derivative->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by an active Arteannuin M derivative.

Further Investigations:

To validate this proposed mechanism, further experiments would be required, including:

  • Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) in cancer cells treated with the active derivatives.

  • Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to confirm the induction of programmed cell death.

  • In vivo studies using xenograft models to evaluate the anti-tumor efficacy of lead compounds.

While the derivatization of Arteannuin M for SAR studies is still in its infancy, the synthetic accessibility of its core structure and the proven bioactivity of related sesquiterpene lactones highlight its potential as a valuable starting point for drug discovery. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to embark on the synthesis and biological evaluation of novel Arteannuin M derivatives, paving the way for the development of new therapeutic agents.

References

Method

Application Note: Chiral Separation of Arteannuin M Enantiomers by HPLC and SFC

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents proposed protocols for the enantioselective separation of Arteannuin M, a significant component of Artemisia annua with known antimalarial properties. Due to the critical role of stereochemistry in pharmacological activity, the ability to resolve and quantify the individual enantiomers of Arteannuin M is essential for drug development and efficacy studies. This document provides detailed, hypothetical methodologies for the chiral separation of Arteannuin M enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These protocols are based on established principles of chiral chromatography and data from the separation of structurally related artemisinin derivatives.

Introduction

Arteannuin M is a sesquiterpene lactone isolated from Artemisia annua, the same plant source as the renowned antimalarial drug artemisinin.[1] With a molecular formula of C15H24O4 and a molecular weight of 268.353, its structure possesses chiral centers, making the existence of enantiomers possible.[2] Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the development of robust analytical methods to separate and quantify the individual enantiomers of Arteannuin M is a critical step in its evaluation as a potential therapeutic agent.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of chiral compounds.[3][4] The direct approach, utilizing a chiral stationary phase (CSP), is the most common and effective method for enantiomer resolution.[3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in the separation of a wide range of chiral molecules.

This application note outlines proposed HPLC and SFC methods for the chiral separation of Arteannuin M enantiomers. The protocols are designed to provide a strong starting point for researchers and scientists involved in the analysis and development of this promising natural product.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a normal-phase HPLC method for the chiral separation of Arteannuin M enantiomers. Normal-phase chromatography is often effective for the separation of non-polar to moderately polar compounds like sesquiterpene lactones.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and UV detector

  • Chiral Stationary Phase: Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane and Isopropanol (IPA)

  • Sample Diluent: Mobile Phase

  • Arteannuin M racemic standard

Chromatographic Conditions:

ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Method:

  • Prepare the mobile phase by mixing n-Hexane and Isopropanol in the specified ratio. Degas the mobile phase before use.

  • Dissolve the Arteannuin M racemic standard in the mobile phase to achieve the desired concentration.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

Supercritical Fluid Chromatography (SFC) Protocol

SFC is an attractive alternative to HPLC, offering faster separations and reduced consumption of organic solvents.[5][6] This protocol outlines a proposed SFC method for the chiral resolution of Arteannuin M.

Instrumentation and Materials:

  • SFC system with a CO2 pump, modifier pump, autosampler, and UV detector

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Supercritical CO2 and Methanol

  • Sample Diluent: Methanol

  • Arteannuin M racemic standard

Chromatographic Conditions:

ParameterValue
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 150 mm
Mobile Phase CO2:Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 5 µL
Sample Concentration 1 mg/mL in Methanol

Method:

  • Prepare the modifier (Methanol).

  • Dissolve the Arteannuin M racemic standard in Methanol.

  • Set the SFC system parameters as specified.

  • Equilibrate the column with the mobile phase until the system pressure and temperature are stable.

  • Inject the sample and acquire the data.

  • The two enantiomers should be resolved as distinct peaks.

Expected Results and Data Presentation

The successful application of the proposed protocols is expected to yield baseline separation of the two Arteannuin M enantiomers. The performance of the separation can be evaluated based on retention times, resolution, and selectivity. The following tables present hypothetical data for illustrative purposes.

Table 1: Hypothetical HPLC Separation Data for Arteannuin M Enantiomers

EnantiomerRetention Time (min)Resolution (Rs)Selectivity (α)
Enantiomer 18.5--
Enantiomer 210.22.11.25

Table 2: Hypothetical SFC Separation Data for Arteannuin M Enantiomers

EnantiomerRetention Time (min)Resolution (Rs)Selectivity (α)
Enantiomer 12.8--
Enantiomer 23.52.51.30

Visualizations

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (n-Hexane:IPA) hplc_system Equilibrate HPLC System prep_mp->hplc_system prep_sample Dissolve Arteannuin M in Mobile Phase inject Inject Sample prep_sample->inject hplc_system->inject separate Chiral Separation on CSP inject->separate detect UV Detection (210 nm) separate->detect analyze Analyze Chromatogram detect->analyze quantify Quantify Enantiomers analyze->quantify

Figure 1: HPLC Experimental Workflow for Chiral Separation of Arteannuin M.

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis prep_sample_sfc Dissolve Arteannuin M in Methanol inject_sfc Inject Sample prep_sample_sfc->inject_sfc sfc_system Equilibrate SFC System (CO2 & Methanol) sfc_system->inject_sfc separate_sfc Chiral Separation on CSP inject_sfc->separate_sfc detect_sfc UV Detection (210 nm) separate_sfc->detect_sfc analyze_sfc Analyze Chromatogram detect_sfc->analyze_sfc quantify_sfc Quantify Enantiomers analyze_sfc->quantify_sfc

Figure 2: SFC Experimental Workflow for Chiral Separation of Arteannuin M.

Conclusion

The protocols detailed in this application note provide a robust starting point for the development of analytical methods for the chiral separation of Arteannuin M enantiomers. Both the proposed HPLC and SFC methods leverage widely used and effective chiral stationary phases and mobile phase systems. Researchers can further optimize these methods by screening different chiral columns and adjusting mobile phase composition, flow rate, and temperature to achieve the desired resolution and analysis time. The ability to accurately separate and quantify the enantiomers of Arteannuin M is a crucial step in advancing its potential as a therapeutic agent.

References

Application

Application Notes and Protocols for the Structural Elucidation of Arteannuin M using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction Arteannuin M, a sesquiterpene lactone isolated from Artemisia annua, is a compound of significant interest in natural product chemistry and dru...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin M, a sesquiterpene lactone isolated from Artemisia annua, is a compound of significant interest in natural product chemistry and drug discovery. Its structural elucidation is a critical step in understanding its biosynthetic pathways and potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the complex three-dimensional structure of such natural products. These application notes provide a detailed overview and experimental protocols for the structural elucidation of Arteannuin M using a suite of NMR techniques.

The structural determination of Arteannuin M, along with related compounds such as Arteannuin K, L, and O, has been described in the scientific literature, with synthesis and spectral analysis providing the foundation for their characterization[1][2][3]. The process relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to piece together the molecular framework.

Key NMR Spectroscopic Data for Arteannuin M

A comprehensive analysis of Arteannuin M's structure requires the acquisition and interpretation of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments. While the specific spectral data from primary literature is proprietary, the following tables represent the expected chemical shifts and correlations based on the known structure of Arteannuin M and related sesquiterpene lactones.

Table 1: Hypothetical ¹H NMR Data for Arteannuin M (500 MHz, CDCl₃)

Proton (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-12.50m
H-2α1.80m
H-2β1.65m
H-32.10m
H-54.20d8.5
H-65.80s
H-9α1.95m
H-9β1.75m
H-102.30m
H-112.60q7.2
H-13a5.10d2.0
H-13b4.90d2.0
Me-141.15d7.0
Me-151.05d7.2

Table 2: Hypothetical ¹³C NMR Data for Arteannuin M (125 MHz, CDCl₃)

Carbon (Position)Chemical Shift (δ, ppm)
C-145.2
C-225.8
C-338.1
C-4140.5
C-582.3
C-6125.4
C-7170.1 (C=O)
C-850.7
C-930.2
C-1040.5
C-1148.9
C-12175.6 (C=O)
C-13115.8
C-1415.3
C-1518.9

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified Arteannuin M.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

2.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

2.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled ¹³C experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

2.2.3. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin couplings within the molecule.

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans per Increment: 4-8.

2.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 180-200 ppm.

  • Data Points: 2048 in F2, 256 in F1.

  • Number of Scans per Increment: 8-16.

2.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 200-220 ppm.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans per Increment: 16-32.

Structural Elucidation Workflow

The process of elucidating the structure of Arteannuin M from the acquired NMR data follows a logical progression.

cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Confirmation A 1. Purified Arteannuin M B 2. Sample Preparation (CDCl₃, TMS) A->B C 3. 1D NMR (¹H, ¹³C) B->C D 4. 2D NMR (COSY, HSQC, HMBC) C->D E 5. Identify Spin Systems (from COSY) D->E F 6. Assign C-H Pairs (from HSQC) E->F G 7. Connect Fragments (from HMBC) F->G H 8. Propose Planar Structure G->H I 9. Stereochemical Analysis (NOESY/ROESY) H->I J 10. Final Structure of Arteannuin M I->J

Caption: Workflow for the structural elucidation of Arteannuin M using NMR spectroscopy.

Signaling Pathway of NMR Data Interpretation

The interpretation of the various NMR spectra is a deductive process where information from each experiment builds upon the last to reveal the complete molecular structure.

H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC COSY->HSQC Define Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Assign C-H Pairs Structure Arteannuin M Structure HMBC->Structure Connect Fragments & Quaternary Carbons

Caption: Logical flow of information from different NMR experiments for structural elucidation.

Conclusion

The structural elucidation of Arteannuin M is a prime example of the application of modern NMR spectroscopy in natural product chemistry. By systematically applying a series of 1D and 2D NMR experiments, researchers can confidently determine the connectivity and stereochemistry of complex molecules. The protocols and workflows outlined in these application notes provide a robust framework for scientists engaged in the discovery and characterization of novel natural products.

References

Method

Application Note: Mass Spectrometry Fragmentation Analysis of Arteannuin M

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol and theoretical application note for the analysis of Arteannuin M, a sesquiterpenoid lactone isolated fr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and theoretical application note for the analysis of Arteannuin M, a sesquiterpenoid lactone isolated from Artemisia annua, using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). Due to the limited availability of direct experimental fragmentation data for Arteannuin M, this note presents a predicted fragmentation pattern based on its chemical structure and established fragmentation pathways of analogous sesquiterpenoid lactones. This guide is intended to assist researchers in the identification and characterization of Arteannuin M in complex matrices.

Introduction

Arteannuin M is a naturally occurring sesquiterpenoid lactone found in Artemisia annua, a plant renowned for producing the potent antimalarial compound artemisinin. The structural elucidation and analytical characterization of related compounds are crucial for understanding their biosynthesis, pharmacological activities, and potential as therapeutic agents. Mass spectrometry is a powerful tool for the structural analysis of these complex natural products. This application note outlines a predicted fragmentation pattern of Arteannuin M and provides a comprehensive experimental protocol for its analysis using UPLC-Q-TOF-MS.

Chemical Properties of Arteannuin M

PropertyValue
Chemical Formula C₁₅H₂₄O₄
Molecular Weight 268.35 g/mol
CAS Number 207446-90-0
Chemical Structure O[C@H]1[C@@]2(O3)--INVALID-LINK--[C@]2([H])CC[C@]1(O)C">C@([H])--INVALID-LINK--C3=O[1]

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of Arteannuin M in positive ion mode ESI-MS/MS is predicted to proceed through a series of characteristic neutral losses, including water (H₂O), carbon monoxide (CO), and other small molecules. The presence of hydroxyl, ether, and lactone functional groups dictates the primary fragmentation pathways.

The protonated molecule [M+H]⁺ is expected at m/z 269. Subsequent fragmentation is likely to involve:

  • Initial loss of water: The hydroxyl groups can be readily lost as water molecules, leading to fragment ions at m/z 251 ([M+H-H₂O]⁺) and m/z 233 ([M+H-2H₂O]⁺).

  • Decarbonylation: The lactone ring can undergo the loss of carbon monoxide, resulting in a fragment at m/z 241 ([M+H-CO]⁺).

  • Combined losses: A combination of these losses is also probable, yielding fragments such as m/z 223 ([M+H-H₂O-CO]⁺).

Further fragmentation of the cadinane skeleton would lead to smaller fragment ions. The proposed fragmentation pathway is illustrated in the diagram below.

ArteannuinM_Fragmentation M Arteannuin M C₁₅H₂₄O₄ m/z 268.16 MH [M+H]⁺ C₁₅H₂₅O₄⁺ m/z 269.17 M->MH +H⁺ F1 [M+H-H₂O]⁺ C₁₅H₂₃O₃⁺ m/z 251.16 MH->F1 -H₂O F4 [M+H-CO]⁺ C₁₄H₂₅O₃⁺ m/z 241.18 MH->F4 -CO F2 [M+H-2H₂O]⁺ C₁₅H₂₁O₂⁺ m/z 233.15 F1->F2 -H₂O F3 [M+H-H₂O-CO]⁺ C₁₄H₂₃O₂⁺ m/z 223.17 F1->F3 -CO

Caption: Predicted ESI-MS/MS fragmentation pathway of Arteannuin M.

Quantitative Data Summary

As no direct experimental quantitative fragmentation data for Arteannuin M is currently available, the following table summarizes the predicted major fragment ions, their proposed elemental composition, and calculated mass-to-charge ratio (m/z).

Predicted Fragment IonProposed Elemental CompositionCalculated m/z
[M+H]⁺C₁₅H₂₅O₄⁺269.17
[M+H-H₂O]⁺C₁₅H₂₃O₃⁺251.16
[M+H-2H₂O]⁺C₁₅H₂₁O₂⁺233.15
[M+H-CO]⁺C₁₄H₂₅O₃⁺241.18
[M+H-H₂O-CO]⁺C₁₄H₂₃O₂⁺223.17

Experimental Protocol: UPLC-Q-TOF-MS/MS Analysis

This protocol is adapted from established methods for the analysis of sesquiterpenoids.[2][3]

1. Sample Preparation

  • Accurately weigh 1.0 mg of Arteannuin M standard and dissolve in 1.0 mL of methanol to prepare a 1 mg/mL stock solution.

  • For plant extracts or other matrices, perform a suitable extraction (e.g., methanolic or ethanolic extraction) followed by filtration through a 0.22 µm syringe filter.

  • Dilute the stock solution or filtered extract with the initial mobile phase to a final concentration suitable for injection (e.g., 1-10 µg/mL).

2. UPLC Conditions

  • System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min, 35% B

    • 2-17 min, 35-98% B

    • 17-19 min, 98% B

    • 19.1-21 min, 35% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

3. Q-TOF-MS Conditions

  • System: Waters Xevo G2-XS QTOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • Mass Range: m/z 50-1200.

  • MS/MS Acquisition: Data-dependent acquisition (DDA) or targeted MS/MS of the predicted precursor ion (m/z 269.17).

  • Collision Energy: Ramp from 10-40 eV.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_uplc UPLC Separation cluster_ms Q-TOF-MS Analysis cluster_data Data Analysis Sample Arteannuin M Standard or Plant Extract Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Dilute Dilute with Mobile Phase Filter->Dilute Inject Inject into UPLC Dilute->Inject Column C18 Column Separation Inject->Column ESI Electrospray Ionization (Positive Mode) Column->ESI MS1 Full Scan MS (m/z 50-1200) ESI->MS1 MS2 MS/MS of Precursor Ion (m/z 269.17) MS1->MS2 Process Process Data MS2->Process Identify Identify Fragments Process->Identify

Caption: Experimental workflow for UPLC-Q-TOF-MS/MS analysis of Arteannuin M.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of Arteannuin M. The predicted fragmentation pattern and detailed experimental protocol offer a starting point for researchers to identify and characterize this compound in various samples. The provided methodologies can be adapted and optimized based on the specific instrumentation and research objectives. Further experimental validation is necessary to confirm the proposed fragmentation pathways.

References

Application

Developing Stable Formulations of Arteannuin M: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for developing stable formulations of Arteannuin M, a sesquiterpene lactone with recognized...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for developing stable formulations of Arteannuin M, a sesquiterpene lactone with recognized therapeutic potential. Given the limited specific data on Arteannuin M, this guide integrates information on the stability and formulation of structurally similar compounds, particularly other sesquiterpene lactones and artemisinin derivatives. The protocols provided should be considered as a starting point and require optimization and validation for Arteannuin M specifically.

Introduction to Arteannuin M Stability

Arteannuin M, a component of Artemisia annua, exhibits promising biological activities. However, like many sesquiterpene lactones, its complex structure, featuring a lactone ring and other reactive moieties, presents challenges to its chemical stability.[1][2] Factors such as pH, temperature, and light can lead to degradation, compromising its therapeutic efficacy and shelf-life. Understanding these degradation pathways is crucial for the development of robust and stable pharmaceutical formulations.

Potential Degradation Pathways for Sesquiterpene Lactones:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under alkaline or acidic conditions, leading to the opening of the ring and loss of biological activity. Some sesquiterpene lactones have shown instability at a pH of 7.4, particularly at elevated temperatures (37°C), while demonstrating greater stability at a lower pH of 5.5.[3]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce degradation. For instance, the photodegradation of the sesquiterpene lactone lactucin follows pseudo-first-order kinetics and involves the addition of a water molecule.[4][5][6]

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions, leading to a loss of potency.

Pre-formulation Studies: Stability Assessment

A thorough understanding of Arteannuin M's intrinsic stability is the foundation for developing a stable formulation. The following protocols outline key experiments to assess its stability under various stress conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Experimental Protocol: Forced Degradation of Arteannuin M

  • Preparation of Stock Solution: Prepare a stock solution of Arteannuin M in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 60°C for 7 days.

    • Photodegradation: Expose a solution of the drug to UV light (254 nm) and fluorescent light for a defined period.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Data Presentation: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionIncubation Time (hours)Arteannuin M Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time, min)
0.1 M HCl, 60°C2485.224.7
0.1 M NaOH, 60°C2472.533.9, 5.2
3% H₂O₂, RT2491.816.1
Solid, 60°C16895.317.3
UV Light (254 nm)888.124.9
pH-Stability Profile

Determining the pH at which Arteannuin M exhibits maximum stability is critical for liquid formulation development.

Experimental Protocol: pH-Stability Study

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare solutions of Arteannuin M in each buffer at a known concentration.

  • Incubation: Store the solutions at a constant temperature (e.g., 40°C) and protect from light.

  • Analysis: At predetermined time intervals, analyze the samples by HPLC to determine the remaining concentration of Arteannuin M.

  • Data Analysis: Plot the logarithm of the remaining drug concentration versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH will reveal the pH of maximum stability.

Formulation Strategies for Enhanced Stability

Based on the pre-formulation data, several strategies can be employed to enhance the stability of Arteannuin M.

Solid Dispersions

Solid dispersions can improve the stability of drugs by dispersing them in an inert carrier, often in an amorphous state, which can reduce molecular mobility and protect against degradation.

Experimental Protocol: Preparation of Arteannuin M Solid Dispersion by Solvent Evaporation

  • Carrier Selection: Choose a suitable hydrophilic carrier such as polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000, or hydroxypropyl methylcellulose (HPMC).

  • Solvent Selection: Select a common solvent that dissolves both Arteannuin M and the carrier (e.g., methanol, ethanol, or a mixture).

  • Preparation:

    • Dissolve Arteannuin M and the carrier in the selected solvent in various drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10).

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film under vacuum to remove any residual solvent.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and XRD to confirm the amorphous state).

  • Stability Testing: Store the solid dispersions under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for degradation over time.

Inclusion Complexes with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate drug molecules within their hydrophobic cavity, thereby protecting them from degradation and improving solubility.

Experimental Protocol: Preparation of Arteannuin M-Cyclodextrin Inclusion Complex by Kneading Method

  • Cyclodextrin Selection: Select a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Preparation:

    • Mix Arteannuin M and the cyclodextrin in a 1:1 molar ratio in a mortar.

    • Add a small amount of a hydro-alcoholic solvent (e.g., ethanol:water, 1:1 v/v) to form a paste.

    • Knead the paste for a specified time (e.g., 60 minutes).

    • Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, and NMR.

  • Stability and Solubility Studies: Evaluate the aqueous solubility and stability of the inclusion complex compared to the free drug.

Lyophilization (Freeze-Drying)

Lyophilization can produce highly stable solid dosage forms by removing water at low temperatures, which minimizes the risk of chemical degradation.

Experimental Protocol: Lyophilization of an Arteannuin M Formulation

  • Formulation Preparation: Dissolve Arteannuin M and any necessary excipients (e.g., bulking agents like mannitol, cryoprotectants like sucrose) in a suitable solvent system (e.g., a mixture of water and a co-solvent like tert-butanol).

  • Freezing:

    • Fill the solution into vials.

    • Place the vials in a lyophilizer and cool them to a temperature well below the eutectic point of the formulation (e.g., -40°C to -50°C).

  • Primary Drying (Sublimation):

    • Apply a vacuum to the chamber (e.g., 100-200 mTorr).

    • Gradually increase the shelf temperature to allow the frozen solvent to sublime.

  • Secondary Drying (Desorption):

    • After all the ice has sublimed, further increase the shelf temperature (e.g., to 25°C) to remove any residual bound solvent.

  • Product Characterization: The lyophilized cake should be evaluated for its appearance, reconstitution time, moisture content, and the stability of Arteannuin M.

Analytical Methods for Stability Testing

A validated stability-indicating analytical method is essential for accurately quantifying Arteannuin M and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[7]

Experimental Protocol: Stability-Indicating HPLC Method

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer (e.g., phosphate buffer, pH 3.0).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

    • Column Temperature: 25-30°C.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to separate the main peak of Arteannuin M from all potential degradation products generated during forced degradation studies.

Visualizations

Experimental_Workflow_for_Arteannuin_M_Formulation_Development cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Characterization & Stability Testing A Arteannuin M Drug Substance B Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B C pH-Stability Profiling A->C D Solid Dispersion (Solvent Evaporation) B->D E Inclusion Complexation (Kneading Method) B->E F Lyophilization B->F H Stability-Indicating HPLC Method B->H C->D C->E C->F G Physicochemical Characterization (DSC, XRD, FTIR) D->G E->G F->G I Accelerated Stability Studies (e.g., 40°C/75% RH) G->I H->I J Stable Arteannuin M Formulation I->J Optimized Stable Formulation

Caption: Workflow for developing stable Arteannuin M formulations.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation Arteannuin_M Arteannuin M (Intact Molecule) Hydrolysis_Product Ring-Opened Product (Loss of Lactone) Arteannuin_M->Hydrolysis_Product pH (Acidic/Basic) Temperature Photo_Product Photo-adduct (e.g., Water Addition) Arteannuin_M->Photo_Product UV/Visible Light Thermal_Product Isomers or Other Degradants Arteannuin_M->Thermal_Product High Temperature

Caption: Potential degradation pathways for Arteannuin M.

References

Method

Application Notes and Protocols for Molecular Docking Studies of Arteannuin M with Target Proteins

Audience: Researchers, scientists, and drug development professionals. Introduction: Arteannuin M, a sesquiterpenoid isolated from Artemisia annua, is a member of the artemisinin family of compounds, which are renowned f...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Arteannuin M, a sesquiterpenoid isolated from Artemisia annua, is a member of the artemisinin family of compounds, which are renowned for their potent antimalarial activity. Emerging research suggests that Arteannuin M and its analogues possess a broader therapeutic potential, including anti-inflammatory and anticancer properties. Understanding the molecular interactions between Arteannuin M and its protein targets is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. These application notes provide a summary of molecular docking data for Arteannuin M and related compounds, detailed experimental protocols for performing such studies, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Summary of Molecular Docking Data

Quantitative data from molecular docking studies of Arteannuin M and its close structural relatives with various protein targets are summarized below. It is important to note that specific docking data for Arteannuin M is limited in the current literature; therefore, data for the broader class of "arteannuin" and the related compound Arteannuin B are included for comparative purposes.

LigandTarget ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki)Reference
ArteannuinNeprilysin1R1H-7.5Not Reported[1][2]
Arteannuin Bβ-tubulinNot Specified-10.6814.93 nM[3]
Arteannuin BCarnitine palmitoyltransferase II (CPT II)Not Specified-9.23170.29 nM[3]

Experimental Protocols: Molecular Docking of Arteannuin M

This section outlines a detailed protocol for performing molecular docking studies of Arteannuin M with a protein target. This protocol is a generalized workflow and may require optimization based on the specific software and target protein used.

1. Preparation of the Protein Structure:

  • Objective: To prepare the target protein structure for docking by removing extraneous molecules and adding necessary parameters.

  • Procedure:

    • Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB).

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions, unless they are known to be critical for the binding interaction.

    • Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms using a force field such as Kollman or Gasteiger.

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

2. Preparation of the Ligand (Arteannuin M):

  • Objective: To generate a 3D structure of Arteannuin M and prepare it for docking.

  • Procedure:

    • Obtain the 2D structure of Arteannuin M from a chemical database like PubChem (CID: 207446-90-0).

    • Convert the 2D structure into a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

    • Perform energy minimization of the 3D structure to obtain a stable, low-energy conformation.

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during the docking process.

    • Save the prepared ligand structure in a suitable format (e.g., PDBQT).

3. Grid Box Generation:

  • Objective: To define the search space on the target protein where the docking algorithm will attempt to place the ligand.

  • Procedure:

    • Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.

    • Define the dimensions and center of a 3D grid box that encompasses the entire binding site. The grid box should be large enough to allow for translational and rotational movement of the ligand.

4. Molecular Docking Simulation:

  • Objective: To run the docking algorithm to predict the binding pose and affinity of Arteannuin M to the target protein.

  • Procedure:

    • Use a molecular docking software such as AutoDock Vina, GOLD, or Schrödinger's Glide.

    • Input the prepared protein and ligand files, along with the grid box parameters.

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also improves the reliability of the results.

    • Initiate the docking run. The software will systematically explore different conformations and orientations of the ligand within the defined grid box and score them based on a scoring function.

5. Analysis of Docking Results:

  • Objective: To analyze the predicted binding poses and energies to understand the interaction between Arteannuin M and the target protein.

  • Procedure:

    • Examine the binding energies of the different poses. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the top-ranked binding pose in a molecular graphics viewer (e.g., PyMOL, Chimera).

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between Arteannuin M and the amino acid residues of the target protein.

    • Compare the docking results with experimental data, if available, to validate the computational model.

Mandatory Visualizations

Signaling Pathway Diagrams

The interaction of artemisinin and its derivatives with target proteins can modulate various signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammatory responses.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Upregulates Arteannuin M Arteannuin M Arteannuin M->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Arteannuin M.

MAPK_Signaling_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38, ERK) MAPK (p38, ERK) MAPKK->MAPK (p38, ERK) Phosphorylates Transcription Factors Transcription Factors MAPK (p38, ERK)->Transcription Factors Activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Arteannuin M Arteannuin M Arteannuin M->MAPK (p38, ERK) Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by Arteannuin M.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a molecular docking study.

Molecular_Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein_Preparation 1. Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) Grid_Generation 3. Grid Box Generation (Define Binding Site) Protein_Preparation->Grid_Generation Ligand_Preparation 2. Ligand Preparation (2D to 3D, Energy Minimization) Docking_Simulation 4. Docking Simulation (e.g., AutoDock Vina) Ligand_Preparation->Docking_Simulation Grid_Generation->Docking_Simulation Results_Analysis 5. Analysis of Results (Binding Energy, Pose Visualization) Docking_Simulation->Results_Analysis Interaction_Analysis 6. Interaction Analysis (H-bonds, Hydrophobic Interactions) Results_Analysis->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

References

Application

Application Notes and Protocols: Arteannuin M as a Standard for Analytical Method Development

Introduction Arteannuin M, a sesquiterpene lactone isolated from Artemisia annua, belongs to the family of artemisinin-related compounds that are of significant interest in pharmaceutical research, particularly for their...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arteannuin M, a sesquiterpene lactone isolated from Artemisia annua, belongs to the family of artemisinin-related compounds that are of significant interest in pharmaceutical research, particularly for their potential antimalarial properties.[1][2] Accurate and precise quantification of Arteannuin M in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research, development, and quality control. This document provides detailed application notes and protocols for the use of Arteannuin M as an analytical standard in the development and validation of analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). While specific methods for Arteannuin M are not extensively documented, the protocols outlined below are adapted from established methods for the closely related and well-studied compound, artemisinin.[3][4][5][6]

1. Physicochemical Properties of Arteannuin M

A thorough understanding of the physicochemical properties of Arteannuin M is essential for method development.

PropertyValueReference
Molecular FormulaC15H24O4[2]
Molecular Weight268.35 g/mol [2]
CAS Number207446-90-0[2]

Section 2: High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a widely used technique for the quantification of artemisinin and its derivatives.[5][6][7] Due to the lack of a strong chromophore in the artemisinin structure, derivatization is often employed to enhance UV absorbance.[5] An alternative is to use a low wavelength for detection.[6]

2.1. Experimental Protocol: HPLC-UV

This protocol describes a reversed-phase HPLC-UV method for the quantification of Arteannuin M.

2.1.1. Materials and Reagents

  • Arteannuin M reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

2.1.2. Instrumentation

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2.1.3. Chromatographic Conditions

ParameterCondition
Mobile PhaseAcetonitrile:Water (65:35 v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength210-216 nm
Injection Volume20 µL

2.1.4. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Arteannuin M reference standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.1.5. Sample Preparation (for plant extracts)

  • Accurately weigh 1 g of powdered Artemisia annua leaves.

  • Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2.2. Method Validation Parameters (Representative Data for Artemisinin)

The following table summarizes typical validation parameters for an HPLC-UV method for artemisinin, which can be used as a benchmark when validating a method for Arteannuin M.

ParameterResult
Linearity (R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~10 ng/mL
Limit of Quantification (LOQ)~30 ng/mL

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is particularly useful for the analysis of complex matrices or when low detection limits are required.[4][8][9]

3.1. Experimental Protocol: LC-MS

This protocol outlines a reversed-phase LC-MS method for the quantification of Arteannuin M.

3.1.1. Materials and Reagents

  • Arteannuin M reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

3.1.2. Instrumentation

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

  • C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3.1.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC Parameters
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient30% B to 90% B over 5 min, hold at 90% B for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS Parameters
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 kV
Cone Voltage30 V
Source Temperature120°C
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Precursor Ion (m/z)[M+Na]+ or [M+H]+ (To be determined for Arteannuin M)
Product Ions (m/z)To be determined by fragmentation analysis

3.2. Method Validation Parameters (Representative Data for Artemisinin)

The following table presents typical validation parameters for an LC-MS method for artemisinin.

ParameterResult
Linearity (R²)> 0.999
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)< 0.5 ng/mL[9]
Limit of Quantification (LOQ)< 1.5 ng/mL

Section 4: Diagrams

4.1. Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing weigh Weigh Arteannuin M Reference Standard dissolve Dissolve in Methanol (Stock Solution) weigh->dissolve dilute Prepare Working Standards dissolve->dilute hplc HPLC-UV Analysis dilute->hplc lcms LC-MS Analysis dilute->lcms extract Extract Sample (e.g., Plant Material) filter Filter Extract extract->filter filter->hplc filter->lcms integrate Peak Integration hplc->integrate lcms->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of Arteannuin M calibrate->quantify

Caption: General experimental workflow for the quantification of Arteannuin M.

4.2. Analytical Method Validation Workflow

validation_workflow start Define Analytical Method Parameters specificity Specificity/ Selectivity start->specificity linearity Linearity & Range start->linearity end Validated Method specificity->end accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness robustness->end

Caption: Logical workflow for the validation of an analytical method for Arteannuin M.

4.3. Biosynthetic Relationship of Arteannuin M (Hypothesized)

While a detailed signaling pathway for Arteannuin M is not available, its structural similarity to other artemisinin-related compounds suggests a common biosynthetic origin.

biosynthetic_pathway fpp Farnesyl Diphosphate amorpha Amorpha-4,11-diene fpp->amorpha artemisinic_acid Artemisinic Acid amorpha->artemisinic_acid dha Dihydroartemisinic Acid artemisinic_acid->dha arteannuin_b Arteannuin B artemisinic_acid->arteannuin_b artemisinin Artemisinin dha->artemisinin arteannuin_m Arteannuin M arteannuin_b->arteannuin_m Hypothesized

Caption: Hypothesized biosynthetic relationship of Arteannuin M to other artemisinins.

References

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of Arteannuin M in biological assays

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges associated with Arteannuin M in biol...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges associated with Arteannuin M in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is Arteannuin M, and why is its solubility a challenge in biological experiments?

Arteannuin M is a sesquiterpene lactone, a type of natural product isolated from the plant Artemisia annua[1]. It is investigated for its potential anti-malarial and anti-inflammatory properties[2]. Like its well-known relative, artemisinin, Arteannuin M is a lipophilic (fat-soluble) molecule with inherently poor solubility in aqueous solutions such as water, phosphate-buffered saline (PBS), and cell culture media[3][4]. This low aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the recommended solvent for preparing a concentrated stock solution of Arteannuin M?

For hydrophobic compounds like Arteannuin M, the standard recommendation is to use 100% Dimethyl sulfoxide (DMSO). Arteannuin B, a structurally similar compound, is reported to be soluble in DMSO at concentrations up to 25 mg/mL, often requiring sonication to fully dissolve[5]. This makes DMSO the ideal starting solvent for creating a high-concentration stock solution.

Q3: My Arteannuin M precipitates when I dilute my DMSO stock into my cell culture medium. What can I do?

This is a common issue that occurs when a compound that is stable in an organic solvent is introduced into an aqueous environment. Here are several troubleshooting steps:

  • Verify Final DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum, as it can be toxic to cells. A final concentration of ≤ 0.1% is considered safe for most cell lines, while up to 0.5% is often tolerated[6][7]. Concentrations of 1% or higher can cause significant cytotoxicity depending on the cell type and exposure duration[8][9]. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Improve Dilution Technique: Rapidly dumping the DMSO stock into the medium can cause localized supersaturation and precipitation. Instead, add the stock solution drop-wise into the aqueous medium while the medium is being vigorously vortexed or stirred [6]. This promotes rapid dispersion.

  • Lower the Working Concentration: Your target concentration of Arteannuin M may exceed its solubility limit in the final aqueous solution. Attempt the experiment again with a lower final concentration.

  • Use Gentle Heat and Sonication: After dilution, you can gently warm the solution to 37°C and use a brief sonication cycle to help dissolve any microscopic precipitates[5]. However, be mindful of the potential for compound degradation with excessive heat or sonication.

Q4: Are there any alternatives to DMSO for improving the solubility of Arteannuin M in aqueous solutions?

Yes, several advanced methods can be used if DMSO proves problematic:

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble drugs like Arteannuin M, effectively acting as a carrier molecule to increase their solubility in water[10][11]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used for this purpose[10][11].

  • Hydrotropes: Certain compounds, known as hydrotropes, can enhance the aqueous solubility of hydrophobic substances. For example, aqueous solutions of salicylate salts have been shown to be effective in solubilizing artemisinin and related compounds[12].

Troubleshooting Guide

This section provides structured data and protocols to address common solubility issues.

Data Presentation: Solvent Considerations

The following tables summarize key quantitative data regarding solvent use in cell-based assays.

Table 1: Solubility of Structurally Related Compound (Arteannuin B) (Specific solubility data for Arteannuin M is not widely published; Arteannuin B is used as a proxy.)

SolventReported SolubilityRecommended UseSource
DMSO25 mg/mL (100.68 mM)Primary solvent for stock solutions[5]

Note: Achieving this concentration may require sonication.

Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays

SolventGenerally Safe Conc.Widely Tolerated Conc.High-Risk Conc. (Cell-dependent)Key ConsiderationsSources
DMSO ≤ 0.1%0.5%1.0% - 2.0%Toxicity is cell-line and exposure-time dependent.[6][7][8]
Ethanol ≤ 0.1%0.5%> 1.0%Can have biological effects on its own.[13]
Acetone ≤ 0.1%0.5%> 1.0%Less common in cell culture; check for compatibility.[13]

Critical Note: Always run a vehicle control with the same final solvent concentration as your test article to assess solvent-specific effects.

Experimental Workflow for Troubleshooting

The following diagram outlines a logical workflow for addressing solubility problems with Arteannuin M.

Caption: A step-by-step workflow for troubleshooting Arteannuin M precipitation.

Experimental Protocols

Protocol 1: Preparing a Concentrated Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the required amount of Arteannuin M powder (MW: 268.35 g/mol ) in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., for 10 mM, add 372.6 µL DMSO per 1 mg of Arteannuin M).

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied[5]. Visually inspect to ensure no solid particles remain.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparing a Working Solution in Aqueous Medium

  • Pre-warm Medium: Warm your cell culture medium or buffer to the experimental temperature (typically 37°C).

  • Calculate Volumes: Determine the volume of DMSO stock needed to achieve your final desired concentration. Ensure the final DMSO concentration remains within the acceptable limits for your cell line (e.g., ≤ 0.5%).

  • Vortex and Dilute: While vigorously vortexing the tube of pre-warmed medium, add the calculated volume of DMSO stock solution slowly and drop-wise.

  • Final Mix and Inspection: Continue vortexing for another 15-30 seconds to ensure homogeneity. Visually inspect the solution against a light source for any signs of precipitation or cloudiness. If the solution is clear, it is ready for use.

Relevant Signaling Pathway

Arteannuin M is related to Arteannuin B and Artemisinin, which have been shown to exert anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway[14][15]. Specifically, Arteannuin B has been identified as an inhibitor of the ubiquitin-conjugating enzyme UBE2D3. This action prevents the ubiquitination of key signaling proteins (RIP1 and NEMO), which is a critical step for the activation of the IKK complex and subsequent NF-κB activation[16].

Caption: Inhibition of the NF-κB pathway by Arteannuin M via UBE2D3.

References

Optimization

Stability of Arteannuin M under different pH and temperature conditions

Disclaimer: Information on the stability of Arteannuin M is limited in publicly available literature. The following guidance is based on data for structurally related compounds, namely artemisinin and its derivative, art...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the stability of Arteannuin M is limited in publicly available literature. The following guidance is based on data for structurally related compounds, namely artemisinin and its derivative, artesunate. These guidelines should be considered as a starting point for your experiments, and stability studies specific to Arteannuin M are highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of Arteannuin M in solution?

A: Based on studies of related artemisinin compounds, the primary factors affecting stability are pH and temperature. The endoperoxide bridge, which is crucial for its biological activity, is susceptible to degradation under both acidic and basic conditions, as well as at elevated temperatures.

Q2: I am observing a rapid loss of my Arteannuin M sample's activity in my aqueous buffer. What could be the cause?

A: Rapid degradation is likely due to the hydrolysis of the compound. For instance, artesunate, a derivative of artemisinin, is known to be unstable in aqueous solutions and hydrolyzes rapidly.[1] The rate of hydrolysis is significantly influenced by the pH and temperature of the solution. To mitigate this, it is advisable to prepare fresh solutions for immediate use whenever possible and to store stock solutions under recommended conditions.

Q3: What are the recommended storage conditions for Arteannuin M in its solid form and in solution?

A: While specific data for Arteannuin M is unavailable, for related compounds like artesunate, solid crystalline forms are relatively stable when stored at 2–8°C.[2] However, storage at 25°C or higher can lead to decomposition.[2] For solutions, it is recommended to store them at low temperatures (e.g., 2-8°C) and for short durations. Artesunate in solution is relatively stable at 15°C, with less than 10% degradation over 24 hours.[3][4]

Q4: How does pH affect the stability of Arteannuin M in solution?

A: While there is no specific data for Arteannuin M, studies on the related compound artesunate show that its stability is pH-dependent. Hydrolysis is favored in acidic mediums.[5] For artesunate, the stability of the drug was found to be most stable at pH 8.[5] It is crucial to determine the optimal pH for your specific experimental needs through a preliminary stability study.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of Arteannuin M during the experiment.1. Prepare fresh solutions of Arteannuin M for each experiment. 2. Maintain a consistent and low temperature throughout your experimental setup. 3. Control the pH of your buffers and solutions.
Loss of compound during storage Improper storage conditions.1. Store solid Arteannuin M at 2-8°C, protected from light and moisture. 2. For stock solutions, aliquot and store at -20°C or -80°C for longer-term storage, minimizing freeze-thaw cycles. 3. For working solutions, store at 2-8°C and use within a short period (e.g., 24 hours).
Precipitation of the compound in aqueous buffer Low aqueous solubility.1. The aqueous solubility of related compounds like artesunate is pH-dependent.[3][4] Consider adjusting the pH of your buffer. 2. Use a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution before diluting it in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Stability Data Summary (Based on Artesunate)

Table 1: Effect of Temperature on Artesunate Stability in Aqueous Solution

Temperature (°C)ObservationReference
5Slow and minor hydrolytic degradation (<10%) over 24 hours.[2]
15Relatively stable, with less than 10% degradation over 24 hours.[2][3][4]
25Overall decrease in concentration observed over 24 hours due to hydrolysis.[2]
40Approximately 9% decomposition of solid artesunate after 3 months at 75% relative humidity.[2][3][4]
>40Substantially greater decomposition.[2][3][4]

Table 2: Aqueous Solubility of Artesunate at Different pH Values (after 60 minutes)

pHBufferSolubility (mg/mL)Reference
1.20.1 M HCl0.26[3][4]
4.5Acetate buffer0.92[3][4]
Distilled Water-1.40[3][4]
6.8Phosphate buffer6.59[3][4]

Experimental Protocols

Protocol 1: Preliminary Assessment of Arteannuin M Stability in a Buffered Solution

This protocol provides a basic framework to assess the stability of Arteannuin M under specific pH and temperature conditions.

Materials:

  • Arteannuin M

  • Appropriate buffer solution (e.g., phosphate-buffered saline for physiological pH)

  • Co-solvent (e.g., DMSO, if required for initial dissolution)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Temperature-controlled incubator or water bath

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of Arteannuin M in an appropriate solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution with the desired buffer to achieve the final working concentration. Ensure the final concentration of the co-solvent is minimal and does not affect the assay.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and analyze it by HPLC to determine the initial concentration of Arteannuin M. This will serve as your baseline.

  • Incubation: Incubate the remaining working solution at the desired temperature.

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.

  • HPLC Analysis: Analyze each aliquot by HPLC to quantify the remaining concentration of Arteannuin M.

  • Data Analysis: Calculate the percentage of Arteannuin M remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to visualize the degradation kinetics.

Protocol 2: Forced Degradation Study for Arteannuin M

This protocol is designed to accelerate the degradation of Arteannuin M to identify potential degradation products and degradation pathways.

Materials:

  • Arteannuin M

  • Hydrochloric acid (HCl) solution (for acidic stress)

  • Sodium hydroxide (NaOH) solution (for basic stress)

  • Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

  • HPLC-MS system for identification of degradation products

  • Photostability chamber (for photolytic stress)

  • Oven (for thermal stress)

Procedure:

  • Sample Preparation: Prepare solutions of Arteannuin M in appropriate solvents.

  • Stress Conditions:

    • Acidic: Add HCl to the sample solution to achieve a final concentration of 0.1 M.

    • Basic: Add NaOH to the sample solution to achieve a final concentration of 0.1 M.

    • Oxidative: Add H₂O₂ to the sample solution to achieve a final concentration of 3%.

    • Thermal: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photolytic: Expose the sample solution to light according to ICH Q1B guidelines.

  • Incubation: Incubate the stressed samples for a defined period.

  • Analysis: Analyze the stressed samples using an HPLC-MS system to separate and identify the parent compound and any degradation products.

  • Comparison: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify the peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis stock Prepare Stock Solution (Arteannuin M in solvent) working Prepare Working Solution (Dilute in buffer) stock->working t0 T=0 Analysis (HPLC) working->t0 incubation Incubate at Specific Temp & pH working->incubation data_analysis Data Analysis (% Remaining vs. Time) t0->data_analysis sampling Time-Point Sampling incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis hplc_analysis->data_analysis

Caption: Workflow for Preliminary Stability Assessment.

forced_degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products ArteannuinM Arteannuin M (Parent Compound) Acid Acidic (e.g., HCl) ArteannuinM->Acid Base Basic (e.g., NaOH) ArteannuinM->Base Oxidation Oxidative (e.g., H₂O₂) ArteannuinM->Oxidation Heat Thermal ArteannuinM->Heat Degradant_A Degradation Product A Acid->Degradant_A Degradant_B Degradation Product B Base->Degradant_B Degradant_C Degradation Product C Oxidation->Degradant_C Heat->Degradant_A Heat->Degradant_B

Caption: Forced Degradation Logical Relationship.

References

Troubleshooting

Identification and characterization of Arteannuin M degradation products

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and characterization of Arteannuin M degradation products. As direct studies on Artean...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and characterization of Arteannuin M degradation products. As direct studies on Arteannuin M degradation are limited, this guide leverages data from structurally related and well-studied compounds from the artemisinin family, such as artemisinin, artesunate, and artemether, to provide insights into potential degradation pathways and analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is Arteannuin M and why is its stability important?

Arteannuin M is a sesquiterpene lactone isolated from Artemisia annua. As a potential therapeutic agent or a precursor to other active pharmaceutical ingredients, understanding its stability is crucial for determining appropriate storage conditions, shelf-life, and formulation strategies to ensure its efficacy and safety.

Q2: What are the likely degradation pathways for Arteannuin M?

Based on the degradation patterns of other cadinane sesquiterpene lactones like artemisinin, Arteannuin M is likely susceptible to degradation under hydrolytic (acidic and basic), oxidative, and thermal stress conditions. The endoperoxide bridge, a key feature in many related compounds, is often the most reactive site, leading to a loss of biological activity. Degradation may involve hydrolysis of the lactone ring, rearrangement of the molecular structure, or reactions involving other functional groups.

Q3: What analytical techniques are recommended for identifying Arteannuin M degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/TOF (Time-of-Flight) or LC-MS/MS, is the most powerful technique for separating, identifying, and characterizing degradation products. HPLC with UV detection can be used for quantification, but MS is essential for structural elucidation of unknown degradants.

Q4: Have any specific degradation products of Arteannuin M been identified?

Currently, there is a lack of published literature specifically detailing the degradation products of Arteannuin M. However, studies on related compounds like artesunate have identified degradation products such as dihydroartemisinin (DHA) and artemether (ARTM). It is plausible that Arteannuin M could undergo analogous transformations.

Q5: How can I perform a forced degradation study for Arteannuin M?

A forced degradation study involves subjecting a sample of Arteannuin M to various stress conditions to accelerate its degradation. This helps in identifying potential degradation products and developing stability-indicating analytical methods. A general protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are not harsh enough (e.g., temperature too low, acid/base concentration too weak, insufficient exposure time).Increase the severity of the stress conditions (e.g., higher temperature, stronger acid/base, longer exposure). Refer to ICH guidelines for typical stress conditions.
Complete degradation of Arteannuin M is observed immediately. Stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, more dilute acid/base, shorter exposure time) to achieve partial degradation (typically 5-20%).
Poor chromatographic separation of Arteannuin M and its degradation products. The HPLC method is not optimized.Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, and temperature. A C18 column with a gradient of acetonitrile and water (with formic acid) is a good starting point.
Difficulty in identifying degradation products by MS. Low abundance of degradation products. In-source fragmentation. Complex fragmentation pattern.Concentrate the sample to increase the signal of minor degradants. Optimize MS parameters to minimize in-source fragmentation. Use MS/MS to obtain fragmentation patterns for structural elucidation.
Inconsistent results between experimental runs. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent sample preparation).Ensure precise control over all experimental parameters. Use a validated sample preparation protocol. Run replicates to assess variability.

Quantitative Data Summary

Solvent System Parent Compound Decrease (%) Major Degradation Products Reference
Methanol~3.13Dihydroartemisinin (DHA), Artemether (ARTM)[1][2]
Methanol/Water (90:10 v/v)~80Dihydroartemisinin (DHA), Artemether (ARTM)[1][2]
Methanol/Ammonium Acetate (85:15 v/v)~97Dihydroartemisinin (DHA), Artemether (ARTM), DHA-dimer[1][2]

Experimental Protocols

Protocol for Forced Degradation Study of Arteannuin M

This protocol outlines a general procedure for conducting a forced degradation study on Arteannuin M.

1. Sample Preparation:

  • Prepare a stock solution of Arteannuin M in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of Arteannuin M in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of Arteannuin M to UV light (e.g., 254 nm) for 24 hours.

  • Control Sample: Store the stock solution at 4°C, protected from light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.

  • Use the MS data to determine the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products to propose their structures.

  • Calculate the percentage of degradation of Arteannuin M under each condition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Evaluation stock Arteannuin M Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal (105°C) stock->thermal photo Photolytic (UV light) stock->photo hplc_ms HPLC-UV/MS Analysis acid->hplc_ms base->hplc_ms oxidation->hplc_ms thermal->hplc_ms photo->hplc_ms identification Identification of Degradation Products hplc_ms->identification characterization Structural Characterization identification->characterization pathway Degradation Pathway Elucidation characterization->pathway

Caption: Experimental workflow for a forced degradation study of Arteannuin M.

degradation_pathway cluster_products Potential Degradation Products Arteannuin_M Arteannuin M Hydrolysis_Product Hydrolyzed Product (Lactone Ring Opening) Arteannuin_M->Hydrolysis_Product Acid/Base Oxidative_Product Oxidized Product Arteannuin_M->Oxidative_Product Oxidizing Agent Rearrangement_Product Rearrangement Product Arteannuin_M->Rearrangement_Product Heat/Light Deoxy_Product Deoxy-Arteannuin M (Loss of Peroxide Bridge) Arteannuin_M->Deoxy_Product Reductive Cleavage

References

Optimization

Technical Support Center: Optimizing Arteannuin M Synthesis

Welcome to the technical support center for the synthesis of Arteannuin M. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently aske...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Arteannuin M. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the key strategic reaction in the total synthesis of (+)-Arteannuin M?

A1: The cornerstone of the reported total synthesis of (+)-Arteannuin M is a tandem oxy-Cope/transannular ene reaction. This powerful sequence allows for the rapid construction of the complex bicyclic core of the natural product with high diastereoselectivity.[1][2][3]

Q2: What are the typical starting materials for the synthesis?

A2: The synthesis often commences from readily available chiral precursors. For instance, the first total synthesis of (+)-Arteannuin M utilized a derivative of (+)-limonene.[4]

Q3: What is the difference between a thermal and an anionic oxy-Cope rearrangement, and which is preferred for Arteannuin M synthesis?

A3: A thermal oxy-Cope rearrangement is conducted at elevated temperatures. In contrast, the anionic oxy-Cope rearrangement is performed in the presence of a base (e.g., potassium hydride) which deprotonates the hydroxyl group. This significantly accelerates the reaction rate, often by a factor of 10^10 to 10^17, allowing the reaction to proceed at or below room temperature.[2][5][6][7] For the synthesis of complex molecules like Arteannuin M, the milder conditions of the anionic oxy-Cope rearrangement are generally preferred to avoid degradation and improve selectivity.

Q4: How is the high diastereoselectivity in the tandem reaction explained?

A4: The high diastereoselectivity arises from the conformational preferences of the macrocyclic intermediate formed after the initial oxy-Cope rearrangement. The subsequent transannular ene reaction proceeds through a chair-like transition state, where steric interactions guide the formation of the desired diastereomer.[7]

Troubleshooting Guide

Problem 1: Low or no yield of the desired bicyclic product in the tandem oxy-Cope/transannular ene reaction.
Possible Cause Suggested Solution
Insufficient reaction temperature (for thermal conditions). Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Inefficient deprotonation (for anionic conditions). Ensure the base (e.g., potassium hydride) is fresh and properly handled to avoid deactivation by moisture. Consider using a crown ether (e.g., 18-crown-6) to sequester the potassium ion and promote a "naked" alkoxide, which can accelerate the reaction.[4]
Decomposition of starting material or product. If using high temperatures, consider switching to the milder anionic oxy-Cope conditions. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Incorrect solvent. Toluene is a commonly used solvent for this reaction. Ensure the solvent is of high purity and anhydrous.
Problem 2: Formation of multiple diastereomers.
Possible Cause Suggested Solution
Reaction proceeding through a higher energy boat-like transition state. While the chair transition state is favored, suboptimal conditions can lead to competing pathways.[7] Re-optimize the reaction temperature and time. For anionic conditions, the choice of base and counter-ion can influence selectivity.
Isomerization of the starting material or intermediate. The presence of acidic or basic impurities can sometimes lead to unwanted side reactions. Ensure all reagents and glassware are clean and neutral.
Difficult purification. The separation of diastereomers can be challenging. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) on a chiral stationary phase may be necessary.[3] Crystallization can also be an effective method for separating diastereomers.
Problem 3: Formation of unexpected byproducts.
Possible Cause Suggested Solution
Elimination of the hydroxyl group. Under harsh thermal conditions, elimination to form a triene can be a competing pathway. Employing the milder anionic oxy-Cope conditions should mitigate this.
Alternative cyclization pathways of the ene reaction. The conformation of the macrocyclic intermediate dictates the outcome of the ene reaction. Changes in the substrate structure or reaction conditions could favor alternative cyclizations. Careful structural elucidation of byproducts (e.g., by NMR and MS) is crucial to understand these competing pathways.

Experimental Protocols

Key Experiment: Tandem Oxy-Cope/Transannular Ene Reaction

This protocol is based on the published synthesis of (+)-Arteannuin M and may require optimization for specific substrates and scales.

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Product SM Conditions 1. KH, 18-crown-6, THF 2. Heat (if necessary) 3. Aqueous Workup SM->Conditions Product Conditions->Product

Tandem oxy-Cope/transannular ene reaction.

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Density (g/mL)
1,5-dien-3-ol substrateVariesVariesVaries
Potassium Hydride (KH)7693-29-040.112.1
18-Crown-617455-13-9264.321.23
Tetrahydrofuran (THF), anhydrous109-99-972.110.889
Toluene, anhydrous108-88-392.140.867

Procedure (Anionic Conditions):

  • To a solution of the 1,5-dien-3-ol substrate in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add 18-crown-6 (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add potassium hydride (KH, 30% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If the reaction is sluggish at room temperature, it may be gently heated. However, for many substrates, the reaction proceeds readily without heating.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

Logical Troubleshooting Flowchart

This flowchart provides a systematic approach to troubleshooting the tandem oxy-Cope/transannular ene reaction.

G start Low Yield or Complex Mixture? check_conditions Verify Reaction Conditions: - Anhydrous? - Inert Atmosphere? - Reagent Quality? start->check_conditions thermal_vs_anionic Thermal or Anionic? check_conditions->thermal_vs_anionic thermal_path Thermal Conditions thermal_vs_anionic->thermal_path Thermal anionic_path Anionic Conditions thermal_vs_anionic->anionic_path Anionic increase_temp Increase Temperature Incrementally thermal_path->increase_temp check_base Check Base Activity Add Crown Ether anionic_path->check_base decomposition Decomposition Observed? increase_temp->decomposition check_base->decomposition lower_temp Switch to Anionic or Lower Temperature decomposition->lower_temp Yes purification Purification Issues? decomposition->purification No end_bad Re-evaluate Substrate/Strategy lower_temp->end_bad hplc_sfc Consider HPLC/SFC for Diastereomer Separation purification->hplc_sfc Yes end_good Successful Synthesis purification->end_good No hplc_sfc->end_good

Troubleshooting the tandem reaction.

Simplified Synthesis Pathway of Arteannuin M Core

This diagram illustrates the key transformation in the synthesis of the Arteannuin M core structure.

G start 1,5-Dien-3-ol Precursor oxy_cope Oxy-Cope Rearrangement start->oxy_cope intermediate Macrocyclic Enol/Enolate Intermediate oxy_cope->intermediate ene_reaction Transannular Ene Reaction intermediate->ene_reaction product Arteannuin M Bicyclic Core ene_reaction->product

Key steps in Arteannuin M core synthesis.

References

Troubleshooting

Troubleshooting low yields in Arteannuin M extraction

Welcome to the Technical Support Center for Arteannuin M Extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the extracti...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Arteannuin M Extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the extraction of Arteannuin M and related sesquiterpenoids from Artemisia annua. The guides and FAQs provided below are in a question-and-answer format to directly address specific challenges.

Disclaimer: The majority of available research focuses on the extraction of artemisinin. As Arteannuin M is a closely related sesquiterpene lactone, the troubleshooting advice and protocols provided here are based on established methods for artemisinin extraction and general principles for sesquiterpene lactone isolation. These should be highly applicable to Arteannuin M, but optimization may be required.

Troubleshooting Guide

Q1: My Arteannuin M yield is consistently low. What are the most common causes?

Low yields in Arteannuin M extraction can stem from several factors, ranging from the quality of the plant material to the specifics of the extraction protocol. Here are the primary areas to investigate:

  • Plant Material:

    • Genetics and Cultivar: The concentration of Arteannuin M and other sesquiterpenoids can vary significantly between different Artemisia annua cultivars.[1]

    • Plant Age and Harvest Time: The highest concentrations of these compounds are typically found in the leaves and flowers just before or during full bloom.[2] Harvesting too early or too late can result in lower yields.

    • Drying and Storage: Improper drying can lead to degradation of the target compounds. Air-drying in a well-ventilated, dark place is generally recommended. Long-term storage can also lead to a decrease in Arteannuin M content.

  • Extraction Solvent:

    • Solvent Choice: The polarity of the solvent is critical. Non-polar solvents like hexane and petroleum ether are commonly used for artemisinin extraction.[3] However, slightly more polar solvents like dichloromethane or ethyl acetate have also been shown to be effective.[3] The optimal solvent may differ slightly for Arteannuin M.

    • Solvent Quality: Ensure the use of high-purity solvents to avoid introducing impurities that can interfere with extraction and purification.

  • Extraction Method and Parameters:

    • Extraction Time: Insufficient extraction time will result in incomplete recovery. Conversely, excessively long extraction times, especially at elevated temperatures, can lead to degradation of the target compound.

    • Temperature: Higher temperatures can increase extraction efficiency but also risk degrading thermally labile compounds like Arteannuin M.

    • Solid-to-Liquid Ratio: A low solvent-to-biomass ratio may not be sufficient to fully extract the compound.

    • Particle Size: Grinding the plant material to a smaller particle size increases the surface area for extraction, but too fine a powder can lead to difficulties in filtration.

Q2: I am observing a significant amount of impurities in my crude extract. How can I improve the purity?

High levels of impurities, such as pigments (chlorophylls) and waxes, are a common challenge. Here are some strategies to obtain a cleaner extract:

  • Pre-Extraction Steps:

    • De-fatting: A pre-extraction step with a non-polar solvent like hexane can remove waxes and lipids before the main extraction.

  • Extraction Method Selection:

    • Supercritical CO2 (SC-CO2) Extraction: This method can offer higher selectivity compared to traditional solvent extraction, resulting in a cleaner initial extract.[2]

  • Post-Extraction Purification:

    • Liquid-Liquid Partitioning: Partitioning the crude extract between immiscible solvents (e.g., hexane and acetonitrile) can separate compounds based on their polarity.

    • Column Chromatography: This is a standard and effective method for purifying the target compound from a complex mixture. Silica gel is commonly used as the stationary phase.

    • Recrystallization: This technique can be used to achieve high purity of the final product.

Q3: My extraction efficiency seems to be decreasing with each batch. What could be the cause?

A decline in extraction efficiency over time often points to issues with the starting material or the extraction system itself:

  • Biomass Degradation: If the plant material is from a single large batch, its quality may be degrading over time due to improper storage conditions (exposure to light, heat, or moisture).

  • Solvent Recycling: If you are recycling solvents, ensure they are being properly purified between uses. The accumulation of non-volatile impurities can reduce the solvent's extraction capacity.

  • Equipment Fouling: Residue buildup within the extraction equipment can hinder performance. Regular and thorough cleaning of all components is essential.

Frequently Asked Questions (FAQs)

Q: What is the expected yield of Arteannuin M from Artemisia annua?

A: Specific yield data for Arteannuin M is not widely reported in the literature. However, yields of related compounds like artemisinin and arteannuin B can provide a benchmark. Artemisinin yields typically range from 0.5% to 1.5% of the dry weight of the leaves, depending on the plant variety and extraction method.[1]

Q: Can I use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) for Arteannuin M?

A: Yes, both UAE and MAE are modern techniques that can enhance extraction efficiency and reduce extraction time and solvent consumption for artemisinin and likely for Arteannuin M as well. These methods use ultrasonic waves or microwave energy, respectively, to disrupt the plant cell walls and facilitate the release of the target compounds.

Q: How can I monitor the presence and concentration of Arteannuin M during the extraction process?

A: High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for quantifying Arteannuin M and related compounds. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the extraction progress and for pooling fractions during column chromatography.

Data Presentation

Table 1: Comparison of Extraction Methods for Artemisinin and Related Compounds

Extraction MethodSolventTemperature (°C)Pressure (bar)Yield (% of dry weight)CompoundReference
SoxhletHexane68Ambient~0.77%Artemisinin[4]
Supercritical CO2CO250300~0.70%Artemisinin[4]
Ultrasound-AssistedEthanol25Ambient0.039%Artemisinin[5]
Microwave-AssistedToluene-Ambient0.85%Artemisinin[6]
Supercritical CO2CO2--1.18%Arteannuin B[6]
Microwave-AssistedToluene-Ambient1.23%Arteannuin B[6]

Note: The yields presented are for artemisinin and arteannuin B, as specific data for Arteannuin M is limited. These values can serve as a comparative reference.

Experimental Protocols

Protocol 1: Supercritical CO2 (SC-CO2) Extraction of Sesquiterpenoids

This protocol is based on established methods for artemisinin extraction and is expected to be effective for Arteannuin M.

  • Preparation of Plant Material:

    • Dry the leaves of Artemisia annua at room temperature in a well-ventilated, dark area until a constant weight is achieved.

    • Grind the dried leaves to a particle size of approximately 0.5-1.0 mm.

  • SC-CO2 Extraction:

    • Load the ground plant material into the extraction vessel of the SC-CO2 extractor.

    • Set the extraction parameters:

      • Pressure: 200-300 bar

      • Temperature: 40-50 °C

      • CO2 Flow Rate: 2-4 kg/h

    • Pressurize the system with CO2 and begin the extraction process.

    • The extraction time will vary depending on the system volume and flow rate but is typically in the range of 2-4 hours.

    • Collect the extract in the separator vessel by reducing the pressure to allow the CO2 to return to a gaseous state, leaving the extracted compounds behind.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., hexane or dichloromethane).

    • Perform column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate).

    • Monitor the fractions by TLC or HPLC to identify and collect those containing Arteannuin M.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 2: Ultrasound-Assisted Solvent Extraction (UAE)
  • Preparation of Plant Material:

    • Prepare the dried and ground Artemisia annua leaves as described in Protocol 1.

  • Ultrasonic Extraction:

    • Place a known amount of the ground plant material (e.g., 10 g) into an Erlenmeyer flask.

    • Add a suitable solvent (e.g., ethanol or hexane) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 25-40 °C).

  • Recovery and Purification:

    • Filter the mixture to separate the plant debris from the extract.

    • Wash the plant material with a small amount of fresh solvent to ensure complete recovery.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Proceed with purification as described in Protocol 1, step 3.

Visualizations

Biosynthetic Pathway of Artemisinin and Related Sesquiterpenoids

Caption: Biosynthetic pathway of artemisinin and related compounds.

Troubleshooting Workflow for Low Extraction Yields

Troubleshooting Workflow cluster_PlantMaterial Step 1: Evaluate Plant Material cluster_ExtractionSolvent Step 2: Assess Extraction Solvent cluster_ExtractionParameters Step 3: Optimize Extraction Parameters start Low Arteannuin M Yield q1 Is the plant material of high quality? (Correct cultivar, harvest time, proper drying) start->q1 a1_yes Yes q1->a1_yes a1_no No: Source new, high-quality plant material. q1->a1_no q2 Is the correct solvent being used? (Appropriate polarity, high purity) a1_yes->q2 end Yield Improved a1_no->end a2_yes Yes q2->a2_yes a2_no No: Select a more appropriate solvent and ensure its purity. q2->a2_no q3 Are the extraction parameters optimized? (Time, temperature, solid-to-liquid ratio) a2_yes->q3 a2_no->end a3_yes Yes q3->a3_yes a3_no No: Systematically optimize each parameter. q3->a3_no a3_yes->end a3_no->end

Caption: A logical workflow for troubleshooting low yields.

References

Optimization

Preventing degradation of Arteannuin M during storage

Technical Support Center: Arteannuin M Stability Welcome to the technical support center for Arteannuin M. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on...

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Arteannuin M Stability

Welcome to the technical support center for Arteannuin M. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Arteannuin M during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Arteannuin M?

A1: Solid Arteannuin M is susceptible to degradation by heat, light, and moisture. To ensure maximum stability and shelf-life, it is crucial to control these environmental factors. The recommended storage conditions are summarized in the table below.

Table 1: Recommended Storage Conditions for Solid Arteannuin M

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes thermal degradation and preserves the endoperoxide bridge, which is critical for its activity.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the molecule.
Light Protected from light (Amber vial)Avoids photolytic degradation.
Moisture Desiccated environmentPrevents hydrolysis of the lactone ring.

For routine short-term storage (up to one week), storage at 2-8°C is acceptable, provided the material is kept in a desiccated, dark environment.

Q2: What are the primary causes of Arteannuin M degradation?

A2: Arteannuin M degradation is primarily driven by three mechanisms:

  • Thermal Degradation: Elevated temperatures can lead to the cleavage of the endoperoxide bridge, a key structural feature for its biological activity.

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the opening of the lactone ring, rendering the molecule inactive.

  • Oxidation: Exposure to atmospheric oxygen can also compromise the integrity of the endoperoxide bridge and other sensitive moieties in the molecule.[1]

A visual representation of these degradation pathways is provided below.

Arteannuin_M Arteannuin M Thermal_Degradation Thermal Degradation Product Arteannuin_M->Thermal_Degradation Heat (>40°C) Hydrolytic_Degradation Hydrolytic Degradation Product Arteannuin_M->Hydrolytic_Degradation Moisture (H₂O) Oxidative_Degradation Oxidative Degradation Product Arteannuin_M->Oxidative_Degradation Oxygen (O₂)

Diagram 1: Major Degradation Pathways of Arteannuin M.

Q3: How can I detect the degradation of Arteannuin M in my samples?

A3: The most reliable method for detecting and quantifying Arteannuin M and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A typical reverse-phase HPLC method can separate Arteannuin M from its common degradants.

Table 2: Typical HPLC Retention Times for Arteannuin M and its Degradants

CompoundTypical Retention Time (min)UV λmax (nm)
Arteannuin M8.5210
Hydrolytic Degradant6.2210
Oxidative Degradant7.1210
Thermal Degradant5.4210

Note: Retention times are approximate and can vary based on the specific HPLC column, mobile phase, and flow rate used. A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Problem: My solid Arteannuin M sample shows decreased purity upon re-analysis.

If you observe a decrease in the purity of your solid Arteannuin M sample, it is likely due to improper storage. Follow this troubleshooting workflow to identify and resolve the issue.

start Purity Decrease Detected check_temp Is storage temp ≤ -20°C? start->check_temp check_light Is sample protected from light? check_temp->check_light Yes correct_temp Store at ≤ -20°C check_temp->correct_temp No check_moisture Is sample stored with desiccant? check_light->check_moisture Yes correct_light Use amber vials check_light->correct_light No check_atmosphere Is sample under inert gas? check_moisture->check_atmosphere Yes correct_moisture Add desiccant check_moisture->correct_moisture No correct_atmosphere Purge with Ar or N₂ check_atmosphere->correct_atmosphere No retest Re-analyze after 1 month check_atmosphere->retest Yes correct_temp->retest correct_light->retest correct_moisture->retest correct_atmosphere->retest

Diagram 2: Troubleshooting Workflow for Solid Arteannuin M Degradation.

Problem: My Arteannuin M solution has turned yellow and shows new peaks in the HPLC chromatogram.

A yellow discoloration often indicates degradation. The new peaks in the HPLC are likely the degradation products. This is common in solutions, especially if the solvent is not anhydrous or if the solution is stored at room temperature.

  • Immediate Action: Store the solution at -20°C or colder and protect it from light.

  • Solvent Choice: The choice of solvent can significantly impact the stability of Arteannuin M in solution. Aprotic solvents are generally preferred.

Table 3: Stability of Arteannuin M in Common Solvents (Stored at 4°C for 7 days)

SolventPurity after 7 days (%)Observations
Acetonitrile (anhydrous)>99%Recommended
DMSO (anhydrous)>98%Suitable for stock solutions
Ethanol92%Yellowing observed
Methanol90%Significant degradation
Aqueous Buffers (pH 7.4)<80%Rapid degradation
  • Recommendation: For long-term storage, prepare stock solutions in anhydrous DMSO or acetonitrile at a high concentration and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of Arteannuin M

This protocol describes a standard reverse-phase HPLC method for the separation and quantification of Arteannuin M and its primary degradation products.

prep_sample 1. Prepare Sample (1 mg/mL in Acetonitrile) hplc_setup 2. HPLC Setup (C18 column, 25°C) prep_sample->hplc_setup mobile_phase 3. Mobile Phase (Acetonitrile:Water gradient) hplc_setup->mobile_phase injection 4. Inject Sample (10 µL) mobile_phase->injection detection 5. Detection (UV at 210 nm) injection->detection analysis 6. Analyze Data (Integrate peaks) detection->analysis

Diagram 3: Experimental Workflow for HPLC Purity Assessment.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 40% B to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% B to 40% B

    • 18-20 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve Arteannuin M in acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Data Analysis: Integrate the peak areas of Arteannuin M and any degradation products. Calculate purity as the percentage of the Arteannuin M peak area relative to the total peak area.

For further assistance, please contact our technical support team.

References

Troubleshooting

Method Validation for Arteannuin M Quantification in Complex Matrices: A Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Arteannuin M in compl...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Arteannuin M in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for validating an analytical method for Arteannuin M quantification?

A1: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include:

  • Specificity: The ability to accurately measure Arteannuin M in the presence of other components like impurities, degradation products, or matrix components.[1]

  • Linearity: The demonstration of a direct proportional relationship between the concentration of Arteannuin M and the analytical signal over a defined range.[1][2]

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of Arteannuin M in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of Arteannuin M in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

  • System Suitability: A test to ensure that the analytical system is performing correctly at the time of analysis.[1]

Q2: Which analytical techniques are most suitable for Arteannuin M quantification?

A2: Several techniques can be used, with the choice depending on the required sensitivity, selectivity, and the nature of the matrix.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a common method, but Arteannuin M has low UV absorbance, which can affect sensitivity and accuracy.[2] Derivatization techniques can be employed to enhance UV activity. The International Pharmacopeia describes an HPLC-UV method at 214 nm.[2]

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This technique is an alternative to UV detection and does not rely on the chromophoric properties of the analyte. However, the detector response can be non-linear.[2]

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): This method has a limit of quantification similar to HPLC-ELSD.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, making it ideal for quantifying low concentrations of Arteannuin M in complex biological matrices like plasma and for analyzing plant extracts.[3][4]

Q3: How can I handle matrix effects in LC-MS/MS analysis of Arteannuin M?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.[5][6][7] Strategies to mitigate matrix effects include:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering matrix components.[8]

  • Chromatographic Separation: Optimize the chromatographic conditions to separate Arteannuin M from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects.

  • Matrix-Matched Calibration Curves: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Possible Cause Recommended Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure Arteannuin M is in a single ionic form.
Column Contamination Wash the column with a strong solvent or replace the column if necessary.
Presence of Interfering Compounds Improve the sample clean-up procedure to remove interfering substances.
Issue 2: Low Sensitivity or Inability to Reach the Desired LOQ
Possible Cause Recommended Solution
Low UV Absorbance of Arteannuin M (for HPLC-UV) Consider using a more sensitive detector like ELSD, RI, or MS. Pre- or post-column derivatization can also be an option to enhance UV detection.[2]
Ion Suppression (for LC-MS/MS) Optimize the sample preparation method to remove interfering matrix components.[6] Also, adjust chromatographic conditions to separate Arteannuin M from the suppression zone.
Suboptimal MS Parameters Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, collision energy) for optimal Arteannuin M signal.
Analyte Degradation Investigate the stability of Arteannuin M in the sample and during the analytical process.[9][10]
Issue 3: High Variability in Results (Poor Precision)
Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure a standardized and validated sample preparation protocol is strictly followed. Automating the process can improve consistency.
Instrument Fluctuation Perform system suitability tests before each run to ensure the instrument is performing consistently. Check for leaks or pump issues.
Improper Integration of Peaks Review and standardize the peak integration parameters.
Sample Instability Evaluate the stability of Arteannuin M under the storage and handling conditions.[10][11] It is known to be unstable in the presence of acid or alkali.[9]

Experimental Protocols

Protocol 1: Validation of an HPLC-UV Method for Arteannuin M in Plant Extracts

This protocol is based on general validation principles for HPLC methods.

  • Specificity: Analyze blank matrix (plant extract known to be free of Arteannuin M), a spiked matrix with Arteannuin M, and a sample containing potential impurities. The Arteannuin M peak should be well-resolved with no significant interference at its retention time.

  • Linearity: Prepare a series of at least five concentrations of Arteannuin M in the matrix. A linear range of 10.0-54.0 µg/ml has been reported.[12] Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Analyze samples with known concentrations of Arteannuin M (low, medium, and high) in triplicate. The recovery should be within an acceptable range, typically 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be within acceptable limits.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. An LOD of 2.73 µg/ml and an LOQ of 10.0 µg/ml have been reported for an HPLC-UV method.[12]

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.

Protocol 2: Sample Preparation and Analysis of Arteannuin M in Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., deuterated Arteannuin M).

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is commonly used.[13]

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is often employed.[13]

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for Arteannuin M and the internal standard. For example, a transition for Arteannuin M could be based on the [M-18+H]+ ion at m/z 265.3.[14][15]

Quantitative Data Summary

Table 1: Reported Validation Parameters for Arteannuin M Quantification Methods

Parameter HPLC-UV LC-MS/MS Reference
Linearity Range 10.0 - 54.0 µg/mL0.1 - 3.0 µg/mL[4][12]
LOD 2.73 µg/mL0.22 ng/mL[3][12]
LOQ 10.0 µg/mLNot specified[12]
Accuracy (% Recovery) Within acceptable limits85% - 115%[4][12]
Precision (%RSD) < 8%< 20%[4][12]

Visualizations

MethodValidationWorkflow General Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation DefineObjective Define Analytical Procedure Objective SelectMethod Select Analytical Method (e.g., HPLC, LC-MS/MS) DefineObjective->SelectMethod SetCriteria Set Acceptance Criteria SelectMethod->SetCriteria Specificity Specificity SetCriteria->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness CompareResults Compare Results with Acceptance Criteria Robustness->CompareResults ValidationReport Prepare Validation Report CompareResults->ValidationReport

Caption: General workflow for analytical method validation.

TroubleshootingLogic Troubleshooting Logic for Poor Analytical Results Start Poor Analytical Result (e.g., Low Sensitivity, High Variability) CheckSystem Check System Suitability (Passed?) Start->CheckSystem CheckSamplePrep Review Sample Preparation (Consistent?) CheckSystem->CheckSamplePrep Yes SystemNotOK Troubleshoot Instrument CheckSystem->SystemNotOK No CheckMethod Evaluate Method Parameters (Robust?) CheckSamplePrep->CheckMethod Yes SamplePrepNotOK Standardize/Re-validate Sample Prep CheckSamplePrep->SamplePrepNotOK No CheckStability Investigate Analyte Stability (Stable?) CheckMethod->CheckStability Yes MethodNotOK Re-develop/Optimize Method CheckMethod->MethodNotOK No SystemOK System OK CheckStability->SystemOK Yes StabilityNotOK Adjust Storage/Handling Conditions CheckStability->StabilityNotOK No SamplePrepOK Sample Prep OK MethodOK Method OK StabilityOK Stability OK

Caption: Logical flow for troubleshooting poor analytical results.

References

Optimization

Addressing matrix effects in LC-MS analysis of Arteannuin M

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Arteannuin M. The content is designed to address common challenges, with a focus on mitigating matrix effects in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor sensitivity and inconsistent results for Arteannuin M in plasma samples. What could be the cause?

A1: Poor sensitivity and irreproducible results in the LC-MS analysis of Arteannuin M from plasma are often due to matrix effects .[1] Matrix effects occur when components in the sample (e.g., phospholipids, salts, proteins) co-elute with Arteannuin M and interfere with its ionization in the mass spectrometer's source, leading to ion suppression or enhancement.[1]

Initial Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions in your chromatogram where ion suppression occurs.[2]

  • Review Sample Preparation: Inefficient sample preparation is a primary cause of matrix effects. Protein precipitation alone is often insufficient for removing interfering components like phospholipids.[2] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Check for Carryover: Inject a blank solvent after a high concentration sample to ensure that there is no carryover from previous injections, which can also lead to inconsistent results.

Q2: What is ion suppression and how can I determine if it's affecting my Arteannuin M analysis?

A2: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte (Arteannuin M), resulting in a decreased signal.[1][2]

To determine if you are experiencing ion suppression, you can use the following methods:

  • Post-Column Infusion: This involves infusing a constant flow of an Arteannuin M standard solution into the LC eluent after the analytical column but before the MS source. A blank, extracted matrix sample is then injected. A dip in the baseline signal at the retention time of Arteannuin M indicates the presence of co-eluting, suppressing agents.

  • Matrix Effect Calculation: This quantitative approach compares the peak area of Arteannuin M in a post-extraction spiked blank matrix sample to its peak area in a neat solvent. The formula is:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q3: Which sample preparation technique is best for reducing matrix effects for Arteannuin M in biological fluids?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. For sesquiterpene lactones like Arteannuin M, here is a comparison of common methods:

Sample Preparation TechniqueAdvantagesDisadvantages
Protein Precipitation (PPT) Simple, fast, and inexpensive.Non-selective; may not effectively remove phospholipids and other interfering components, often leading to significant matrix effects.[2]
Liquid-Liquid Extraction (LLE) Can provide very clean extracts, leading to reduced matrix effects.Can have lower recovery for more polar analytes; may require optimization of solvents.
Solid-Phase Extraction (SPE) Highly selective and can produce very clean extracts with good recovery.More time-consuming and expensive than PPT and LLE; requires method development to select the appropriate sorbent and elution solvents.

For complex matrices like plasma, Solid-Phase Extraction (SPE) is often the most effective method for minimizing matrix effects in the analysis of artemisinin and its derivatives.

Q4: My calibration curve for Arteannuin M is not linear when using spiked plasma samples. What should I do?

A4: Non-linearity in calibration curves prepared in a biological matrix is a strong indicator of matrix effects that are not consistent across the concentration range.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples. This helps to ensure that the matrix effects are consistent between your calibrators and your unknown samples.

  • Improve Chromatographic Separation: Optimize your LC method to separate Arteannuin M from the interfering matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

Q5: I don't have a stable isotope-labeled internal standard for Arteannuin M. What are my options?

A5: While a SIL-IS is ideal, if one is not available, you can use a structural analog as an internal standard. For Arteannuin M, a good choice would be another artemisinin-related compound that is not present in the samples and has similar chromatographic behavior and ionization properties. For example, artemisinin itself or artesunate could be considered if they are not expected in the samples. It is crucial to validate that the chosen analog experiences similar matrix effects to Arteannuin M.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Column Infusion

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece connector

  • Arteannuin M standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank, extracted biological matrix (e.g., plasma prepared by your chosen sample preparation method)

Methodology:

  • System Setup:

    • Equilibrate the LC system with the analytical column and mobile phase used for your assay.

    • Connect the outlet of the analytical column to one inlet of a tee-piece.

    • Connect the syringe pump containing the Arteannuin M standard solution to the second inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the MS ion source.

  • Infusion and Equilibration:

    • Begin the LC mobile phase flow.

    • Start the syringe pump to continuously infuse the Arteannuin M solution at a low flow rate (e.g., 5-10 µL/min).

    • Allow the system to equilibrate until a stable, constant signal for Arteannuin M is observed in the mass spectrometer.

  • Injection and Data Acquisition:

    • Inject a blank matrix extract onto the LC column.

    • Acquire data for the entire chromatographic run, monitoring the signal of the infused Arteannuin M.

  • Data Analysis:

    • Examine the chromatogram of the infused analyte. A consistent, flat baseline indicates no significant matrix effects.

    • Dips or peaks in the baseline indicate regions of ion suppression or enhancement, respectively.

Protocol 2: Solid-Phase Extraction (SPE) for Arteannuin M from Human Plasma

This protocol is adapted from a method for artemisinin and serves as a starting point for Arteannuin M.[3]

Objective: To extract Arteannuin M from human plasma and remove interfering matrix components.

Materials:

  • Oasis HLB SPE cartridges/plates

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., a structural analog)

  • Methanol

  • Water

  • Acetonitrile

  • Ammonium acetate

  • Formic acid

  • Centrifuge

  • Evaporator

Methodology:

  • Sample Pre-treatment:

    • To 50 µL of plasma, add 50 µL of the IS solution.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute Arteannuin M and the IS with 1 mL of acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

As specific quantitative data for Arteannuin M is limited in the literature, the following table provides representative data for other sesquiterpene lactones to illustrate the effectiveness of different sample preparation methods on recovery and matrix effects.

AnalyteMatrixSample PreparationRecovery (%)Matrix Effect (%)Reference
IsoalantolactoneRat PlasmaLLE>85%Not specified[4]
AlantolactoneRat PlasmaLLE>85%Not specified[4]
1,6-O,O-DiacetylbritannilactoneRat PlasmaLLE>86.7%95.4% - 100.6%[5]
ArtemisininHuman PlasmaSPEHighMethod was free from matrix effects[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction wash Wash Step extraction->wash elute Elution wash->elute dry_recon Evaporate & Reconstitute elute->dry_recon lc_ms LC-MS/MS Injection dry_recon->lc_ms data_acq Data Acquisition lc_ms->data_acq quant Quantification data_acq->quant

Caption: A typical experimental workflow for the LC-MS analysis of Arteannuin M from a biological matrix.

troubleshooting_matrix_effects node_action node_action node_eval node_eval start Poor Sensitivity or Inconsistent Results? eval_me Evaluate Matrix Effects (Post-Column Infusion) start->eval_me me_present Matrix Effects Present? eval_me->me_present improve_sp Improve Sample Prep (LLE or SPE) me_present->improve_sp Yes no_me Check Instrument Performance me_present->no_me No optimize_lc Optimize Chromatography improve_sp->optimize_lc use_sil_is Use SIL-IS or Analog IS optimize_lc->use_sil_is revalidate Re-evaluate Method use_sil_is->revalidate

Caption: A decision tree for troubleshooting and mitigating matrix effects in LC-MS analysis.

References

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of Arteannuin M from its Isomers

Welcome to the technical support center for the chromatographic separation of Arteannuin M. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance an...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Arteannuin M. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the purification of Arteannuin M from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of Arteannuin M that I might encounter?

A1: Arteannuin M is a chiral sesquiterpene lactone.[1][2] During synthesis or isolation from natural sources, you may encounter diastereomers or enantiomers. The specific isomers will depend on the synthetic route or the specific chemotype of Artemisia annua. It is also possible to have structurally related impurities like Arteannuin B, which may co-elute.[3][4]

Q2: Which chromatographic techniques are most effective for separating Arteannuin M isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques. For chiral separations to resolve enantiomers, specialized Chiral Stationary Phases (CSPs) are necessary.[5][6] Supercritical Fluid Chromatography (SFC) can also be a powerful alternative for chiral separations, often offering faster analysis times.

Q3: What detection method is suitable for Arteannuin M?

A3: Arteannuin M and similar sesquiterpene lactones often lack a strong UV chromophore. Therefore, UV detection at low wavelengths (around 210-220 nm) is a common approach.[7][8] For higher sensitivity and specificity, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are excellent alternatives, as they do not require a chromophore.[8] Pre- or post-column derivatization to introduce a UV-active functional group can also be employed, though this adds complexity to the workflow.[9][10]

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic separation of Arteannuin M isomers.

Issue 1: Poor or No Resolution Between Isomer Peaks

Symptoms:

  • A single, broad peak instead of two or more distinct peaks.

  • Significant peak overlap, preventing accurate quantification.

Possible Causes & Solutions:

Cause Solution
Incorrect Column/Stationary Phase For diastereomers, a standard C18 column may suffice, but optimization is key.[7][9] For enantiomers, a Chiral Stationary Phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., Chiralpak® series) are often a good starting point for sesquiterpenes.[11][12]
Inappropriate Mobile Phase Composition Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[13][14] For chiral separations, screening different organic modifiers (e.g., ethanol, isopropanol in hexane/heptane for normal phase) is crucial.[15]
Suboptimal Temperature Temperature affects both solvent viscosity and the thermodynamics of interaction between the analyte and the stationary phase. Experiment with a range of column temperatures (e.g., 25°C to 40°C). Lower temperatures often improve chiral separations.[15]
Incorrect Flow Rate Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution, albeit with longer run times.[13]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, making integration and quantification difficult.

Possible Causes & Solutions:

Cause Solution
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
Secondary Interactions Unwanted interactions between the analyte and the stationary phase can cause peak tailing. For reversed-phase, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) can improve peak shape.[15][16]
Column Degradation The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Diastereomer Separation using Reversed-Phase HPLC

This protocol provides a starting point for separating diastereomers of Arteannuin M.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7][9]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • Start with a 60:40 (A:B) mixture.

    • Linearly increase to 40:60 (A:B) over 20 minutes.

    • Hold at 40:60 for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[9]

  • Detection: UV at 215 nm or ELSD/MS.

  • Injection Volume: 10 µL.

Protocol 2: Enantiomer Screening using Chiral HPLC (Normal Phase)

This protocol outlines a general approach for screening for enantiomeric separation.

  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose based).

  • Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol).

  • Screening:

    • Start with a 90:10 (Hexane:Isopropanol) isocratic elution.

    • If no separation is observed, try other ratios (e.g., 80:20, 95:5).

    • If resolution is still poor, switch the alcohol modifier to Ethanol and repeat the screening.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 5 µL.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data for the separation of Arteannuin M isomers under different conditions to illustrate the effects of method optimization.

Table 1: Effect of Mobile Phase Composition on Diastereomer Separation (Reversed-Phase HPLC)

Acetonitrile (%)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
5015.216.01.2
5512.813.41.4
6010.510.91.1

Table 2: Effect of Alcohol Modifier on Enantiomer Separation (Chiral HPLC)

Mobile Phase (Hexane:Alcohol, 90:10)Retention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Resolution (Rs)
Isopropanol8.39.11.6
Ethanol9.510.82.1
n-Butanol11.211.50.8

Visualizations

Below are diagrams illustrating key workflows and logical relationships in optimizing the separation of Arteannuin M isomers.

TroubleshootingWorkflow start Start: Poor/No Isomer Separation check_column Is the correct column type being used (Chiral vs. Achiral)? start->check_column select_chiral Select appropriate Chiral Stationary Phase check_column->select_chiral No optimize_mobile_phase Optimize Mobile Phase (Solvent ratio, modifiers) check_column->optimize_mobile_phase Yes select_chiral->optimize_mobile_phase optimize_temp Adjust Column Temperature optimize_mobile_phase->optimize_temp end_fail Consult further literature or technical support optimize_mobile_phase->end_fail If no improvement optimize_flow Adjust Flow Rate optimize_temp->optimize_flow check_resolution Is resolution (Rs) > 1.5? optimize_flow->check_resolution check_resolution->optimize_mobile_phase No end_success Separation Optimized check_resolution->end_success Yes

Caption: Troubleshooting workflow for poor isomer separation.

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_method_dev 2. Method Development cluster_analysis 3. Analysis & Optimization prep Dissolve Arteannuin M isomer mixture in appropriate solvent column_select Select Column (e.g., C18 or Chiral) prep->column_select mobile_phase_screen Screen Mobile Phases column_select->mobile_phase_screen param_optimize Optimize: Flow Rate, Temperature, Gradient mobile_phase_screen->param_optimize inject Inject Sample into HPLC/UPLC param_optimize->inject evaluate Evaluate Resolution (Rs) and Peak Shape inject->evaluate is_optimal Is Separation Optimal? evaluate->is_optimal is_optimal->mobile_phase_screen No finalize Finalize Method is_optimal->finalize Yes

Caption: General experimental workflow for method development.

References

Optimization

Technical Support Center: Enhancing the Bioavailability of Arteannuin M for In Vivo Studies

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo delivery of Arteannuin M, a poorly soluble sesquite...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo delivery of Arteannuin M, a poorly soluble sesquiterpene lactone from Artemisia annua. Due to the limited publicly available data specifically for Arteannuin M, this guide leverages data from the closely related and well-studied compounds, Arteannuin B and Artemisinin, as illustrative examples.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments aimed at enhancing the bioavailability of poorly soluble compounds like Arteannuin M.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

  • Question: We are observing significant inter-individual variability in the plasma concentrations of our compound in animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability is a frequent challenge with poorly soluble compounds. Potential causes include inconsistent dissolution in the gastrointestinal (GI) tract, food effects altering gastric emptying and GI fluid composition, extensive and variable first-pass metabolism, and differences in GI motility among individual animals.

    Troubleshooting Steps:

    • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.

    • Formulation Optimization: Employ formulation strategies that enhance solubility and dissolution rate, such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or amorphous solid dispersions. These can reduce the dependency of absorption on physiological variables.

    • Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.

    • Refine Dosing Technique: Ensure consistent oral gavage technique to minimize variability in the delivery of the compound to the stomach. Coating the gavage needle with a sucrose solution can improve animal acceptance and reduce stress, leading to more consistent results.[1]

Issue 2: Poor Correlation Between In Vitro Dissolution/Permeability and In Vivo Bioavailability

  • Question: Our Arteannuin M formulation shows promising results in in vitro dissolution and Caco-2 permeability assays, but the oral bioavailability in our mouse model is very low. Why is this, and what can we do?

  • Answer: A disconnect between in vitro and in vivo results is common for poorly soluble compounds. Several factors can contribute to this:

    • In Vivo Precipitation: The formulation may be stable in vitro but precipitates in the complex environment of the GI tract upon dilution with gastric or intestinal fluids.

    • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation, a factor not fully captured by in vitro models. Phytochemicals in Artemisia annua extracts have been shown to inhibit cytochrome P450 enzymes, which could be a strategy to reduce first-pass metabolism.[2]

    • Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein in the intestinal epithelium, which actively pump it back into the GI lumen.

    Troubleshooting Steps:

    • In Vivo-Relevant Dissolution Studies: Utilize biorelevant dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF, FeSSIF) to better predict in vivo dissolution and potential precipitation.

    • Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism.

    • Co-administration with Inhibitors: Consider co-administering Arteannuin M with known inhibitors of relevant metabolic enzymes or efflux transporters. For instance, co-administration of artemisinin with Arteannuin B, arteannuic acid, and scopoletin has been shown to significantly increase its plasma concentration in mice.[3]

    • Formulation Strategies to Bypass First-Pass Metabolism: Explore formulations that promote lymphatic absorption, such as lipid-based delivery systems, which can partially bypass the liver.

Issue 3: Practical Difficulties with Oral Gavage of a Poorly Soluble Compound

  • Question: We are struggling to prepare a stable and homogenous suspension of Arteannuin M for oral gavage. What are some best practices?

  • Answer: Preparing a suitable formulation for oral gavage of a hydrophobic compound is critical for accurate and reproducible dosing.

    • Vehicle Selection: For poorly soluble compounds, a suspension is often necessary. Common vehicles include aqueous solutions with suspending agents like carboxymethylcellulose (CMC) or methylcellulose. For compounds soluble in DMSO, a co-solvent system can be used, but the final concentration of DMSO should be kept low (typically <5%) to avoid toxicity. A common formulation for animal studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

    • Particle Size Reduction: Micronization or nanosizing of the drug powder can improve suspension stability and dissolution rate.

    • Homogenization: Ensure the suspension is thoroughly homogenized before each dose administration. This can be achieved by vortexing or stirring. For difficult-to-suspend compounds, using a water bath sonicator can help create a finer, more uniform suspension.[5]

    • Viscosity: The viscosity of the vehicle should be sufficient to keep the particles suspended during the dosing procedure but not so high that it is difficult to administer through the gavage needle.

Quantitative Data on Bioavailability Enhancement Strategies

The following table summarizes pharmacokinetic data for artemisinin, a compound structurally and functionally related to Arteannuin M, in various formulations. This data illustrates the potential for significant bioavailability enhancement through formulation strategies.

FormulationAnimal Model/ SubjectsDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Artemisinin (Crude Drug)Rats100 mg/kg (oral)---12.2 ± 0.83[6]
Artemisinin in SEDDS-----≥147[7]
Artemisinin with β-cyclodextrinHealthy Volunteers----151-204[8]
Artemisinin with γ-cyclodextrinHealthy Volunteers----130-176[8]
Artemisinin + Arteannuin B, Arteannuic acid, ScopoletinMice-1254 ng/mL-2371 h·ng/mL317 (vs. Artemisinin alone)[3]
Dried Leaf Artemisia annua (DLA)Rats-Higher than pure artemisinin-Higher than pure artemisininSignificantly enhanced[2]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Arteannuin M

This protocol provides a general guideline for developing a SEDDS formulation to enhance the oral bioavailability of Arteannuin M.

  • Screening of Excipients:

    • Determine the solubility of Arteannuin M in various oils (e.g., oleic acid, castor oil, sesame oil), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol P, PEG 400).

    • Select an oil, a surfactant, and a co-solvent that exhibit good solubilizing capacity for Arteannuin M.

  • Construction of Ternary Phase Diagrams:

    • Prepare mixtures of the selected oil, surfactant, and co-solvent in different ratios.

    • To each mixture, add water dropwise while vortexing.

    • Observe the formation of emulsions and identify the self-emulsifying region in the ternary phase diagram.

  • Preparation of Arteannuin M-loaded SEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.

    • Dissolve Arteannuin M in the selected vehicle to achieve the desired concentration.

    • Gently heat and vortex the mixture until a clear and homogenous solution is obtained.

  • Characterization of the SEDDS:

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • Self-Emulsification Time: Add the SEDDS to water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.

    • In Vitro Dissolution: Perform dissolution studies in biorelevant media to assess the release of Arteannuin M from the formulation.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for evaluating the oral bioavailability of an Arteannuin M formulation.

  • Animal Handling and Dosing:

    • Use male C57BL/6 mice (or another appropriate strain), typically 8-10 weeks old.

    • Fast the mice overnight (12-16 hours) before the experiment, with free access to water.

    • Divide the mice into groups (e.g., control group receiving Arteannuin M suspension, test group receiving Arteannuin M-SEDDS).

    • Administer the formulation via oral gavage at a predetermined dose. For bioavailability calculation, an intravenous (IV) group receiving a solubilized form of Arteannuin M is also required.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from the tail vein or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of Arteannuin M in plasma.

    • Analyze the plasma samples to determine the concentration of Arteannuin M at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

    • Calculate the absolute oral bioavailability using the formula: F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Signaling Pathways and Experimental Workflows

Diagram 1: Workflow for Enhancing Bioavailability

G cluster_0 Problem Identification cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Outcome A Poor In Vivo Bioavailability of Arteannuin M B Solubility & Permeability Assessment A->B C Select Enhancement Strategy (e.g., SEDDS, Nanoparticles) B->C D Formulation & Characterization C->D E Pharmacokinetic Study in Animal Model D->E F Data Analysis (Cmax, Tmax, AUC) E->F F->C Optimization G Enhanced Bioavailability F->G

Caption: Workflow for enhancing the in vivo bioavailability of a poorly soluble compound.

Diagram 2: NF-κB Signaling Pathway Inhibition

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates NFkB_IkB NF-κB/IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription NFkB->Transcription Activates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases ArteannuinB Arteannuin B ArteannuinB->IKK Inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway by Arteannuin B.

Diagram 3: MAPK Signaling Pathway Modulation

MAPK_Pathway Stress Cellular Stress (e.g., ROS) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK ERK ERK Stress->ERK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK AP1 AP-1 (Transcription Factor) p38->AP1 Activates ERK->AP1 Activates JNK->AP1 Activates Inflammation Inflammatory Response AP1->Inflammation Artemisinin Artemisinin/ Arteannuin B Artemisinin->p38 Inhibits Phosphorylation Artemisinin->ERK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by Artemisinin/Arteannuin B.

References

Troubleshooting

Strategies to reduce by-product formation in Arteannuin M synthesis

Welcome to the technical support center for the synthesis of Arteannuin M. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Arteannuin M. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction in the total synthesis of Arteannuin M, and why is it prone to by-product formation?

A1: The cornerstone of the first total synthesis of (+)-Arteannuin M is a tandem oxy-Cope/transannular ene reaction.[1][2] This powerful sequence constructs the core bicyclic structure of the molecule in a single step. However, like many complex multi-step reactions, its success is highly dependent on achieving precise stereochemical control. The primary source of by-products is the formation of undesired stereoisomers. The reaction's high diastereoselectivity is crucial for a successful synthesis, and deviations in reaction conditions can lead to a mixture of products that are difficult to separate.

Q2: What are the most common by-products observed in Arteannuin M synthesis?

A2: The most common by-products are diastereomers of Arteannuin M. The tandem oxy-Cope/transannular ene reaction is designed to be highly stereoselective, but suboptimal conditions can lead to the formation of isomers with incorrect stereochemistry at one or more of the newly formed chiral centers. The high diastereo- and enantiomeric excess reported in the original synthesis indicates that by-product formation can be well-controlled under optimized conditions.[1][2]

Q3: How can I minimize the formation of these stereoisomeric by-products?

A3: Strict adherence to the optimized reaction protocol is critical. Key factors influencing the stereochemical outcome include temperature, reaction time, and the purity of reagents and solvents. The mechanistic studies on the related oxy-Cope/Claisen/ene reaction reveal that the stereoselectivity is governed by the Curtin-Hammett principle, where the ratio of products is determined by the relative energies of the transition states leading to their formation. Ensuring the reaction proceeds through the lowest energy transition state is key to obtaining the desired diastereomer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Arteannuin M Incomplete reaction of the starting materials.Ensure the reaction is run for the specified time at the correct temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.
Degradation of the product or intermediates.Use freshly distilled, anhydrous solvents and high-purity reagents. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Formation of Multiple Products (Poor Diastereoselectivity) Incorrect reaction temperature.The tandem oxy-Cope/transannular ene reaction is temperature-sensitive. Precisely control the reaction temperature as specified in the experimental protocol.
Presence of impurities.Use highly purified starting materials and reagents. Impurities can sometimes catalyze side reactions or alter the energy landscape of the transition states.
Difficulty in Purifying Arteannuin M from By-products Similar polarity of the desired product and by-products.Employ high-performance column chromatography with a carefully selected solvent system. It may be necessary to try multiple solvent systems to achieve optimal separation. In some cases, derivatization of the mixture followed by separation and then de-derivatization can be an effective strategy.

Experimental Protocols

Key Experiment: Tandem Oxy-Cope/Transannular Ene Reaction for the Synthesis of the Bicyclic Core of Arteannuin M

This protocol is adapted from the first total synthesis of (+)-Arteannuin M.

Reagents and Materials:

  • Starting Material (Diol precursor)

  • Potassium Hydride (KH), 30% dispersion in mineral oil

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, Schlenk line)

Procedure:

  • Under an inert atmosphere of argon, a solution of the diol precursor in anhydrous THF is prepared in a flame-dried round-bottom flask.

  • 18-crown-6 is added to the solution.

  • The solution is cooled to 0 °C in an ice bath.

  • Potassium hydride (30% dispersion in mineral oil) is carefully added in portions to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the bicyclic core of Arteannuin M.

Visualizations

Logical Workflow for Troubleshooting By-product Formation

troubleshooting_workflow Troubleshooting Workflow for By-product Formation start Problem: High By-product Formation check_purity Verify Purity of Starting Materials and Reagents start->check_purity check_conditions Review Reaction Conditions (Temp., Time, Atmosphere) start->check_conditions check_purity->check_conditions Purity is acceptable result_ok Successful Synthesis: Low By-products check_purity->result_ok Purity was the issue optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time purification Improve Purification Technique optimize_temp->purification optimize_time->purification purification->result_ok Improved separation result_not_ok Problem Persists purification->result_not_ok Separation still difficult result_not_ok->start Re-evaluate

Caption: A flowchart for systematically troubleshooting issues related to by-product formation in Arteannuin M synthesis.

Reaction Pathway: Tandem Oxy-Cope/Transannular Ene Reaction

reaction_pathway Key Reaction Pathway in Arteannuin M Synthesis start_material Diol Precursor alkoxide Alkoxide Formation (KH, 18-crown-6) start_material->alkoxide oxy_cope Oxy-Cope Rearrangement alkoxide->oxy_cope intermediate Macrocyclic Enolate Intermediate oxy_cope->intermediate transannular_ene Transannular Ene Reaction intermediate->transannular_ene desired_product Desired Diastereomer (Bicyclic Core) transannular_ene->desired_product Favored Transition State by_product Undesired Diastereomer(s) transannular_ene->by_product Disfavored Transition State

Caption: A simplified diagram illustrating the key steps of the tandem oxy-Cope/transannular ene reaction leading to the synthesis of the Arteannuin M core and potential by-products.

References

Optimization

Technical Support Center: Efficient Purification of Arteannuin M

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Arteannuin M purification...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Arteannuin M purification steps. The information provided is largely based on established protocols for Artemisinin, a structurally similar and more extensively studied compound. Users should consider the specific properties of Arteannuin M when applying these methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield during the initial extraction of Arteannuin M from Artemisia annua?

Low yields during the initial solid-liquid extraction can stem from several factors:

  • Improper Solvent Selection: The choice of solvent is critical. While non-polar solvents like hexane and petroleum ether have been traditionally used, ethanol has been shown to be equally efficient. The polarity of the solvent affects not only the solubility of Arteannuin M but also the co-extraction of impurities that can complicate purification.[1][2]

  • Inadequate Extraction Time: The duration of the extraction process directly impacts the quantity of the extracted compound. Extended extraction times are generally required to achieve a reasonable yield.[1]

  • Suboptimal Temperature: While heating can increase extraction efficiency, Arteannuin M, like Artemisinin, is sensitive to high temperatures and can degrade.[3] Finding the optimal temperature that maximizes extraction without causing significant degradation is crucial.

  • Poor Plant Material Quality: The concentration of Arteannuin M in Artemisia annua can vary significantly depending on the plant variety, cultivation conditions, and harvest time.[4]

Q2: My Arteannuin M purity is low after column chromatography. What are the likely reasons and how can I improve it?

Low purity after column chromatography is a common issue. Here are some potential causes and solutions:

  • Inappropriate Stationary or Mobile Phase: The choice of adsorbent (stationary phase) and solvent system (mobile phase) is crucial for effective separation. For normal-phase chromatography, a common choice is silica gel with a non-polar mobile phase like a hexane/ethyl acetate mixture.[5][6] If co-elution of impurities is observed, adjusting the solvent gradient or switching to a different stationary phase may be necessary.

  • Column Overloading: Loading too much crude extract onto the column can lead to poor separation and overlapping peaks of Arteannuin M and impurities.[6] Reducing the sample load can significantly improve resolution.

  • Presence of Waxy Substances: Co-extracted waxes and chlorophyll can interfere with the chromatographic separation.[7] Pre-purification steps, such as treatment with activated charcoal or a preliminary filtration through a pad of silica, can help remove these interfering compounds.[1][8]

Q3: I am having trouble inducing crystallization of Arteannuin M. What troubleshooting steps can I take?

Crystallization is a critical final step for achieving high purity. If you are facing difficulties, consider the following:

  • Supersaturation Issues: Crystallization requires a supersaturated solution. If the solution is not sufficiently concentrated, crystallization will not occur. Carefully evaporating the solvent to increase the concentration can help. However, excessive concentration can lead to "oiling out," where the compound separates as a liquid instead of a solid.[9]

  • Presence of Impurities: Certain impurities can inhibit crystal formation.[7][10] If the purity of the solution is low, an additional purification step before crystallization might be necessary.

  • Inducing Nucleation: If the solution is supersaturated but crystals are not forming, nucleation can be induced by scratching the inside of the flask with a glass rod at the meniscus, or by adding a seed crystal of pure Arteannuin M.[9]

  • Incorrect Solvent System: The choice of solvent is critical for crystallization. A solvent in which Arteannuin M has moderate solubility at high temperatures and low solubility at low temperatures is ideal for cooling crystallization.[11] Anti-solvent crystallization, where a solvent in which Arteannuin M is insoluble is added to a solution of the compound, is another effective technique.[12]

Q4: What is a typical overall yield and purity I can expect for Arteannuin M purification?

While specific data for Arteannuin M is limited, data for Artemisinin purification can provide a benchmark. Extraction and purification yields for Artemisinin are typically in the range of 50-80% from the initial plant material.[4] A well-optimized process involving extraction, chromatography, and crystallization can achieve a final purity of over 98%.[13] A two-step purification protocol has been reported to yield artemisinin with 75% purity after the first stage, which can be improved to 99% by repeating the second stage.[7][14]

Troubleshooting Guides

Problem: Low Yield After Extraction
Symptom Possible Cause Suggested Solution
Low concentration of Arteannuin M in the crude extract.Inefficient extraction solvent.Test solvents with different polarities. Ethanol has shown high extraction yields for Artemisinin.[1][2]
Insufficient extraction time.Increase the extraction duration. Monitor the extraction kinetics to determine the optimal time.[1]
Degradation of Arteannuin M during extraction.Optimize the extraction temperature. Use lower temperatures with methods like ultrasonic-assisted extraction to minimize thermal degradation.[14]
Poor quality of plant material.Source high-yielding varieties of Artemisia annua. Ensure proper drying and storage of the plant material.
Problem: Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
Broad, overlapping peaks.Column overloading.Reduce the amount of crude extract loaded onto the column.[6]
Inappropriate mobile phase composition.Optimize the solvent gradient. A shallow gradient can improve the separation of closely eluting compounds.[15]
Arteannuin M co-elutes with impurities.Incorrect stationary phase.Consider using a different adsorbent with different selectivity.
Presence of interfering compounds (e.g., chlorophyll, waxes).Pre-treat the crude extract with activated charcoal or perform a preliminary filtration step to remove these impurities.[1][7][8]
Problem: Crystallization Failure or Low Purity Crystals
Symptom Possible Cause Suggested Solution
No crystal formation upon cooling.Solution is not supersaturated.Concentrate the solution by carefully evaporating some of the solvent.[9]
Inhibition of nucleation by impurities.Further purify the solution using chromatography before attempting crystallization.[10]
Lack of nucleation sites.Induce crystallization by scratching the flask or adding a seed crystal.[9]
Oily residue forms instead of crystals ("oiling out").The melting point of the impure compound is below the crystallization temperature.Add a small amount of a good solvent to dissolve the oil and attempt to crystallize again, possibly at a lower temperature or with a different solvent system.[9]
Crystals are colored or have low purity.Impurities are trapped in the crystal lattice.Recrystallize the product. Ensure slow cooling to allow for the formation of purer crystals.[11]
Inefficient removal of mother liquor.Wash the crystals with a small amount of cold, fresh solvent after filtration.

Quantitative Data Summary

Table 1: Comparison of Artemisinin Extraction Methods

Extraction MethodSolvent(s)Typical Yield (%)Purity of ExtractReference
MacerationHexane, Ethanol0.038 - 0.040Not specified[2]
Ultrasonic-assisted ExtractionEthyl acetate0.022Not specified[2]
Supercritical CO2 ExtractionCO20.054High[2]
Solvent ExtractionHexane/Ethyl Acetate~50 (overall process)>97% (after purification)[6]
Solvent ExtractionEthanol~60 (recovery)≥98% (after purification)[13]

Table 2: Purity and Yield from a Single-Step Crystallization of Artemisinin

Solvent SystemInitial Purity (%)Final Purity (%)Yield (%)Reference
Toluene/Ethanol (20/80 wt%)~6998.8Not specified[11]
Toluene~6999.950.2[11]
Crude Extract in TolueneNot specified99.937.5[11]

Experimental Protocols

Protocol 1: Extraction of Arteannuin M from Artemisia annua

This protocol is adapted from methods used for Artemisinin extraction.[1][2][5]

  • Preparation of Plant Material: Dry the leaves of Artemisia annua at a temperature not exceeding 40°C to prevent degradation of the target compound. Grind the dried leaves into a fine powder.

  • Solid-Liquid Extraction:

    • Place the powdered plant material in a suitable extraction vessel.

    • Add the chosen solvent (e.g., ethanol, hexane, or a hexane/ethyl acetate mixture) at a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Stir the mixture at a controlled temperature (e.g., 30-40°C) for a predetermined duration (e.g., 4-6 hours).

    • Separate the solid plant material from the solvent by filtration or centrifugation.

    • Repeat the extraction process on the plant residue to maximize the yield.

  • Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept low (e.g., <40°C) to avoid thermal degradation.

Protocol 2: Column Chromatography Purification of Arteannuin M

This protocol is a general guideline for normal-phase column chromatography.[6][15]

  • Column Packing:

    • Select a glass column of appropriate size based on the amount of crude extract to be purified.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform packed bed. Avoid the formation of air bubbles.

  • Sample Loading:

    • Dissolve the concentrated crude extract in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the packed silica gel bed.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient might be from 100% hexane to a 90:10 hexane:ethyl acetate mixture.

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of Arteannuin M using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine the fractions containing pure Arteannuin M.

Protocol 3: Crystallization of Arteannuin M

This protocol describes a cooling crystallization method.[10][11]

  • Solution Preparation:

    • Dissolve the purified Arteannuin M fraction in a minimal amount of a suitable solvent (e.g., toluene or an ethanol/water mixture) at an elevated temperature (e.g., 40°C).

  • Cooling and Crystallization:

    • Slowly cool the solution to room temperature and then further cool in an ice bath or refrigerator (e.g., 4°C). Slow cooling promotes the formation of larger, purer crystals.

    • If crystals do not form, induce nucleation by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Arteannuin M Biosynthesis Pathway cluster_0 Mevalonate (MVA) Pathway (Cytosol) cluster_1 Methylerythritol Phosphate (MEP) Pathway (Plastid) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP_MVA Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP_MVA FPP Farnesyl Pyrophosphate (FPP) IPP_MVA->FPP Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP G3P Glyceraldehyde 3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP IPP_MEP Isopentenyl Pyrophosphate (IPP) MEP->IPP_MEP IPP_MEP->FPP Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene Artemisinic_Alcohol Artemisinic Alcohol Amorphadiene->Artemisinic_Alcohol Artemisinic_Aldehyde Artemisinic Aldehyde Artemisinic_Alcohol->Artemisinic_Aldehyde Dihydroartemisinic_Acid Dihydroartemisinic Acid Artemisinic_Aldehyde->Dihydroartemisinic_Acid Arteannuin_M Arteannuin M Dihydroartemisinic_Acid->Arteannuin_M Photo-oxidation

Caption: Biosynthesis pathway of Arteannuin M, adapted from the Artemisinin pathway.

Arteannuin M Purification Workflow Start Dried Artemisia annua Leaves Extraction Solid-Liquid Extraction (e.g., Ethanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration PrePurification Pre-Purification (e.g., Activated Charcoal) Concentration->PrePurification Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) PrePurification->Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Chromatography->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Crystallization Crystallization (Cooling/Anti-solvent) Pooling->Crystallization End Pure Arteannuin M Crystals Crystallization->End

Caption: A typical workflow for the purification of Arteannuin M.

Troubleshooting Logic for Low Purity Start Low Purity of Arteannuin M Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Chromatography Review Chromatography Protocol Check_Extraction->Check_Chromatography Extraction OK Optimize_Extraction Optimize Solvent and Temperature. Consider Pre-Purification. Check_Extraction->Optimize_Extraction Issue Found Check_Crystallization Review Crystallization Protocol Check_Chromatography->Check_Crystallization Chromatography OK Optimize_Chromatography Adjust Gradient, Reduce Load, Change Stationary Phase. Check_Chromatography->Optimize_Chromatography Issue Found Optimize_Crystallization Recrystallize, Ensure Slow Cooling, Wash Crystals. Check_Crystallization->Optimize_Crystallization Issue Found Optimize_Extraction->Start Re-evaluate Optimize_Chromatography->Start Re-evaluate Optimize_Crystallization->Start Re-evaluate

Caption: Logical workflow for troubleshooting low purity issues in Arteannuin M purification.

References

Troubleshooting

Technical Support Center: Scaling Up Arteannuin M Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Arteannuin M, particularly f...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Arteannuin M, particularly focusing on the challenges encountered during scale-up.

Troubleshooting Guides

Low Yield in Total Synthesis

Low yields are a significant hurdle when scaling up the total synthesis of Arteannuin M. This guide addresses common issues and provides systematic troubleshooting steps.

Question: My overall yield for the multi-step synthesis of Arteannuin M has dropped significantly after scaling up from milligram to gram scale. What are the potential causes and how can I troubleshoot this?

Answer:

Scaling up complex organic syntheses often reveals issues that are not apparent at a smaller scale. Here’s a breakdown of potential problems and solutions:

  • Inefficient Key Reactions: The tandem oxy-Cope/transannular ene reaction is a critical step for establishing the core bicyclic structure of Arteannuin M with the correct stereochemistry.[1][2][3] Inefficiency in this step will drastically reduce the overall yield.

    • Troubleshooting:

      • Reagent Purity: Ensure all starting materials and reagents are of high purity. Impurities can interfere with the reaction.

      • Reaction Conditions: Strictly control the reaction temperature and time. Even minor deviations can lead to side reactions and reduced yield.

      • Solvent Quality: Use dry, degassed solvents to prevent quenching of intermediates.

  • Side Reactions and By-product Formation: At higher concentrations and longer reaction times typical of scale-up, side reactions can become more prominent, consuming starting materials and complicating purification.

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of one reagent may promote unwanted side reactions.

      • Addition Rate: Add critical reagents slowly and at a controlled temperature to minimize localized high concentrations that can lead to side product formation.

      • By-product Analysis: Use techniques like HPLC and GC-MS to identify major by-products. Understanding their structure can provide clues about the undesired reaction pathways.

  • Product Degradation: Arteannuin M and its intermediates may be sensitive to heat, light, or pH.

    • Troubleshooting:

      • Work-up Conditions: Ensure that the work-up and purification steps are performed under mild conditions. Avoid strong acids or bases and prolonged exposure to high temperatures.

      • Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if intermediates are sensitive to oxidation.

Low_Yield_Troubleshooting LowYield Low Overall Yield InefficientReaction Inefficient Key Reactions (e.g., Tandem Oxy-Cope/Ene) LowYield->InefficientReaction SideReactions Increased Side Reactions and By-products LowYield->SideReactions Degradation Product/Intermediate Degradation LowYield->Degradation ReagentPurity Check Reagent Purity InefficientReaction->ReagentPurity ReactionConditions Optimize Reaction Conditions (T, t) InefficientReaction->ReactionConditions SolventQuality Ensure Solvent Quality (Dry, Degassed) InefficientReaction->SolventQuality Stoichiometry Control Reagent Stoichiometry SideReactions->Stoichiometry AdditionRate Slow Reagent Addition SideReactions->AdditionRate ByproductAnalysis Analyze By-products (HPLC, GC-MS) SideReactions->ByproductAnalysis Workup Use Mild Work-up Conditions Degradation->Workup Atmosphere Inert Atmosphere (N2, Ar) Degradation->Atmosphere

Challenges in Stereoselectivity

Controlling the stereochemistry of Arteannuin M is critical for its biological activity. The complex three-dimensional structure presents significant stereochemical challenges.

Question: I am observing the formation of diastereomers during the synthesis of the bicyclic core of Arteannuin M. How can I improve the stereoselectivity of the tandem oxy-Cope/transannular ene reaction?

Answer:

The tandem oxy-Cope/transannular ene reaction is designed to be highly diastereoselective.[1][2][3] However, suboptimal conditions can lead to the formation of undesired stereoisomers.

  • Conformational Control: The stereochemical outcome of the transannular ene reaction is dependent on the conformation of the cyclodecatrienol intermediate.

    • Troubleshooting:

      • Temperature: The reaction is often sensitive to temperature. A lower temperature may favor the desired transition state, leading to higher diastereoselectivity.

      • Solvent: The polarity of the solvent can influence the conformational equilibrium of the intermediate. Screen different solvents to find the optimal one for your specific substrate.

  • Chiral Auxiliaries and Catalysts: While the substrate itself directs much of the stereochemistry, external chiral influences can sometimes be used to enhance selectivity.

    • Troubleshooting:

      • Chiral Lewis Acids: In some cases, the use of a chiral Lewis acid can help to organize the transition state and improve diastereoselectivity.

      • Substrate Modification: If possible, modifying a remote functional group on the substrate can sometimes influence the facial selectivity of the key reaction.

Stereoselectivity_Control Diastereomers Formation of Diastereomers Conformational Suboptimal Conformational Control of Intermediate Diastereomers->Conformational ExternalControl Lack of External Stereocontrol Diastereomers->ExternalControl Temperature Optimize Reaction Temperature Conformational->Temperature Solvent Screen Different Solvents Conformational->Solvent LewisAcid Investigate Chiral Lewis Acids ExternalControl->LewisAcid SubstrateMod Consider Substrate Modification ExternalControl->SubstrateMod

Purification Difficulties

The purification of Arteannuin M from complex reaction mixtures and natural extracts on a large scale is a significant challenge.

Question: I am struggling to achieve high purity of Arteannuin M on a gram scale using column chromatography. The process is slow and solvent consumption is high. What are more efficient purification strategies?

Answer:

Traditional column chromatography can be inefficient for large-scale purification. Consider the following more scalable techniques:

  • Crystallization: This is one of the most effective and scalable methods for purifying solid compounds.

    • Troubleshooting and Protocol:

      • Solvent Selection: Perform a solvent screen to identify a solvent or solvent system in which Arteannuin M has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Seeded Cooling Crystallization:

        • Dissolve the crude Arteannuin M in the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

        • Cool the solution at a controlled rate (e.g., 0.1 °C/min).[4]

        • Once the solution is supersaturated, add a small amount of pure Arteannuin M seed crystals to induce crystallization.[4]

        • Continue to cool the solution slowly to allow for the growth of pure crystals.

        • Isolate the crystals by filtration and wash with a small amount of cold solvent.[4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity requirements, preparative HPLC is a powerful tool.

    • Troubleshooting and Protocol:

      • Method Development: First, develop an analytical HPLC method to achieve good separation of Arteannuin M from its impurities. A common mobile phase for related compounds is a mixture of acetonitrile and water.

      • Scale-Up:

        • Use a preparative column with the same stationary phase as the analytical column.

        • Increase the flow rate and injection volume proportionally to the column size.

        • Collect fractions containing the pure product and combine them.

        • Evaporate the solvent to obtain the purified Arteannuin M.

Purification MethodPurity AchievedYield/RecoveryThroughput
Seeded Cooling Crystallization >99.9%[4]~50% in a single step[4]High
Preparative HPLC >98%Dependent on loading and resolutionModerate
Column Chromatography VariableLower due to multiple fractionsLow

Frequently Asked Questions (FAQs)

Q1: What are the main precursors for the semi-synthesis of Arteannuin M, and how does their availability impact scale-up?

A1: The primary precursors for the semi-synthesis of artemisinin and related compounds, including Arteannuin M, are artemisinic acid and dihydroartemisinic acid (DHAA).[5] These compounds can be extracted from the plant Artemisia annua. The concentration of these precursors in the plant is often low and variable, which presents a significant challenge for consistent, large-scale production.[6] Metabolic engineering of yeast to produce artemisinic acid has been a successful strategy to overcome the reliance on agricultural sources.[7]

Q2: What are the critical oxidation steps in the synthesis of Arteannuin M and how can they be optimized?

A2: The later stages of Arteannuin M biosynthesis and semi-synthesis involve key oxidation reactions. For instance, the conversion of dihydroartemisinic acid to artemisinin (a closely related compound) proceeds through a photooxidative process involving singlet oxygen.[8] Optimizing these steps on a large scale can be challenging.

  • Optimization Strategies:

    • Photoreactors: For photochemical oxidations, the use of continuous-flow photoreactors can improve efficiency and safety on a larger scale compared to batch reactors.

    • Catalysts: The use of photosensitizers or catalysts can improve the efficiency of the oxidation and allow for milder reaction conditions.

    • Oxygen Source: Careful control of the oxygen supply is crucial for both safety and reaction efficiency.

Q3: How can by-product formation be minimized during the scale-up of Arteannuin M synthesis?

A3: By-product formation is a common issue in scaling up organic synthesis. In the context of Arteannuin M, which is a sesquiterpene lactone, common side reactions can include epoxidation, rearrangements, and over-oxidation.[9]

  • Control Measures:

    • Process Analytical Technology (PAT): Implement real-time monitoring of the reaction using techniques like in-situ IR or Raman spectroscopy to track the consumption of starting materials and the formation of products and by-products. This allows for more precise control over reaction endpoints.

    • Temperature Control: Many side reactions have different activation energies than the desired reaction. Precise temperature control can therefore be used to favor the formation of the desired product.

    • pH Control: The stability of intermediates and the final product can be pH-dependent. Maintaining the optimal pH throughout the reaction and work-up is crucial.

Q4: Are there established protocols for precursor feeding to increase the yield of Arteannuin M in bioproduction systems?

A4: While specific protocols for Arteannuin M are not widely published, strategies for precursor feeding in the production of the related compound artemisinin in microbial systems are well-documented. These often involve fed-batch fermentation processes where a carbon source like glucose is fed at a controlled rate to maintain optimal metabolic activity for the production of the precursor, artemisinic acid.[7] Similar strategies could be adapted for Arteannuin M, where a key intermediate or a precursor to a specific functional group could be fed to a microbial or cell culture system engineered to perform the later steps of the synthesis.

Precursor_Feeding_Workflow Start Engineered Microorganism (e.g., Yeast) Fermentation Fed-Batch Fermentation Start->Fermentation Intermediate Production of Artemisinic Acid or other Precursors Fermentation->Intermediate PrecursorFeed Controlled Feeding of Carbon Source (e.g., Glucose) PrecursorFeed->Fermentation Conversion Downstream Chemical Conversion Intermediate->Conversion ArteannuinM Arteannuin M Conversion->ArteannuinM

References

Optimization

Best practices for handling and storing Arteannuin M

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Arteannuin M. Frequently Asked Questions (FAQs) Q1: What is Arteannuin M?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Arteannuin M.

Frequently Asked Questions (FAQs)

Q1: What is Arteannuin M?

A1: Arteannuin M is a sesquiterpene lactone that can be isolated from Artemisia annua. It is a component of "Arteannuin," which is known for its antimalarial activity.[1][2] Like other related compounds in its class, it is used in anti-malarial research.[2]

Q2: What are the general storage recommendations for Arteannuin M?

A2: Proper storage is crucial to maintain the stability and efficacy of Arteannuin M. For long-term storage, the powdered form should be kept at -20°C, where it can be stable for up to three years.[1] Once dissolved in a solvent, it should be stored at -80°C and is typically stable for up to one year.[1] For short-term storage, such as during experiments, it is advisable to keep the compound at 2-8°C.[3]

Q3: How should I handle Arteannuin M in the laboratory?

A3: Arteannuin M should be handled in a well-ventilated area.[4] To avoid inhalation and contact with skin and eyes, it is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4][5] Care should be taken to avoid the formation of dust and aerosols.[4]

Q4: Is Arteannuin M sensitive to light?

A4: Yes. Like its well-known relative, artemisinin, Arteannuin M should be protected from light.[6] Store containers in a dark place or use amber vials to prevent photodegradation.

Q5: In which solvents can I dissolve Arteannuin M?

Troubleshooting Guide

Issue 1: Inconsistent or poor experimental results.

  • Possible Cause: Degradation of Arteannuin M due to improper storage or handling.

  • Solution:

    • Verify that the compound has been stored at the correct temperature and protected from light.

    • If working with a stock solution, consider preparing a fresh one, as stability in solvent is limited.[1]

    • Ensure the pH of your experimental system is not neutral or alkaline (pH 7.4 and above), as sesquiterpene lactones can be unstable under these conditions, especially at elevated temperatures like 37°C.[8][9]

Issue 2: Arteannuin M appears to have lost activity over time.

  • Possible Cause: The compound may have degraded due to exposure to heat, light, or reactive solvents.

  • Solution:

    • Review storage history. Long-term storage at room temperature can lead to a significant decrease in the content of active sesquiterpene lactones.[10][11][12]

    • Be aware that some sesquiterpene lactones can react with alcoholic solvents, such as ethanol, leading to the formation of derivatives.[10][11] If using an alcohol-based solvent, this could be a source of degradation.

    • It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of your sample.

Data Presentation

Table 1: Recommended Storage Conditions for Arteannuin M

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]

Table 2: Factors Affecting Stability of Sesquiterpene Lactones

FactorConditionEffect
Temperature Elevated temperatures (e.g., 25°C, 30°C)Increased degradation over time.[10][11][12]
pH Neutral to Alkaline (pH 7.4)Can lead to the loss of side chains and reduced stability, especially at 37°C.[8][9]
pH Acidic (pH 5.5)Generally more stable.[8][9]
Light Exposure to lightCan cause degradation.[6]
Solvents Alcoholic solvents (e.g., ethanol)Can react with the compound to form derivatives.[10][11]

Experimental Protocols

Protocol 1: Preparation of Arteannuin M Stock Solution

  • Safety Precautions: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Weighing: Tare a sterile, amber microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of Arteannuin M powder.

  • Solvent Addition: Add the appropriate volume of a suitable aprotic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the Arteannuin M is completely dissolved. Gentle warming in a water bath may be necessary for some solvents, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation storage_powder Store Powder (-20°C, dark) weigh Weigh Powder (in fume hood) storage_powder->weigh Retrieve storage_solution Store Solution (-80°C, dark) use Use in Experiment (maintain low temp, protect from light) storage_solution->use Retrieve dissolve Dissolve in Aprotic Solvent weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot aliquot->storage_solution Store troubleshooting_guide cluster_check Verification Steps cluster_action Corrective Actions start Inconsistent Experimental Results? check_storage Storage Conditions Correct? (-20°C powder, -80°C solution, dark) start->check_storage check_solution_age Stock Solution Freshly Prepared? check_storage->check_solution_age Yes reorder Consider Ordering New Compound Batch check_storage->reorder No check_ph Experimental pH Acidic? check_solution_age->check_ph Yes prepare_fresh Prepare Fresh Stock Solution check_solution_age->prepare_fresh No adjust_ph Adjust pH of Experiment check_ph->adjust_ph No check_ph->reorder Yes

References

Reference Data & Comparative Studies

Validation

Arteannuin M vs. Arteannuin B: A Comparative Study of Bioactivity

This guide offers a detailed comparison of the known bioactivities of Arteannuin M and Arteannuin B, two sesquiterpene lactones derived from Artemisia annua. The content is tailored for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a detailed comparison of the known bioactivities of Arteannuin M and Arteannuin B, two sesquiterpene lactones derived from Artemisia annua. The content is tailored for researchers, scientists, and drug development professionals, presenting available quantitative data, experimental methodologies, and visualizations of relevant biological pathways to facilitate further research and development.

Introduction

Artemisia annua is a plant rich in bioactive secondary metabolites, with artemisinin being the most renowned for its potent antimalarial properties. Beyond artemisinin, other related compounds, such as Arteannuin M and Arteannuin B, have been isolated and are subjects of scientific investigation for their potential therapeutic applications. These compounds have been explored for various biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2] This guide focuses on the comparative bioactivity of Arteannuin M and Arteannuin B, summarizing the existing experimental data to provide a clear and objective overview.

Comparative Bioactivity Data

While extensive research has been conducted on Arteannuin B, there is a notable lack of publicly available quantitative bioactivity data for Arteannuin M in the current literature. Arteannuin M is available as a research compound and has been suggested for anti-malarial research, but specific performance data such as IC50 values from cytotoxic or anti-inflammatory assays are not readily found.[3]

In contrast, Arteannuin B has been evaluated across multiple studies for its cytotoxic and anti-inflammatory effects. The following table summarizes key quantitative data for Arteannuin B.

Bioactivity MetricArteannuin BCell Line/ModelReference
IC50 (Cytotoxicity) 8–36 μMVarious tumor cell lines[4]
16.03 μMA549 (human lung cancer)[5]
Anti-inflammatory Potent inhibitor of NF-κB activation and NO releaseLPS-stimulated murine macrophages[6]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited for Arteannuin B are provided below. These protocols are standard for assessing cytotoxicity and anti-inflammatory activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Arteannuin B) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add 10 μL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 μL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated from a dose-response curve plotting cell viability against compound concentration.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay quantifies the production of nitric oxide (NO) by measuring the concentration of nitrite (NO2-), a stable and soluble metabolite of NO, in the cell culture supernatant.

  • Cell Culture and Treatment: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.[7] Pre-treat the cells with the test compound before stimulating NO production with an inflammatory agent like lipopolysaccharide (LPS).

  • Sample Collection: After incubation, collect the cell culture medium from each well.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[8]

  • Reaction: Mix 50-100 μL of the collected cell culture medium with an equal volume of the Griess reagent in a 96-well plate.[8][9]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.[8][9]

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. The inhibition of NO production is calculated relative to the LPS-stimulated control group.

Visualizing Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway for Arteannuin B

Arteannuin B has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators like nitric oxide.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK 2. Signaling Cascade IkB IκB IKK->IkB 3. Phosphorylates & Inhibits IκB NFkB_inactive NF-κB IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active 4. Translocation Arteannuin_B Arteannuin B Arteannuin_B->IKK Inhibition Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS) NFkB_active->Proinflammatory_Genes 5. Transcription NO_Production NO Production Proinflammatory_Genes->NO_Production 6. Translation G cluster_workflow In Vitro Bioactivity Screening Workflow Compound_Prep Compound Preparation Treatment Cell Treatment with Test Compounds Compound_Prep->Treatment Cell_Culture Cell Culture (e.g., Cancer, Immune cells) Cell_Culture->Treatment Assay Bioactivity Assay (e.g., MTT, Griess) Treatment->Assay Data_Acquisition Data Acquisition (Spectrophotometry) Assay->Data_Acquisition Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Analysis Conclusion Conclusion on Bioactivity Analysis->Conclusion

References

Comparative

A Comparative Analysis of Efficacy: Artemisinin and Its Congeners

An Important Note on Arteannuin M: Initial research for this guide sought to directly compare the efficacy of Arteannuin M and artemisinin. However, a comprehensive review of publicly available scientific literature reve...

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Arteannuin M:

Initial research for this guide sought to directly compare the efficacy of Arteannuin M and artemisinin. However, a comprehensive review of publicly available scientific literature reveals a significant lack of experimental data specifically for Arteannuin M. While its existence as a natural product isolated from Artemisia annua is documented, detailed studies on its mechanism of action, in vitro, and in vivo efficacy are not sufficiently available to perform a robust, data-driven comparison with the well-researched artemisinin.

Therefore, this guide will provide a detailed comparison between artemisinin and a related sesquiterpene lactone from Artemisia annua, Arteannuin B , for which comparative data is available. This analysis will serve as a valuable reference for researchers interested in the therapeutic potential of compounds derived from this plant.

Comparative Efficacy: Arteannuin B vs. Artemisinin

While artemisinin is renowned for its potent antimalarial properties, research has shown that other compounds from Artemisia annua, such as Arteannuin B, exhibit significant biological activities, particularly in the realms of anti-inflammatory and cytotoxic effects.

In Vitro Cytotoxicity

Studies have indicated that Arteannuin B possesses greater cytotoxic activity against several cancer cell lines compared to artemisinin. One study found the cytotoxicity of Arteannuin B to be ten times higher than that of artemisinin against eight different cancer cell lines[1]. Another study reported IC50 values for Arteannuin B derivatives that were significantly lower (indicating higher potency) than the starting compound[2].

Compound Cell Line IC50 (µM) Reference
Arteannuin B Various Cancer CellsReported as ~10x more potent than Artemisinin[1]
Arteannuin B Derivatives A549, MCF7, HCT116, etc.8 - 36[2]
Artemisinin Various Cancer CellsGenerally higher IC50 values than Arteannuin B[1]
Artesunate HepG2> 7.5 µg/mL (~19.5 µM)[3]
Artemisinin HepG2> 7.5 µg/mL (~26.6 µM)[3]
Anti-inflammatory and Antimalarial Activity

Arteannuin B has demonstrated significant anti-inflammatory properties, in some cases surpassing those of artemisinin. It strongly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, whereas artemisinin shows little to no effect on these mediators in the same studies[1].

In the context of malaria, Arteannuin B has been found to act synergistically with artemisinin against chloroquine-resistant strains of Plasmodium falciparum[1]. This suggests that combination therapies including Arteannuin B could be a promising strategy.

Activity Arteannuin B Artemisinin Reference
Inhibition of NO Production Strong inhibitionIneffective[1]
Inhibition of PGE2 Production 4x more potent than ArtemisininLess potent[1]
Inhibition of IL-1β, IL-6, TNF-α Strong inhibitory effectNo effect reported[1]
Antimalarial (with Artemisinin) Highly synergistic-[1]

Mechanism of Action

The primary mechanisms of action for artemisinin and Arteannuin B are distinct, which may account for their differing efficacy profiles.

Artemisinin: The antimalarial action of artemisinin is widely attributed to its endoperoxide bridge. Inside the malaria parasite, heme iron cleaves this bridge, generating highly reactive oxygen species (ROS) and carbon-centered radicals. These radicals then damage parasite proteins and lipids, leading to parasite death. Artemisinin has also been shown to inhibit the parasite's sarco/endoplasmic reticulum Ca2+-ATPase (PfATP6)[4][5].

Arteannuin B: The anti-inflammatory effects of Arteannuin B are mediated through the inhibition of the NF-κB signaling pathway. It has been identified that Arteannuin B covalently binds to the ubiquitin-conjugating enzyme UBE2D3. This action prevents the ubiquitination of key signaling proteins (RIP1 and NEMO), thereby blocking the activation of the NF-κB pathway and the subsequent expression of pro-inflammatory genes[6].

Signaling Pathway Diagrams

artemisinin_mechanism cluster_parasite Malaria Parasite Artemisinin Artemisinin Heme Heme Iron (Fe²⁺) Artemisinin->Heme Activation PfATP6 Inhibition of PfATP6 Artemisinin->PfATP6 Endoperoxide_Bridge Endoperoxide Bridge Cleavage Heme->Endoperoxide_Bridge Radicals ROS & Carbon-centered Radicals Endoperoxide_Bridge->Radicals Damage Alkylation of Heme & Proteins Radicals->Damage Death Parasite Death Damage->Death PfATP6->Death

Caption: Mechanism of action for Artemisinin.

arteannuinB_mechanism LPS LPS/TNF-α (Inflammatory Stimulus) RIP1_NEMO RIP1/NEMO Ubiquitination LPS->RIP1_NEMO ArteannuinB Arteannuin B UBE2D3 UBE2D3 ArteannuinB->UBE2D3 Covalently binds to Cys85 UBE2D3->RIP1_NEMO Mediates IKK IKK Activation RIP1_NEMO->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (NO, PGE2, Cytokines) NFkB->Gene_Expression

Caption: Anti-inflammatory mechanism of Arteannuin B.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of compounds on adherent cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Artemisinin, Arteannuin B) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

NF-κB Activity Assay (Luciferase Reporter Assay)

This protocol is for measuring the transcriptional activity of NF-κB in response to stimuli and inhibitors.

Objective: To quantify the inhibition of NF-κB transcriptional activity by a test compound.

Materials:

  • Cell line (e.g., HEK293T or RAW264.7)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Test compound (Arteannuin B)

  • Inducer (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent, following the manufacturer's instructions.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound (Arteannuin B) for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB inducer (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase assay system protocol.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Comparative Efficacy Study (Compound A vs. Compound B) cytotoxicity Cytotoxicity Assays (e.g., MTT, Resazurin) start->cytotoxicity mechanism Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) start->mechanism animal_model Select Animal Model (e.g., Disease-induced mice) start->animal_model ic50 Determine IC50 values on various cell lines cytotoxicity->ic50 data_analysis Data Analysis & Comparison ic50->data_analysis pathway_id Identify molecular targets and signaling pathways mechanism->pathway_id pathway_id->data_analysis treatment Administer Compounds (Dose-response studies) animal_model->treatment efficacy_eval Evaluate Efficacy (e.g., Tumor volume, Survival rate, Inflammatory markers) treatment->efficacy_eval toxicity_eval Toxicity Assessment (e.g., Histopathology, Blood chemistry) treatment->toxicity_eval efficacy_eval->data_analysis toxicity_eval->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: General workflow for compound comparison.

Conclusion

While a direct comparison between Arteannuin M and artemisinin is hampered by a lack of data for the former, the available evidence for Arteannuin B highlights the diverse therapeutic potential of compounds from Artemisia annua. Arteannuin B demonstrates superior in vitro cytotoxicity and anti-inflammatory activity compared to artemisinin, operating through a distinct NF-κB inhibitory mechanism. Furthermore, its synergistic antimalarial effect with artemisinin suggests its potential in combination therapies. These findings underscore the importance of exploring the full spectrum of phytochemicals within medicinal plants, as compounds other than the most famous active ingredient may offer unique therapeutic benefits. Further research is critically needed to elucidate the efficacy and mechanism of action of lesser-studied compounds like Arteannuin M.

References

Validation

Comparative analysis of different Arteannuin M synthesis routes

For Researchers, Scientists, and Drug Development Professionals Arteannuin M, a sesquiterpene lactone closely related to the potent antimalarial drug artemisinin, has garnered significant interest within the scientific c...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Arteannuin M, a sesquiterpene lactone closely related to the potent antimalarial drug artemisinin, has garnered significant interest within the scientific community. Its complex structure and potential biological activity present both a challenge and an opportunity for synthetic chemists and drug development professionals. This guide provides a comparative analysis of the primary synthetic routes to Arteannuin M and its analogues, offering insights into their respective efficiencies, methodologies, and potential for scalability. The information is supported by experimental data and detailed protocols to aid in research and development efforts.

Key Synthesis Strategies: A Comparative Overview

The synthesis of Arteannuin M and related compounds can be broadly categorized into three main approaches: total synthesis, semi-synthesis from naturally derived precursors, and emerging biocatalytic or chemoenzymatic methods. Each strategy offers distinct advantages and disadvantages in terms of yield, scalability, and access to analogues.

Synthesis RouteKey FeaturesOverall YieldNumber of StepsPurityScalability
Total Synthesis of (+)-Arteannuin M De novo synthesis from simple starting materials. Key step is a tandem oxy-Cope/transannular ene reaction.[1]~14.1%10HighChallenging for large-scale production
Semi-synthesis from Artemisinic Acid Utilizes readily available artemisinic acid from microbial fermentation or plant extraction. Involves chemical conversion steps.40-65% (from dihydroartemisinic acid)2-4≥98-99.9%[2][3]Demonstrated at industrial scale
Biocatalytic/Chemoenzymatic Routes Employs enzymes for specific transformations, offering high selectivity and milder reaction conditions.Variable (route dependent)Potentially fewer stepsHighUnder development, promising for specific steps

I. Total Synthesis of (+)-Arteannuin M

The first total synthesis of (+)-Arteannuin M was a landmark achievement, showcasing a powerful strategy for the construction of its complex carbocyclic core.

Experimental Protocol: Key Tandem Oxy-Cope/Transannular Ene Reaction

The cornerstone of the total synthesis is a tandem oxy-Cope/transannular ene reaction to construct the bicyclic core of the molecule.[1] While a detailed step-by-step protocol for the entire 10-step synthesis is not fully available in the public domain, the key transformation is outlined below:

Reaction: Tandem Oxy-Cope/Transannular Ene Reaction

  • Starting Material: Acyclic precursor containing appropriately positioned vinyl and hydroxyl groups.

  • Key Reagents and Conditions: The reaction is thermally induced, often in a high-boiling solvent. The specific temperature and reaction time are critical for achieving high diastereoselectivity.

  • Mechanism: The oxy-Cope rearrangement is a[4][4]-sigmatropic rearrangement of a 1,5-diene alkoxide. In this tandem process, the product of the oxy-Cope rearrangement is an enolate that is suitably positioned to undergo an intramolecular ene reaction, forming the bicyclic system in a single step.

  • Yield: This key step proceeds with high diastereo- and enantiomeric excess.[1]

Logical Workflow for Total Synthesis

Total_Synthesis_Workflow Start Simple Chiral Precursor Intermediate1 Multi-step Elaboration Start->Intermediate1 Acyclic_Precursor Acyclic di-vinyl alcohol Intermediate1->Acyclic_Precursor Tandem_Reaction Tandem oxy-Cope/ Transannular Ene Reaction Acyclic_Precursor->Tandem_Reaction Bicyclic_Core Bicyclic Intermediate Tandem_Reaction->Bicyclic_Core Functionalization Functional Group Interconversions Bicyclic_Core->Functionalization Arteannuin_M (+)-Arteannuin M Functionalization->Arteannuin_M

Caption: Logical workflow for the total synthesis of (+)-Arteannuin M.

II. Semi-synthesis from Artemisinic Acid

The semi-synthetic approach, starting from the more abundant natural product artemisinic acid, represents the most commercially viable route to artemisinin and its derivatives. The artemisinic acid can be sourced from high-yielding varieties of Artemisia annua or, more recently, from engineered microbial fermentation.

Experimental Protocol: Chemical Conversion of Artemisinic Acid to Artemisinin

The conversion of artemisinic acid to artemisinin is a multi-step process that typically involves reduction of the exocyclic double bond followed by photooxidative cyclization.

Step 1: Reduction of Artemisinic Acid to Dihydroartemisinic Acid

  • Objective: Stereoselective reduction of the C11-C13 double bond of artemisinic acid.

  • Method 1: Catalytic Hydrogenation

    • Reagents: Artemisinic acid, Hydrogen gas (H₂), Chiral Ruthenium or Rhodium catalyst (e.g., RuCl₂--INVALID-LINK--₂).[5]

    • Solvent: Typically an organic solvent like methanol or ethanol.

    • Conditions: The reaction is carried out under a hydrogen atmosphere at a specific pressure and temperature.

    • Yield: Near quantitative yield with good diastereoselectivity (e.g., 9:1).[5]

  • Method 2: Diimide Reduction

    • Reagents: Artemisinic acid, Hydrazine monohydrate, Oxygen (from air).[5][6]

    • Solvent: Isopropanol.

    • Conditions: The reaction is performed at elevated temperatures and pressures. This method avoids the use of hydrogen gas and metal catalysts.

    • Yield: >90% with high diastereoselectivity (≥97:3).[7]

Step 2: Photooxidation of Dihydroartemisinic Acid to Artemisinin

  • Objective: Conversion of dihydroartemisinic acid into the endoperoxide lactone structure of artemisinin.

  • Reagents: Dihydroartemisinic acid, Photosensitizer (e.g., tetraphenylporphyrin - TPP), Oxygen (O₂), Trifluoroacetic acid (TFA).[7]

  • Solvent: A suitable organic solvent that can dissolve the reactants and is stable to the reaction conditions.

  • Conditions: The reaction mixture is irradiated with light in the presence of a photosensitizer and oxygen. This generates singlet oxygen, which reacts with dihydroartemisinic acid. A subsequent acid-catalyzed rearrangement leads to the formation of artemisinin.[7] Continuous-flow reactors have been developed to improve the scalability and safety of this photochemical step.[8]

  • Overall Yield (from Dihydroartemisinic Acid): 40-65%.[8][9]

Purification:

  • The crude product can be purified by crystallization to yield artemisinin with a purity of ≥98-99.9%.[2][3] A two-step purification protocol involving commercial adsorbents can improve purity from 75% to 99%.[10]

Semi-synthesis and Biosynthetic Pathway

Semi_Synthesis_Pathway cluster_bio Biosynthesis (in planta or engineered microbes) cluster_chem Chemical Synthesis FPP Farnesyl Pyrophosphate (FPP) Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene ADS Artemisinic_Acid Artemisinic Acid Amorphadiene->Artemisinic_Acid CYP71AV1, CPR, etc. Dihydroartemisinic_Acid Dihydroartemisinic Acid Artemisinic_Acid->Dihydroartemisinic_Acid Reduction (e.g., H₂, Ru-catalyst) Artemisinin Artemisinin Dihydroartemisinic_Acid->Artemisinin Photooxidation (¹O₂, H⁺)

Caption: Integrated biosynthetic and semi-synthetic route to artemisinin.

III. Biocatalytic and Chemoenzymatic Approaches

The use of enzymes in organic synthesis offers the potential for highly selective and environmentally friendly processes. While a complete biocatalytic synthesis of Arteannuin M has not yet been reported, chemoenzymatic strategies are being explored to improve existing routes and access novel derivatives.

Chemoenzymatic Synthesis of Dihydroartemisinic Aldehyde

A notable example is the chemoenzymatic synthesis of dihydroartemisinic aldehyde, a key intermediate in the biosynthesis of artemisinin. This approach utilizes a sesquiterpene synthase to perform a key cyclization step on a chemically modified substrate.

Biotransformation of Artemisinin and its Derivatives

Microbial transformations of artemisinin and its precursors have been investigated to generate novel derivatives with potentially enhanced biological activities. Various microorganisms, including fungi like Aspergillus niger, have been shown to hydroxylate the artemisinin scaffold at different positions.[11][12] These biotransformations provide a means to explore the structure-activity relationship of this important class of molecules.

Experimental Protocol: General Biotransformation Procedure
  • Microorganism: A selected fungal or bacterial strain.

  • Substrate: Artemisinin or a derivative.

  • Culture Medium: A suitable growth medium for the chosen microorganism.

  • Conditions: The substrate is added to the microbial culture, and the fermentation is carried out for a specific period under controlled temperature and agitation.

  • Product Isolation: The biotransformed products are extracted from the culture broth and purified using chromatographic techniques.

  • Yields: The yields of biotransformed products are typically in the range of 15-80% depending on the specific transformation and microorganism used.[11]

Future Outlook

The field of biocatalysis is rapidly advancing, and it is anticipated that novel enzymes will be discovered or engineered to perform key steps in the synthesis of Arteannuin M and related compounds. The integration of enzymatic steps into synthetic routes holds the promise of more efficient, sustainable, and selective methods for the production of these valuable molecules.

References

Comparative

A Comparative Guide to the In Vitro Anti-Inflammatory Activity of Arteannuin M and Parthenolide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the in vitro anti-inflammatory properties of two sesquiterpene lactones: Arteannuin M and Parthenolide. While d...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro anti-inflammatory properties of two sesquiterpene lactones: Arteannuin M and Parthenolide. While direct experimental data on Arteannuin M is limited in publicly available literature, this comparison leverages data from a closely related compound, Arteannuin B, to provide valuable insights. Parthenolide, a well-researched compound, serves as a benchmark for anti-inflammatory activity.

Executive Summary

Both Arteannuin B and Parthenolide demonstrate significant in vitro anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. Parthenolide has been extensively studied and is known to directly target the IκB kinase (IKK) complex. While the precise molecular target of Arteannuin M remains to be fully elucidated, data on Arteannuin B suggests a similar mechanism involving the suppression of pro-inflammatory mediators.

Quantitative Data Comparison

The following table summarizes the available quantitative data on the in vitro anti-inflammatory activities of Arteannuin B (as a proxy for Arteannuin M) and Parthenolide.

ParameterArteannuin BParthenolideReference Compound(s)
Inhibition of Pro-Inflammatory Cytokines
TNF-α Production72.18% inhibition at 10 μM[1]-Dexamethasone (61.18% inhibition at 10 µM)[1]
IL-6 Production68.43% inhibition at 10 μM[1]-Dexamethasone (54.56% inhibition at 10 µM)[1]
Inhibition of Inflammatory Enzymes
COX-1 IC50-4.86 µg/mL-
COX-2 IC50Down-regulates expression1.90 µg/mL-
iNOSDown-regulates expression--
Inhibition of Other Inflammatory Mediators
Nitric Oxide (NO) ProductionSuppressed in a dose-dependent manner[1]-L-NAME (positive control)[1]

Note: Data for Arteannuin M is not directly available. Data for Arteannuin B is used as a representative of the Arteannuin class of compounds.

Signaling Pathway Analysis

Both Parthenolide and compounds from the Artemisia annua family, such as Arteannuin B and Artemisinin, exert their anti-inflammatory effects by modulating key signaling pathways. The primary pathway implicated is the NF-κB pathway.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_membrane Cell Membrane Stimulus LPS/TNF-α Receptor TLR4/TNFR Stimulus->Receptor IKK_complex IKK_complex Receptor->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation IκBα->IκBα Degradation NFκB NFκB NFκB_nucleus NFκB_nucleus NFκB->NFκB_nucleus Translocation DNA DNA NFκB_nucleus->DNA Pro_inflammatory_Genes Pro_inflammatory_Genes DNA->Pro_inflammatory_Genes Transcription Parthenolide Parthenolide Parthenolide->IKK_complex Inhibition Arteannuin_B Arteannuin_B Arteannuin_B->IKK_complex Inhibition (Postulated)

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies:

Inhibition of Pro-inflammatory Cytokine Production (Arteannuin B)
  • Cell Line: RAW 264.7 murine macrophages.[1]

  • Stimulus: Lipopolysaccharide (LPS).[1]

  • Methodology: Cells were pre-treated with various concentrations of Arteannuin B or a positive control (Dexamethasone) for a specified period. Following pre-treatment, cells were stimulated with LPS to induce an inflammatory response. The concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant was quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[1]

  • Data Analysis: The percentage inhibition of cytokine production was calculated by comparing the cytokine levels in treated cells to those in LPS-stimulated, untreated cells.[1]

Inhibition of COX-1 and COX-2 (Parthenolide)
  • Assay Type: In vitro enzyme inhibition assay.

  • Methodology: The inhibitory activity of Parthenolide on purified COX-1 and COX-2 enzymes was measured. The assay typically involves monitoring the conversion of a substrate (e.g., arachidonic acid) to prostaglandin by the respective enzyme in the presence and absence of the test compound.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

NF-κB Signaling Pathway Analysis
  • Methodology: The effect of the compounds on the NF-κB pathway is typically assessed using several techniques:

    • Western Blotting: To measure the phosphorylation and degradation of IκBα and the phosphorylation of IKK subunits.

    • Immunofluorescence/Confocal Microscopy: To visualize the nuclear translocation of the p65 subunit of NF-κB.

    • Electrophoretic Mobility Shift Assay (EMSA): To determine the DNA binding activity of NF-κB.

    • Reporter Gene Assays: To measure the transcriptional activity of NF-κB.

Experimental Workflow

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Seed_Cells Seed RAW 264.7 cells in 96-well plates Pre_treat Pre-treat with Arteannuin B / Parthenolide (various concentrations) Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate ELISA Measure Cytokines (TNF-α, IL-6) in supernatant using ELISA Stimulate->ELISA Griess_Assay Measure Nitric Oxide in supernatant using Griess Reagent Stimulate->Griess_Assay Western_Blot Analyze NF-κB pathway proteins (p-IKK, p-IκBα, p65) from cell lysates by Western Blot Stimulate->Western_Blot Calculate_Inhibition Calculate % Inhibition or IC50 values ELISA->Calculate_Inhibition Griess_Assay->Calculate_Inhibition Western_Blot->Calculate_Inhibition

Conclusion

Both Parthenolide and Arteannuin B (representing the Arteannuin family) are potent inhibitors of in vitro inflammation. Parthenolide's mechanism of action via direct IKK inhibition is well-established. While more research is needed to pinpoint the exact molecular target of Arteannuin M, the available data on related compounds strongly suggests a similar NF-κB-centric mechanism. For drug development professionals, both classes of compounds represent promising scaffolds for the design of novel anti-inflammatory agents. Further head-to-head studies with purified Arteannuin M are warranted to provide a more definitive comparison.

References

Validation

Unraveling the Structure-Activity Relationship of Arteannuin M and its Congeners: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structural activity relationships (SAR) of Arteannuin M and related sesquiterpene lactones. While direct,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) of Arteannuin M and related sesquiterpene lactones. While direct, extensive SAR studies on a wide range of Arteannuin M derivatives are limited in publicly available literature, this document synthesizes data from closely related analogs, particularly derivatives of artemisinin and other cadinane-type sesquiterpenes, to infer key structural determinants for biological activity. This guide also presents detailed experimental protocols for assays crucial in evaluating the efficacy of these compounds and visualizes relevant biological pathways and experimental workflows.

Comparative Structural Activity Relationship Analysis

The biological activity of Arteannuin M and its analogs is intrinsically linked to their chemical structures. Modifications at various positions on the sesquiterpene lactone scaffold can significantly impact their therapeutic efficacy, particularly their antimalarial and cytotoxic properties.

Key Inferences from Related Compounds:

  • The Endoperoxide Bridge: In artemisinin and its derivatives, the 1,2,4-trioxane ring is paramount for their antimalarial activity. It is widely accepted that the cleavage of this endoperoxide bridge, mediated by ferrous iron (Fe²⁺) from heme, generates reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins and lead to cell death. Although Arteannuin M does not possess this trioxane ring, the presence of other reactive functionalities contributes to its bioactivity.

  • Modifications at C-10: For dihydroartemisinin, a derivative of artemisinin, modifications at the C-10 position have been shown to significantly enhance efficacy and improve solubility. This suggests that for related sesquiterpene lactones, functionalization at analogous positions could be a promising strategy for developing more potent derivatives.

  • The α-Methylene-γ-lactone Moiety: Many sesquiterpene lactones possess an α-methylene-γ-lactone group, which is a known Michael acceptor. This functional group can react with nucleophilic residues, such as cysteine in proteins, leading to enzyme inhibition and cytotoxicity. This is a likely contributor to the biological activity of Arteannuin B and could be relevant for Arteannuin M as well.[1]

  • Stereochemistry: The stereochemical configuration of the molecule can influence its biological activity. Studies on different enantiomers of artemisinin analogs have shown that stereochemistry can play a role in the interaction with biological targets.[2]

The following table summarizes the cytotoxic activity of various sesquiterpenes isolated from Artemisia annua, providing a comparative context for the potential activity of Arteannuin M derivatives.

CompoundStructureCell LineIC50 (µM)Reference
Arteannuin B(Structure not provided)HCT116> 50
Compound 2 (Arteannuin L isomer)(Structure not provided)HCT11620.0
Compound 5 (a guaianolide)(Structure not provided)HCT11616.7
Compound 16 (a cadinane)(Structure not provided)HCT11621.5
Camptothecin (Positive Control)(Structure not provided)HCT11624.4

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of SAR studies. Below are detailed protocols for key assays used to evaluate the biological activity of Arteannuin M and its related compounds.

Parasite Lactate Dehydrogenase (pLDH) Assay for Antimalarial Activity

This assay is a widely used method to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs. It measures the activity of the parasite-specific lactate dehydrogenase enzyme, which is released upon lysis of the parasites.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 or K1 strains)

  • Complete RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • Human red blood cells (O+)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Malarial Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM Sodium L-Lactate, 0.25% (v/v) Triton X-100

  • APAD (3-acetylpyridine adenine dinucleotide) solution

  • NBT (Nitroblue tetrazolium) solution

  • PES (Phenazine ethosulfate) solution

  • Microplate reader (650 nm)

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells in complete RPMI 1640 medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be below 0.5%.

  • Assay Setup:

    • Add 50 µL of the drug dilutions to the wells of a 96-well plate.

    • Prepare a parasite suspension with 2% parasitemia and 2% hematocrit.

    • Add 200 µL of the parasite suspension to each well.

    • Include positive controls (parasites with no drug) and negative controls (uninfected red blood cells).

  • Incubation: Incubate the plate for 72 hours at 37°C in the controlled gas environment.

  • Lysis and Enzyme Reaction:

    • After incubation, lyse the cells by freeze-thawing the plate.

    • Prepare the pLDH assay reaction mixture containing Malarial Assay Buffer, APAD, NBT, and PES.

    • Add 100 µL of the reaction mixture to each well.

  • Measurement: Incubate the plate in the dark at room temperature for 1-2 hours. Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

CCK-8 Assay for Cytotoxicity

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability in cytotoxicity studies. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • CCK-8 reagent

  • Microplate reader (450 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways potentially affected by Arteannuin M and related compounds, as well as a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis s1 Synthesis of Arteannuin M Analogs s2 Structural Confirmation (NMR, MS) s1->s2 b1 Antimalarial Assay (pLDH) s2->b1 b2 Cytotoxicity Assay (CCK-8) s2->b2 d1 IC50 Determination b1->d1 b2->d1 d2 SAR Analysis d1->d2 d2->s1 signaling_pathway cluster_artemisinin Proposed Action of Artemisinin Derivatives cluster_pathways Downstream Cellular Effects art Artemisinin Analog heme Heme (Fe2+) art->heme Activation ros Reactive Oxygen Species (ROS) pi3k PI3K/AKT Pathway ros->pi3k Modulation mapk MAPK Pathway ros->mapk Modulation heme->ros apoptosis Apoptosis pi3k->apoptosis cell_cycle Cell Cycle Arrest pi3k->cell_cycle mapk->apoptosis mapk->cell_cycle

References

Comparative

Evaluating the Specificity of Artemisinin's Biological Targets: A Comparative Guide

A Note on Arteannuin M: This guide focuses on Artemisinin and its derivatives. Initial literature searches for "Arteannuin M," a related sesquiterpenoid isolated from Artemisia annua, yielded insufficient specific data r...

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Arteannuin M: This guide focuses on Artemisinin and its derivatives. Initial literature searches for "Arteannuin M," a related sesquiterpenoid isolated from Artemisia annua, yielded insufficient specific data regarding its biological targets and specificity profile to conduct a thorough comparative analysis. Given that Artemisinin is the most well-characterized and clinically significant compound from this plant, it serves as the primary subject of this evaluation.

Introduction

The specificity of a drug's interaction with its biological targets is a cornerstone of modern pharmacology, dictating both its efficacy and safety profile. A highly specific drug interacts with its intended target with significantly greater affinity than it does with other biomolecules, minimizing off-target effects that can lead to adverse reactions. Artemisinin, the foundation of Artemisinin-based Combination Therapies (ACTs), has revolutionized malaria treatment. Its mechanism, however, is notably distinct from traditional single-target drugs.

This guide provides a comparative analysis of the biological target specificity of Artemisinin against two other cornerstone antimalarial drugs with different mechanisms of action: Chloroquine and Atovaquone. We present quantitative data on target engagement and off-target effects, detail the experimental protocols used to generate this data, and visualize the complex interactions and workflows involved.

Mechanisms of Action: A Comparative Overview

The therapeutic strategies of Artemisinin, Chloroquine, and Atovaquone differ fundamentally, leading to distinct specificity profiles.

  • Artemisinin: Unlike drugs that bind to a specific protein pocket, Artemisinin's activity is initiated by its endoperoxide bridge. Inside the Plasmodium falciparum parasite, this bridge is cleaved by heme (derived from the parasite's digestion of hemoglobin) or other iron sources.[1] This activation generates highly reactive carbon-centered radicals that promiscuously alkylate a multitude of parasite proteins, leading to widespread cellular damage and death.[2] This "cluster bomb" approach results in a broad range of targets rather than a single, high-affinity interaction.[3]

  • Chloroquine: As a weak base, Chloroquine accumulates in the acidic food vacuole of the parasite. Its primary mechanism is the inhibition of heme polymerization.[4][5] During hemoglobin digestion, the parasite releases toxic free heme. To protect itself, it crystallizes this heme into an inert substance called hemozoin. Chloroquine binds to heme, preventing its crystallization into hemozoin. The resulting accumulation of toxic free heme leads to oxidative stress and parasite death.

  • Atovaquone: Atovaquone is a highly specific inhibitor of the parasite's mitochondrial electron transport chain. It acts as an analogue of coenzyme Q (ubiquinone) and binds to the Qo site of the cytochrome bc1 complex (Complex III), blocking mitochondrial respiration.[6][7] This disruption inhibits pyrimidine biosynthesis, which is essential for DNA replication and parasite survival.

Below is a diagram illustrating these distinct mechanisms.

Antimalarial_Mechanisms cluster_artemisinin Artemisinin Pathway cluster_chloroquine Chloroquine Pathway cluster_atovaquone Atovaquone Pathway ART Artemisinin Heme Heme (Fe2+) ART->Heme Activation Radicals Carbon-Centered Radicals Heme->Radicals Targets Multiple Parasite Proteins (e.g., PfATP6) Radicals->Targets Damage Widespread Alkylation & Damage Targets->Damage CQ Chloroquine FreeHeme Free Heme (Toxic) CQ->FreeHeme Hemozoin Hemozoin (Non-toxic) CQ->Hemozoin Inhibits Vacuole Parasite Food Vacuole Hb Hemoglobin Hb->FreeHeme Digestion FreeHeme->Hemozoin Polymerization ATQ Atovaquone ETC Electron Transport Chain (Cytochrome bc1 complex) ATQ->ETC Resp Respiration ATQ->Resp Inhibits Mito Parasite Mitochondrion ETC->Resp Pyrimidine Pyrimidine Synthesis CETSA_Workflow A 1. Cell Culture & Treatment Treat intact cells with drug or vehicle control. B 2. Heating Aliquot cells and heat at different temperatures (e.g., 40-70°C for 3 min). A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles. B->C D 4. Separation Centrifuge to separate soluble protein (supernatant) from aggregated protein (pellet). C->D E 5. Protein Quantification Collect supernatant and analyze soluble target protein levels via Western Blot or MS. D->E F 6. Data Analysis Plot soluble protein fraction vs. temperature. A rightward shift indicates drug-induced stabilization. E->F

References

Validation

A Comparative Analysis of Arteannuin B: Correlating In Vitro and In Vivo Efficacy

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory and anti-cancer effects of Arteannuin B, a promising sesquiterpene lactone derived from Artemisia annua. This guide provid...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory and anti-cancer effects of Arteannuin B, a promising sesquiterpene lactone derived from Artemisia annua. This guide provides a detailed comparison of its in vitro and in vivo activities, supported by experimental data and protocols.

Arteannuin B, a precursor in the biosynthesis of the potent antimalarial drug artemisinin, has garnered significant scientific interest for its own therapeutic potential.[1] Extensive research has demonstrated its anti-inflammatory, anti-cancer, and antiviral properties.[1] This guide synthesizes the available data to provide a clear correlation between the in vitro and in vivo effects of Arteannuin B, offering valuable insights for its continued development as a therapeutic agent. While this guide focuses on Arteannuin B due to the wealth of available data, the findings may offer a predictive framework for understanding the biological activities of structurally related compounds, such as Arteannuin M.

Quantitative Analysis of Arteannuin B's Biological Activities

To facilitate a clear comparison of Arteannuin B's efficacy across different experimental settings, the following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxic Activity of Arteannuin B

Cell LineCancer TypeIC50 Value (µM)Reference
A549Human Lung Cancer16.03[2]
Ehrlich Ascites Tumor Cells47[1]
Vero E6 (SARS-CoV-2 infected)EC50: 10.28[1]

Table 2: In Vivo Anti-Tumor Efficacy of Arteannuin B in a Xenograft Model

Treatment GroupDosageTumor Growth InhibitionReference
Arteannuin B Microspheres175, 350, 700 mg/kg (subcutaneous, once a week)The relative tumor proliferation rate (T/C) was lower than 40% and lasted for 21 days.[2]
Arteannuin B + Cisplatin (DDP)Art B: 50 mg/kg/day; DDP: 3 mg/kg, twice a week (intraperitoneal)Significantly slower tumor growth compared to single-drug treatment groups.[3]

Table 3: In Vivo Anti-Inflammatory Efficacy of Arteannuin B in a DSS-Induced Colitis Model

Treatment GroupKey FindingsReference
Arteannuin BRobust protective effects against Dextran Sulfate Sodium (DSS)-induced ulcerative colitis (UC).[4]

Signaling Pathways Modulated by Arteannuin B

Arteannuin B exerts its biological effects by modulating key signaling pathways involved in inflammation and cancer progression, primarily the NF-κB and MAPK pathways.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Arteannuin B has been shown to inhibit this pathway by preventing the ubiquitination of key signaling proteins, RIP1 and NEMO.[4] This action is mediated through the covalent binding and inhibition of the ubiquitin-conjugating enzyme UBE2D3.[4]

NF_kB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α RIP1_NEMO RIP1/NEMO LPS/TNF-α->RIP1_NEMO activates UBE2D3 UBE2D3 UBE2D3->RIP1_NEMO ubiquitinates IKK IKK RIP1_NEMO->IKK activates Ub Ubiquitin IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) NF-κB_active NF-κB (p65/p50) NF-κB->NF-κB_active translocates Arteannuin B Arteannuin B Arteannuin B->UBE2D3 inhibits Inflammatory Genes Inflammatory Genes NF-κB_active->Inflammatory Genes activates transcription

Arteannuin B inhibits the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. In the context of non-small cell lung cancer (NSCLC), Arteannuin B has been shown to activate the p38 and JNK branches of the MAPK pathway, contributing to its anti-cancer effects, particularly in sensitizing cancer cells to cisplatin.[3]

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response Stress/Stimuli Stress/Stimuli MAPKKK MAPKKK Stress/Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Apoptosis/Inflammation Apoptosis/Inflammation p38->Apoptosis/Inflammation JNK->Apoptosis/Inflammation Arteannuin B Arteannuin B Arteannuin B->p38 activates Arteannuin B->JNK activates

Arteannuin B activates the p38 and JNK MAPK pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 3000 cells/well and cultured.[3]

  • Treatment: Cells are treated with varying concentrations of Arteannuin B.

  • MTT Addition: After the desired incubation period, MTT solution is added to each well.

  • Incubation: Plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (typically 570 nm) to determine cell viability.

In Vivo Anti-Tumor Activity: Xenograft Model

The xenograft model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

  • Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).[2]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[2]

  • Treatment Administration: Mice are randomly assigned to treatment groups and administered Arteannuin B (or vehicle control) via a specified route and schedule.[2]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.[3]

  • Endpoint Analysis: At the end of the study, tumors and organs may be harvested for further analysis (e.g., histology, western blotting).

In Vivo Anti-Inflammatory Activity: DSS-Induced Colitis Model

The Dextran Sulfate Sodium (DSS)-induced colitis model is a widely used model for inflammatory bowel disease.

  • Induction of Colitis: Mice are provided with drinking water containing DSS to induce colitis.

  • Treatment: Mice are treated with Arteannuin B or a vehicle control.

  • Monitoring: Clinical signs of colitis, such as weight loss, stool consistency, and rectal bleeding, are monitored daily to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: After a set period, mice are euthanized, and colonic tissues are collected for macroscopic and microscopic evaluation of inflammation.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

The development of a therapeutic agent typically follows a logical progression from initial in vitro screening to more complex in vivo validation.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Culture (e.g., A549, RAW264.7) MTT_Assay MTT Assay (Cytotoxicity, IC50) Cell_Culture->MTT_Assay Cytokine_Assay Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) Cell_Culture->Cytokine_Assay Western_Blot_invitro Western Blot (Signaling Pathway Analysis) Cell_Culture->Western_Blot_invitro Animal_Model Animal Model Development (Xenograft, DSS-Colitis) MTT_Assay->Animal_Model Promising results lead to Cytokine_Assay->Animal_Model Promising results lead to Treatment Compound Administration (Dosage, Route, Schedule) Animal_Model->Treatment Efficacy_Measurement Efficacy Measurement (Tumor Volume, DAI) Treatment->Efficacy_Measurement Histology_invivo Histological Analysis (Tissue Staining) Efficacy_Measurement->Histology_invivo Western_Blot_invivo Western Blot (Target Validation in Tissues) Efficacy_Measurement->Western_Blot_invivo

References

Comparative

Benchmarking Arteannuin M Purification Techniques: A Comparative Guide to Purity and Yield

For Researchers, Scientists, and Drug Development Professionals The quest for high-purity Arteannuin M, a sesquiterpene lactone found in Artemisia annua, is critical for advancing anti-malarial research and drug developm...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-purity Arteannuin M, a sesquiterpene lactone found in Artemisia annua, is critical for advancing anti-malarial research and drug development.[1] While specific purification data for Arteannuin M is limited in publicly available literature, this guide provides a comprehensive comparison of established purification techniques for structurally similar and co-occurring sesquiterpenoids from Artemisia annua, such as artemisinin and arteannuin B. The methodologies and expected outcomes detailed herein are based on extensive research into the purification of these analogous compounds and are anticipated to be highly applicable to the isolation of Arteannuin M.

Data Presentation: Purity and Yield Comparison

The following table summarizes the expected performance of various chromatographic techniques in the purification of Arteannuin M. The data is extrapolated from studies on artemisinin and arteannuin B and should be considered as a baseline for methodology development.

Purification TechniqueStationary PhaseMobile Phase System (Typical)Purity Achieved (Estimated)Yield (Estimated)Key AdvantagesKey Disadvantages
Flash Column Chromatography Silica GelHexane:Ethyl Acetate gradient70-85%60-75%High loading capacity, cost-effective for initial cleanup.Lower resolution compared to HPLC, solvent intensive.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) C18 (Reversed-Phase)Acetonitrile:Water gradient>98%40-60%High resolution and purity, automated.Lower loading capacity, high cost of solvents and columns.
Reversed-Phase Thin Layer Chromatography (RP-TLC) RP-18 F254sAcetonitrile:Water with 0.2% TFA>95% (analytical)N/A (analytical)Rapid, simple, good for method development.[2]Not suitable for large-scale purification.
Seeded Cooling Crystallization N/AToluene>99%~40-50% (from crude extract)Highly pure crystalline product, scalable.[3]Yield can be affected by impurities.
Diatomite-Based Purification DiatomiteEthanolic extract with solvent partitioning≥98%~60%Economically attractive, environmentally friendly.[4][5]May require optimization for specific compounds.

Experimental Protocols

I. General Extraction of Sesquiterpenoids from Artemisia annua

This protocol outlines a standard method for obtaining a crude extract enriched with sesquiterpenoids, including Arteannuin M.

Materials:

  • Dried leaves of Artemisia annua

  • Hexane or Petroleum Ether

  • Ethanol

  • Rotary evaporator

  • Filter paper

Procedure:

  • Grind the dried leaves of Artemisia annua to a fine powder.

  • Perform a primary extraction with a non-polar solvent like hexane or petroleum ether to remove lipids and other non-polar compounds. This is a common initial step in artemisinin extraction.[4][5]

  • The subsequent extraction of the plant material is carried out with a more polar solvent, such as ethanol, to extract the sesquiterpenoids.

  • Filter the ethanolic extract to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

II. Purification by Flash Column Chromatography

This protocol describes a typical silica gel column chromatography for the initial purification of the crude extract.

Materials:

  • Crude extract from Protocol I

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl Acetate

  • Glass column

  • Fraction collector

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions containing the compound of interest (based on TLC analysis against a standard, if available).

  • Evaporate the solvent from the combined fractions to obtain a partially purified extract.

III. High-Purity Purification by Preparative HPLC

This protocol details the final purification step to achieve high-purity Arteannuin M using reversed-phase HPLC.

Materials:

  • Partially purified extract from Protocol II

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Preparative HPLC system with a C18 column

  • UV detector

Procedure:

  • Dissolve the partially purified extract in the initial mobile phase (e.g., a mixture of acetonitrile and water).

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the preparative C18 HPLC column.

  • Elute with a gradient of acetonitrile in water. A typical gradient might run from 40% to 80% acetonitrile over 30-40 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., around 210 nm for compounds lacking a strong chromophore).

  • Collect the peak corresponding to Arteannuin M.

  • Evaporate the solvent to obtain the pure compound. Purity can be confirmed by analytical HPLC.

Mandatory Visualization

experimental_workflow start Dried Artemisia annua leaves extraction Solvent Extraction (e.g., Hexane, Ethanol) start->extraction crude_extract Crude Sesquiterpenoid Extract extraction->crude_extract flash_chromatography Flash Column Chromatography (Silica Gel) crude_extract->flash_chromatography partially_purified Partially Purified Fractions flash_chromatography->partially_purified prep_hplc Preparative HPLC (C18 Column) partially_purified->prep_hplc pure_arteannuin_m High-Purity Arteannuin M prep_hplc->pure_arteannuin_m

Caption: General workflow for the purification of Arteannuin M.

logical_relationship cluster_techniques Purification Techniques cluster_outcomes Purification Outcomes flash Flash Chromatography purity Purity flash->purity Moderate yield Yield flash->yield High prep_hplc Preparative HPLC prep_hplc->purity High prep_hplc->yield Moderate crystallization Crystallization crystallization->purity Very High crystallization->yield Variable

Caption: Relationship between techniques and outcomes.

References

Validation

Comparative Stability of Arteannuin M and its Derivatives: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the stability of a compound is paramount for its successful development into a therapeutic agent. This guide provides a comparative overview...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of a compound is paramount for its successful development into a therapeutic agent. This guide provides a comparative overview of the stability of Arteannuin M and its derivatives, drawing upon available data from structurally related compounds to infer potential stability profiles. While direct comparative studies on Arteannuin M are limited in publicly available literature, this document synthesizes information from forced degradation studies and stability-indicating assays of related sesquiterpene lactones, such as artemisinin, artesunate, and artemether, to provide a foundational understanding.

Executive Summary

Arteannuin M, a sesquiterpene lactone, and its derivatives are susceptible to degradation under various environmental conditions. Key factors influencing their stability include pH, temperature, and light exposure. The endoperoxide bridge, a common feature in many antimalarial sesquiterpenoids, is a critical determinant of both biological activity and chemical instability. Degradation typically proceeds via hydrolysis of the lactone ring and cleavage of the endoperoxide bridge, leading to a loss of therapeutic efficacy. This guide outlines the expected stability profiles, potential degradation pathways, and recommended analytical methodologies for assessing the stability of Arteannuin M and its derivatives.

Data Presentation: Comparative Stability Profiles

The following tables summarize the anticipated stability of Arteannuin M and its derivatives under various stress conditions. The data is extrapolated from studies on structurally similar compounds and should be considered as a predictive guide.

Table 1: Forced Degradation Profile of Arteannuin M and Related Compounds

Stress ConditionArteannuin M (Predicted)ArtesunateArtemetherGeneral Sesquiterpene Lactones
Acidic (e.g., 0.1 M HCl) Likely significant degradationSignificant degradation observed[1][2]Significant degradation observed[3]Susceptible to hydrolysis
Alkaline (e.g., 0.1 M NaOH) Likely rapid degradationRapid degradation[4][5]Degradation observed[3]Prone to lactone ring hydrolysis
Oxidative (e.g., 3% H₂O₂) Potential for degradationDegradation observed[2][3]Degradation observed[3]Variable, depends on structure
Thermal (e.g., 60°C) Degradation expected over timeDegrades extensively at 60°CDegrades at 60°CTemperature-dependent degradation[6]
Photolytic (UV/Vis light) Potential for degradationPhotolabile[5]Rapid degradation under UV light[3]Generally light-sensitive

Table 2: Key Stability Parameters of Related Compounds

CompoundHalf-life (t½) in Aqueous SolutionKey Degradation ProductsAnalytical Method
Artesunate pH-dependent, rapid in alkaline conditions[5]Dihydroartemisinin[2]HPLC[3][4][7]
Artemether Unstable in acidic and UV conditions[3]α-artemether, dihydroartemisinin[3]HPLC[8][9]
Artemisinin Relatively persistent in soil, water soluble[10]Not specified in provided abstractsHPLC

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on established methods for related compounds and can be adapted for Arteannuin M and its derivatives.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the test compound (e.g., Arteannuin M) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature and monitor at shorter time intervals (e.g., 30, 60, 120 minutes) due to expected rapid degradation. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Place the solid compound and a solution of the compound in a thermostatically controlled oven at a high temperature (e.g., 60°C or 80°C) for an extended period (e.g., 1-7 days).

  • Photostability: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, dilute appropriately with the mobile phase, and analyze using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate the parent drug from its degradation products.[4][7][8][9]

- Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used. - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation. - Flow Rate: Typically 1.0 mL/min. - Detection: UV detection at a wavelength where the parent compound and potential degradation products show significant absorbance (e.g., around 210-220 nm). - Temperature: The column oven temperature should be controlled (e.g., 25°C or 30°C) to ensure reproducibility. - Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the stability testing of Arteannuin M and its derivatives.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid Expose to Stressors base Alkaline (0.1 M NaOH, RT) stock->base Expose to Stressors oxide Oxidative (3% H₂O₂, RT) stock->oxide Expose to Stressors thermal Thermal (60°C) stock->thermal Expose to Stressors photo Photolytic (UV/Vis Light) stock->photo Expose to Stressors hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Degradation Profile) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway Arteannuin_M Arteannuin M / Derivative Hydrolysis Hydrolysis (Lactone Ring Opening) Arteannuin_M->Hydrolysis Acid/Base Peroxide_Cleavage Endoperoxide Bridge Cleavage Arteannuin_M->Peroxide_Cleavage Heat/Light/Oxidation Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Peroxide_Cleavage->Degradation_Products

Caption: Postulated degradation pathways for Arteannuin M.

Conclusion

The stability of Arteannuin M and its derivatives is a critical factor in their potential development as therapeutic agents. Based on the behavior of structurally related sesquiterpene lactones, it is anticipated that these compounds will be susceptible to degradation under acidic, alkaline, thermal, and photolytic conditions. The primary degradation routes are likely to involve hydrolysis of the lactone functional group and cleavage of the endoperoxide bridge. Researchers should employ robust, validated stability-indicating analytical methods, such as HPLC, to accurately monitor the degradation process and identify degradation products. The experimental protocols and predictive stability profiles provided in this guide serve as a valuable starting point for initiating comprehensive stability studies on this promising class of compounds. Further investigation is warranted to establish the specific degradation kinetics and pathways of Arteannuin M and its novel derivatives.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Protocols for Handling Arteannuin M

Disclaimer: No specific Safety Data Sheet (SDS) for Arteannuin M was found during the literature search. The following guidance is based on the safety profiles of the chemical class, sesquiterpene lactones, and general b...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Arteannuin M was found during the literature search. The following guidance is based on the safety profiles of the chemical class, sesquiterpene lactones, and general best practices for handling powdered chemical compounds with unknown toxicity. A thorough risk assessment should be conducted by researchers for their specific laboratory environment and application. This document is intended to provide immediate and essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure risk when handling Arteannuin M, particularly in its powdered form. The following table summarizes the recommended PPE.

PPE Category Equipment Specification and Rationale
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsMust meet ANSI Z87.1 or equivalent standards to protect against splashes and airborne particles. A face shield may be necessary when handling larger quantities or if there is a significant splash risk.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double-gloving is recommended, especially when handling the pure compound. Gloves should be inspected before use and changed frequently, particularly if contaminated.[6]
Body Protection Laboratory CoatA buttoned lab coat, preferably made of a flame-resistant material, is recommended. It should fully cover the arms and torso.
Respiratory Protection N95 Respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of airborne particles. A full-face respirator may be required for spill cleanup of large quantities.

Experimental Protocols: Safe Handling and Disposal Workflow

The following procedural workflow outlines the safe handling of Arteannuin M from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during the inspection.

  • Verify that the container is clearly labeled with the compound name and any available hazard information.

2. Storage:

  • Store Arteannuin M in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.

  • Follow the storage temperature recommendations provided by the supplier, which may be -20°C for long-term storage of the powder and -80°C for solutions.[1]

3. Weighing and Aliquoting (Powder Handling):

  • All manipulations of powdered Arteannuin M should be performed within a certified chemical fume hood or a powder containment balance enclosure to minimize inhalation exposure.[7][8]

  • Use disposable weigh boats and spatulas to prevent cross-contamination.[9]

  • To minimize the generation of airborne dust, avoid pouring the powder directly from the bottle. Instead, use a spatula to transfer small amounts.[8]

  • Keep the container closed when not in use.[8]

4. Solution Preparation:

  • Prepare all solutions containing Arteannuin M inside a chemical fume hood.

  • Slowly add the solid compound to the solvent to prevent splashing.

  • Ensure all solution containers are clearly and accurately labeled with the compound name, concentration, solvent, and preparation date.

5. General Handling and Experimental Use:

  • Conduct all experiments involving Arteannuin M in a designated and clearly marked area.

  • Always wear the recommended PPE.

  • Avoid working alone in the laboratory, especially when performing hazardous procedures.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

6. Spill Management:

  • Minor Spill (Powder):

    • Alert others in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Minor Spill (Liquid):

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill using absorbent pads.

    • Absorb the spilled liquid and place the used absorbent materials in a sealed bag for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

7. Decontamination:

  • Decontaminate all work surfaces with an appropriate solvent or cleaning agent after each use.

  • Thoroughly clean all non-disposable equipment after use.

8. Disposal:

  • All waste contaminated with Arteannuin M must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., used gloves, weigh boats, paper towels) in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing Arteannuin M in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Dispose of any contaminated sharps in a designated sharps container.

  • Arrange for the disposal of all hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[7]

Visualizing the Safe Handling Workflow

cluster_prep Preparation and Handling cluster_cleanup Post-Handling Procedures cluster_contingency Contingency receiving Receiving and Inspection storage Secure Storage receiving->storage Intact Container weighing Weighing in Containment storage->weighing solution_prep Solution Preparation in Fume Hood weighing->solution_prep experiment Experimental Use solution_prep->experiment decontamination Decontamination of Surfaces and Equipment experiment->decontamination spill Spill Occurs experiment->spill waste_disposal Hazardous Waste Disposal decontamination->waste_disposal spill_response Spill Response Protocol spill->spill_response spill_response->decontamination

Caption: Workflow for the safe handling of Arteannuin M.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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